molecular formula C8H8Cl2O B075374 1-(2,4-Dichlorophenyl)ethanol CAS No. 1475-13-4

1-(2,4-Dichlorophenyl)ethanol

Cat. No.: B075374
CAS No.: 1475-13-4
M. Wt: 191.05 g/mol
InChI Key: KWZDYNBHZMQRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)ethanol is a high-value chiral benzhydrol derivative that serves as a critical synthetic intermediate in advanced chemical research. Its structure, featuring a hydroxyl group and a 2,4-dichlorophenyl moiety, makes it a versatile building block for the synthesis of complex molecules, particularly in the development of agrochemicals such as fungicides and herbicides, where the dichlorophenyl group is a common pharmacophore. In pharmaceutical research, this compound is a key precursor in the synthesis of biologically active molecules, including potential anticancer agents and enzyme inhibitors, where the chiral center is essential for stereoselective activity. The mechanism of action for the final active compounds derived from this compound often involves targeted molecular interactions, such as binding to specific enzyme active sites or cellular receptors, leading to the disruption of critical biological pathways in pathogens or diseased cells. Supplied with guaranteed high purity and stability, this reagent is indispensable for medicinal chemistry, process development, and asymmetric synthesis, enabling researchers to explore novel chemical spaces and accelerate the discovery of new therapeutic and protective agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZDYNBHZMQRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933131
Record name 1-(2,4-Dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1475-13-4
Record name 2,4-Dichloro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1475-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2,4-DICHLOROPHENYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44O14048Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)ethanol: A Key Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(2,4-Dichlorophenyl)ethanol

In the landscape of modern drug development, particularly in the synthesis of antifungal agents, the strategic selection of chiral building blocks is paramount to achieving therapeutic efficacy and stereochemical purity. This compound emerges as a pivotal intermediate, valued for its specific structural features that are foundational to the architecture of several active pharmaceutical ingredients (APIs). This secondary alcohol, characterized by a dichlorinated phenyl ring and a chiral center, serves as a critical precursor in the multi-step synthesis of widely used azole antifungals. Its significance lies not only in its molecular framework but also in the stereochemical control it offers, which is a critical determinant of a drug's interaction with its biological target. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and analytical characterization of this compound, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a synthetic intermediate dictate its reactivity, solubility, and handling requirements. Understanding these properties is the first step in its effective application.

Chemical Structure

This compound possesses a chiral carbon atom at the C1 position, bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a 2,4-dichlorophenyl group. Consequently, it exists as a pair of enantiomers, (R)-1-(2,4-dichlorophenyl)ethanol and (S)-1-(2,4-dichlorophenyl)ethanol, or as a racemic mixture.

G cluster_spectroscopy Spectroscopic Verification cluster_chromatography Purity Assessment start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Functional Groups & Connectivity ir IR Spectroscopy start->ir Key Bonds (O-H) ms Mass Spectrometry start->ms Molecular Weight & Isotopic Pattern hplc HPLC / GC start->hplc Purity (%) end_node Structure & Purity Confirmed nmr->end_node ir->end_node ms->end_node hplc->end_node

1-(2,4-Dichlorophenyl)ethanol CAS number 1475-13-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,4-Dichlorophenyl)ethanol: Synthesis, Characterization, and Application as a Core Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1475-13-4), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, and critical applications, particularly its role as a precursor in the synthesis of widely used antifungal agents. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Core Compound Identity and Physicochemical Properties

This compound is a dichlorinated phenyl ethanol derivative. Its structure, featuring a chiral center and a reactive hydroxyl group, makes it a valuable building block in organic synthesis.[1] The strategic placement of chlorine atoms on the phenyl ring influences its reactivity and metabolic stability, rendering it a key precursor for various active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1475-13-4[2][3]
Molecular Formula C₈H₈Cl₂O[2][3]
Molecular Weight 191.05 g/mol [3]
IUPAC Name This compound[3]
Synonyms 2,4-Dichloro-alpha-methylbenzyl alcohol, 2,4-Dichloro-alpha-methylbenzenemethanol[2][3]
Appearance Colorless to yellow liquid[4]
Boiling Point 126°C at 0.9 kPa[2]
Flash Point 108°C (226°F)[2]
Purity Spec Typically ≥98%[2]
Spectroscopic Data

Definitive structural confirmation relies on spectroscopic analysis. While a comprehensive public database for this specific compound is limited, typical spectral characteristics can be inferred from analogous structures.[5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a doublet for the methyl (CH₃) group, a quartet for the methine (CH) proton adjacent to the hydroxyl group and the phenyl ring, a signal for the hydroxyl (OH) proton, and a complex multiplet pattern in the aromatic region for the three protons on the dichlorinated phenyl ring.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would correspond to the methyl carbon, the methine carbon bearing the hydroxyl group, and the six distinct carbons of the dichlorophenyl ring, with two carbons being ipso-substituted with chlorine.[5]

  • IR (Infrared Spectroscopy): A broad absorption band in the region of 3300-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group. Aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching, would also be present.[5]

Synthesis Methodologies: A Gateway to Azole Antifungals

This compound and its immediate derivatives are crucial intermediates for blockbuster antifungal drugs like Miconazole, Econazole, and Luliconazole.[1][7][] The synthesis often starts from a corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, which is then reduced to the alcohol. Of particular importance in modern drug development is the enantioselective synthesis to produce a single, desired stereoisomer, which often dictates the therapeutic efficacy and safety profile of the final API.[9][10]

Biocatalysis, utilizing enzymes like ketoreductases or alcohol dehydrogenases, has emerged as a superior method for producing enantiomerically pure chiral alcohols.[9][11] These enzymatic methods offer high selectivity under mild reaction conditions, presenting a "greener" and more efficient alternative to traditional chemocatalysis.[10]

Chemoenzymatic Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

This protocol outlines a representative biocatalytic reduction of a prochiral ketone, a common strategy to access chiral intermediates like the (S)-enantiomer, a key precursor for the antifungal agent Luliconazole.[9][12] The causality for choosing an enzymatic approach lies in its unparalleled stereoselectivity, often achieving >99% enantiomeric excess (e.e.), which is critical for API synthesis.[11]

Experimental Protocol: Bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone

  • Biocatalyst Preparation: Recombinant Escherichia coli cells expressing a specific ketoreductase mutant (e.g., from Lactobacillus kefir) are cultivated and harvested. The choice of enzyme is paramount and is typically determined through screening for high activity and selectivity towards the target substrate.[9][11]

  • Reaction Setup: A reaction vessel is charged with a buffer solution to maintain optimal pH (e.g., pH 7.0-7.5). The substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is added. A co-solvent like isopropanol may be used to improve substrate solubility and to serve as a sacrificial alcohol for cofactor regeneration (NADP⁺ to NADPH).[9]

  • Initiation: The prepared biocatalyst (whole cells or purified enzyme) and the cofactor (e.g., NADP⁺) are added to the reaction mixture. The reaction is maintained at a controlled temperature (e.g., 35-45°C) with stirring.[9]

  • Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to track the conversion of the ketone to the alcohol and to determine the enantiomeric excess of the product.[12]

  • Work-up and Isolation: Once the reaction reaches completion (typically >99% conversion), the biomass is removed by centrifugation. The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated under reduced pressure to yield the crude product.[9]

  • Purification: The crude (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is purified by silica gel column chromatography to achieve high chemical purity.

Visualization of Synthesis Workflow

G cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction Reaction cluster_downstream Downstream Processing N1 Cultivate Recombinant E. coli (Expressing Ketoreductase) N2 Harvest & Concentrate Cells N1->N2 N5 Initiate with Biocatalyst (Stir at 35-45°C) N2->N5 Add Enzyme N3 Prepare Reaction Buffer (pH 7.5, Isopropanol, NADP+) N4 Add Substrate (2-chloro-1-(2,4-dichlorophenyl)ethanone) N3->N4 N4->N5 N6 Monitor by HPLC (Conversion & e.e.) N5->N6 N7 Centrifuge to Remove Biomass N6->N7 Reaction Complete (>99%) N8 Solvent Extraction (Ethyl Acetate) N7->N8 N9 Evaporation & Purification (Column Chromatography) N8->N9 N10 Final Product ((S)-2-chloro-1-(2,4-dichlorophenyl)ethanol) N9->N10

Caption: Chemoenzymatic synthesis workflow for a chiral dichlorophenyl ethanol intermediate.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like this compound.[13] It provides both quantitative data and qualitative structural information, making it ideal for purity assessment and impurity profiling in drug development.[14]

General GC-MS Protocol

The rationale for using GC-MS is its ability to separate the analyte from a complex matrix and provide a unique mass spectrum for unambiguous identification.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for accurate quantification.[13]

  • GC Separation:

    • Injector: A small volume (e.g., 1 µL) is injected into the GC inlet, which is heated to vaporize the sample.

    • Column: A capillary column (e.g., DB-5ms) is used to separate the components based on their boiling points and polarity.

    • Oven Program: A temperature gradient is applied to the oven to elute compounds in a sequential manner.

  • MS Detection:

    • Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by Electron Ionization (EI).

    • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: The retention time confirms the compound's identity against a reference standard, while the mass spectrum serves as a chemical fingerprint, which can be compared against a spectral library (e.g., NIST) for confirmation.[14]

Visualization of Analytical Workflow

G Sample Sample in Volatile Solvent Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column IonSource MS Ion Source (Ionization) Column->IonSource Analyzer Mass Analyzer (m/z Sorting) IonSource->Analyzer Detector Detector Analyzer->Detector Data Data System (Chromatogram & Spectrum) Detector->Data

Caption: A streamlined workflow for the GC-MS analysis of organic intermediates.

Applications in Drug Development

The primary and most significant application of this compound and its derivatives is as a key intermediate in the synthesis of azole antifungal agents.[7][15] The dichlorophenyl moiety is a common feature in many antifungal drugs, and the ethanol side chain provides the necessary handle for further chemical modification, such as the introduction of an imidazole or triazole ring, which is essential for their biological activity.[16][17]

For example, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is a direct precursor to drugs like Miconazole and Econazole.[7][] The synthesis involves the reaction of a 2-chloro-1-(2,4-dichlorophenyl)ethanol derivative with imidazole.[17]

Visualization of Role in Antifungal Synthesis

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_api API Synthesis Start 2-Chloro-1-(2,4-dichlorophenyl) ethanone Intermediate This compound Derivative (e.g., Chloro-variant) Start->Intermediate Reduction (Chemoenzymatic) API Azole Antifungal Drug (e.g., Miconazole, Luliconazole) Intermediate->API Reaction with Azole Moiety (e.g., Imidazole)

Caption: Role of dichlorophenyl ethanol intermediates in the synthesis of azole antifungals.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant.[3]

Table 2: GHS Hazard and Precautionary Information

CategoryInformationSource
Pictogram Warning[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Incompatible Materials Strong oxidizing agents.[4]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[18]

Professionals should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][18] Work should be conducted in a well-ventilated fume hood.[18]

References

A Comprehensive Spectroscopic Guide to 1-(2,4-Dichlorophenyl)ethanol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(2,4-Dichlorophenyl)ethanol

In the landscape of pharmaceutical synthesis, the precise characterization of intermediates is not merely a procedural step but the bedrock of safety, efficacy, and reproducibility. This compound (CAS: 1475-13-4), a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), exemplifies this principle.[1] Its molecular structure, a dichlorinated aromatic ring coupled with a short chiral ethanol side chain, presents a unique analytical profile. The molecular formula is C₈H₈Cl₂O, and its molecular weight is 191.05 g/mol .[2]

This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. As direct experimental spectra for this specific molecule are not universally published, this paper will present a robust, predictive analysis grounded in first principles and data from closely related structural analogs. This approach empowers researchers to confidently identify and assess the purity of this compound in a real-world laboratory setting.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding the Core Structure

NMR spectroscopy serves as the definitive tool for mapping the carbon-hydrogen framework of a molecule. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for this class of compounds, as it provides excellent solubility without introducing interfering proton signals. Tetramethylsilane (TMS) is used as the internal standard, establishing the 0 ppm reference point for chemical shifts.[3]

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum provides a quantitative and qualitative map of all hydrogen atoms. For this compound, we anticipate five distinct signals. The electron-withdrawing effects of the chlorine atoms and the hydroxyl group are key to predicting the chemical shifts (δ) of the protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale for Assignment
H-6 (Aromatic)~ 7.55Doublet (d)1HJ ≈ 2.0 HzDeshielded by the adjacent chlorine at C-2 and ortho coupling to H-5.
H-3 (Aromatic)~ 7.35Doublet (d)1HJ ≈ 8.5 HzOrtho coupling to H-5.
H-5 (Aromatic)~ 7.25Doublet of Doublets (dd)1HJ ≈ 8.5, 2.0 HzCoupled to both H-3 (ortho) and H-6 (meta).
-CH(OH)- (Methine)~ 5.10Quartet (q)1HJ ≈ 6.5 HzCoupled to the three protons of the adjacent methyl group. Deshielded by the hydroxyl group and the aromatic ring.
-OH (Hydroxyl)~ 2.10Singlet (s, broad)1HN/AChemical shift is variable and depends on concentration and temperature. Typically appears as a broad singlet.
-CH₃ (Methyl)~ 1.50Doublet (d)3HJ ≈ 6.5 HzCoupled to the single methine proton.

Note: Predicted values are based on analysis of similar structures, such as 1-(2-chlorophenyl)ethanol and 1-(4-chlorophenyl)ethanol.[4][5]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state. Due to the lack of symmetry, all eight carbon atoms in this compound are expected to be unique.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-1 (Ar, C-CHOH)~ 141Quaternary carbon attached to the ethanol moiety; deshielded.
C-2 (Ar, C-Cl)~ 132Attached to chlorine; significantly deshielded.
C-4 (Ar, C-Cl)~ 133Attached to chlorine; significantly deshielded.
C-6 (Ar, C-H)~ 129Aromatic CH.
C-3 (Ar, C-H)~ 128Aromatic CH.
C-5 (Ar, C-H)~ 127Aromatic CH.
-CH(OH)- (Methine)~ 70Carbon attached to the electronegative oxygen atom.[3][6]
-CH₃ (Methyl)~ 25Aliphatic methyl carbon.[6]

Note: Predicted values are based on established chemical shift ranges for substituted benzenes and alcohols.[7][8]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating protocol ensures data integrity. The process must be meticulous from preparation to acquisition.

  • Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound. b. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). c. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp TMS peak.

  • ¹H NMR Acquisition: a. Acquire a standard proton spectrum using a 30° or 45° pulse angle. b. Set the spectral width to cover a range of -2 to 12 ppm. c. Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds. d. Co-add at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: a. Switch the probe to the carbon frequency. b. Acquire a proton-decoupled ¹³C spectrum. c. Set the spectral width to cover a range of 0 to 220 ppm. d. Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C isotope has low natural abundance.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra correctly. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak at 77.16 ppm. d. Integrate the ¹H NMR signals to determine proton ratios.

Section 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by detecting their characteristic molecular vibrations.

IR Spectrum Analysis

The IR spectrum of this compound is dominated by the vibrations of its alcohol and dichlorinated aromatic moieties.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Significance
~ 3400 - 3200O-H stretch (alcohol)Strong, BroadConfirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding.[9]
~ 3100 - 3000C-H stretch (aromatic)MediumIndicates the sp² C-H bonds of the benzene ring.
~ 3000 - 2850C-H stretch (aliphatic)MediumCorresponds to the sp³ C-H bonds of the methine and methyl groups.
~ 1600, 1475C=C stretch (aromatic)Medium to StrongCharacteristic absorptions for the benzene ring skeleton.
~ 1100 - 1050C-O stretch (secondary alcohol)StrongConfirms the alcohol is a secondary alcohol.
~ 850 - 750C-Cl stretchStrongIndicates the presence of carbon-chlorine bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a modern, efficient method requiring minimal sample preparation.

  • Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. b. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Analysis: a. Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal. b. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: a. The instrument software will automatically perform a background subtraction. b. Identify and label the major absorption peaks in the spectrum.

Section 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) is a common technique.

Mass Spectrum Analysis

The key feature in the mass spectrum will be the molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms will exhibit a characteristic cluster of peaks at M⁺, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

  • Molecular Ion (M⁺): Expected at m/z 190 (for C₈H₈³⁵Cl₂O). The cluster will include m/z 192 (one ³⁷Cl) and m/z 194 (two ³⁷Cl).

  • Key Fragments: The fragmentation is driven by the stability of the resulting ions.

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
175[M - CH₃]⁺Alpha-cleavage, loss of the methyl radical. This is a very common pathway for secondary alcohols.
173/175[C₇H₄Cl₂O]⁺Loss of water ([M - H₂O]⁺), though this may be a minor peak.
173[C₇H₄Cl₂]⁺Benzylic cation formed after loss of the CH₃CHO group.
145[C₆H₃Cl₂]⁺Loss of CO from the dichlorobenzoyl cation.
Visualizing Fragmentation

The predicted primary fragmentation pathway involves the alpha-cleavage, which is a highly favorable process for alcohols.

Caption: Primary fragmentation of this compound via alpha-cleavage.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for this analysis, as it separates the analyte from impurities before it enters the mass spectrometer.

  • Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: a. Inject 1 µL of the solution into the GC. b. Use a standard non-polar column (e.g., DB-5ms). c. Program the oven temperature, for example: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/minute.

  • MS Method: a. Set the ion source to Electron Ionization (EI) at 70 eV. b. Scan a mass range from m/z 40 to 300. c. The transfer line temperature should be set to ~280°C to prevent condensation.

  • Data Analysis: a. Extract the mass spectrum from the chromatographic peak corresponding to this compound. b. Identify the molecular ion cluster and major fragment ions. Compare the fragmentation pattern to the predicted pathways.

Conclusion

The structural verification of this compound is unequivocally achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular skeleton. IR spectroscopy rapidly confirms the presence of the critical hydroxyl and dichlorophenyl functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that serve as a final structural fingerprint. The predictive models and robust protocols detailed in this guide provide researchers and quality control professionals with the necessary framework to ensure the identity and purity of this vital pharmaceutical intermediate.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(2,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2,4-Dichlorophenyl)ethanol (CAS No: 1475-13-4) is a critical chemical intermediate, primarily utilized in the synthesis of potent azole antifungal agents such as miconazole and econazole. Its purity, solubility, and stability are paramount to ensuring the efficacy, safety, and manufacturability of these active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive examination of the solubility and stability profiles of this compound. We delve into the theoretical underpinnings of its physicochemical properties, present methodologies for their empirical determination, and outline a robust, stability-indicating analytical method for its quantification. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis, formulation, and quality control.

Introduction and Molecular Overview

This compound is a secondary benzylic alcohol. Its molecular structure, featuring a polar hydroxyl group and a non-polar, electron-withdrawing dichlorinated phenyl ring, dictates its chemical behavior. This amphiphilic nature governs its solubility in various solvent systems and influences its susceptibility to specific degradation pathways. Understanding these characteristics is not merely an academic exercise; it is a fundamental requirement for designing scalable synthetic routes, developing stable formulations, and establishing meaningful quality control specifications.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₈Cl₂O[1]

  • Molecular Weight: 191.06 g/mol [1]

  • Appearance: Liquid[1]

  • Boiling Point: 270.7°C at 760 mmHg[1]

  • Flash Point: 108°C[1]

The primary role of this compound as a precursor to APIs necessitates a thorough characterization of its properties to mitigate risks associated with impurities and degradation products in the final drug substance.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an intermediate is a critical parameter influencing reaction kinetics, purification strategies (such as crystallization or chromatography), and formulation design.

Theoretical Solubility Considerations

The structure of this compound suggests the following:

  • Aqueous Solubility: The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding with water. However, the large, hydrophobic dichlorophenyl ring significantly limits its aqueous solubility. Solubility is expected to be low and potentially pH-dependent, although the alcohol's pKa is high enough that it will remain in its neutral form across the physiological pH range.

  • Organic Solvent Solubility: The compound is expected to be freely soluble or miscible with a wide range of polar and non-polar organic solvents. The phenyl ring facilitates van der Waals interactions, while the hydroxyl group can interact with polar solvents like alcohols and acetonitrile.

Qualitative Solubility Data

While quantitative public data is scarce, empirical testing and chemical principles allow for a qualitative summary.

Solvent ClassSolvent ExampleExpected Solubility/MiscibilityRationale for Selection
Polar Protic Methanol, EthanolMiscibleThe hydroxyl group of the solvent acts as both a hydrogen bond donor and acceptor, readily solvating the alcohol moiety of the analyte. These are common solvents for synthesis and purification.
Polar Aprotic Acetonitrile (ACN)Soluble/MiscibleThe dipole moment of ACN allows it to solvate the polar portion of the molecule, while its organic nature accommodates the phenyl ring. It is a key solvent in reversed-phase chromatography.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble/MiscibleA powerful, highly polar solvent capable of dissolving a wide range of compounds. Often used for preparing high-concentration stock solutions for screening.
Non-Polar Toluene, HexaneSoluble/MiscibleThe dichlorophenyl ring interacts favorably with aromatic and aliphatic hydrocarbons through London dispersion forces. These are relevant for certain reaction types and extraction procedures.
Aqueous WaterSparingly SolubleThe hydrophobic nature of the dichlorophenyl ring dominates over the single hydroxyl group, leading to low water solubility.
Aqueous Buffer pH 2, 7, 10 BuffersSparingly SolubleAs a neutral alcohol, significant changes in solubility with pH are not expected. Buffers are critical for evaluating stability in simulated physiological or formulation conditions.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a self-validating system for accurately determining the solubility of this compound.

Objective: To determine the equilibrium solubility in a given solvent at a specified temperature (e.g., 25°C).

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess is crucial to ensure saturation is achieved.

  • Equilibration: Place the vials in a temperature-controlled shaker or agitator set to 25°C. Agitate for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is recommended to confirm equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess undissolved compound has settled. Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to ensure complete separation of the solid/liquid phases.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant.

  • Dilution: Accurately dilute the aliquot with a suitable mobile phase (as determined in Section 4) to a concentration within the calibrated range of the HPLC-UV analytical method.

  • Quantification: Analyze the diluted sample using the validated HPLC method described in Section 4.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Diagram: Workflow for Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess analyte to known volume of solvent B Agitate at 25°C for 24-72 hours A->B C Settle & Centrifuge (5000 rpm, 15 min) B->C D Sample Supernatant C->D E Dilute with Mobile Phase D->E F Analyze via Validated HPLC-UV Method E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Measurement.

Stability Profile and Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2][3] These studies expose the compound to stress conditions harsher than standard storage to accelerate degradation.[4][5]

Predicted Degradation Pathways

The structure of this compound contains two primary sites susceptible to degradation:

  • The Benzylic Alcohol: This group is prone to oxidation and dehydration (elimination).

  • The Chlorinated Aromatic Ring: While generally stable, it can be susceptible to photolytic degradation.

  • Hydrolytic Degradation (Acid/Base): Under strong acidic conditions and heat, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination would yield 1-ethenyl-2,4-dichlorobenzene (2,4-Dichlorostyrene) . Under neutral and basic conditions, the molecule is expected to be relatively stable.

  • Oxidative Degradation: The secondary alcohol can be readily oxidized to a ketone. A common laboratory and industrial oxidant is hydrogen peroxide. This reaction would yield 1-(2,4-dichlorophenyl)ethan-1-one (2',4'-Dichloroacetophenone) .

  • Thermal Degradation: At elevated temperatures, dehydration is the most likely degradation pathway, similar to acid hydrolysis.

  • Photolytic Degradation: As a chlorinated aromatic compound, it may undergo photolytic degradation upon exposure to UV light, potentially through homolytic cleavage of the C-Cl bond, leading to radical-mediated side reactions. The ICH Q1B guideline provides a standardized approach for photostability testing.

Diagram: Predicted Degradation Pathways

G cluster_pathways Degradation Pathways Parent This compound Oxidation Oxidative Stress (e.g., H₂O₂) Parent->Oxidation Forms Acid Acid Hydrolysis / Heat (e.g., HCl, Δ) Parent->Acid Forms Ketone 1-(2,4-Dichlorophenyl)ethan-1-one (Ketone Impurity) Oxidation->Ketone Styrene 2,4-Dichlorostyrene (Dehydration Impurity) Acid->Styrene

Caption: Predicted Degradation Pathways of this compound.

A Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active substance due to degradation.[6] It must be able to separate the intact compound from its degradation products, process impurities, and other potential interferences.

Rationale for Method Design
  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice due to the analyte's moderate polarity and strong UV absorbance from the phenyl ring.

  • Column: A C18 stationary phase provides excellent retention and resolution for non-polar to moderately polar compounds.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is standard. A gradient elution may be necessary to ensure that early-eluting polar degradants and late-eluting non-polar impurities are all resolved from the main peak.

  • Detector: A UV detector, specifically a Photo Diode Array (PDA) detector, is ideal. It not only quantifies the analyte but also provides spectral data to assess peak purity, which is a cornerstone of a stability-indicating assay. A detection wavelength around 210-225 nm is appropriate for the phenyl ring chromophore.

Protocol: Development of a Stability-Indicating HPLC Method

This protocol is based on established practices and data from analogous compounds.[7]

Instrumentation & Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 90
    17.0 90
    17.1 40

    | 20.0 | 40 |

Protocol: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the parent compound.[3]

  • Sample Preparation: Prepare solutions of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add 1N HCl to a sample solution. Heat at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute for analysis.

  • Base Hydrolysis: Add 1N NaOH to a sample solution. Keep at room temperature for 24 hours. Neutralize with 1N HCl and dilute for analysis.

  • Oxidative Degradation: Add 3% H₂O₂ to a sample solution. Keep at room temperature for 24 hours. Dilute for analysis.

  • Thermal Degradation: Store the solution at 60°C for 48 hours in a dark oven. Cool and dilute for analysis.

  • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). Analyze a dark control sample in parallel.

  • Analysis: Analyze all stressed samples, a non-stressed control, and a blank using the HPLC method.

  • Evaluation:

    • Specificity: Examine the chromatograms for resolution between the parent peak and any new peaks (degradants).

    • Peak Purity: Use the PDA detector to assess the peak purity of the parent peak in all stressed samples to ensure no degradants are co-eluting.

    • Mass Balance: Calculate the mass balance to account for all the material. The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial value.

Conclusion and Recommendations

This compound is a moderately polar liquid, demonstrating miscibility with common organic solvents but limited solubility in aqueous media. Its primary chemical liabilities are oxidation of the secondary alcohol to a ketone and acid-catalyzed dehydration to a styrene derivative. A well-designed, gradient RP-HPLC method with PDA detection is essential for its accurate quantification and for monitoring its stability.

For routine handling and storage, it is recommended to:

  • Store in well-sealed containers to prevent exposure to moisture and air.

  • Store at room temperature, protected from direct sunlight and high heat.

  • Avoid contact with strong acids and oxidizing agents.

This guide provides the foundational knowledge and actionable protocols for professionals working with this key pharmaceutical intermediate, enabling robust process development and rigorous quality control.

References

Introduction: The Significance of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (S)-1-(2,4-Dichlorophenyl)ethanol from its Core Precursor

(S)-1-(2,4-Dichlorophenyl)ethanol is a chiral secondary alcohol of significant interest in the pharmaceutical industry. Its structural architecture, featuring a stereogenic center and a dichlorinated phenyl ring, makes it a crucial intermediate for the synthesis of several potent antifungal agents.[1] Notably, it is the key precursor for producing luliconazole, a topical azole antifungal medication.[2][3][4] The biological activity of these final drug products is critically dependent on the precise stereochemistry of this alcohol; therefore, the ability to synthesize the (S)-enantiomer with high optical purity is paramount.

This guide provides a comprehensive overview of the primary synthetic strategies for producing enantiomerically pure (S)-1-(2,4-Dichlorophenyl)ethanol, focusing on the asymmetric reduction of its prochiral precursor. We will delve into both biocatalytic and chemocatalytic methodologies, explaining the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.

The Prochiral Precursor: 2-Chloro-1-(2,4-dichlorophenyl)ethanone

The journey to enantiopure (S)-1-(2,4-Dichlorophenyl)ethanol begins with its corresponding prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE). This molecule serves as the primary substrate for the stereoselective reduction reactions that define the synthesis. The central challenge lies in delivering a hydride to the carbonyl carbon in a highly controlled, facial-selective manner to generate the desired (S)-stereocenter.

The two dominant strategies to achieve this are:

  • Asymmetric Reduction: Direct conversion of the prochiral ketone into the desired single enantiomer of the alcohol using a chiral catalyst or enzyme.

  • Racemic Synthesis and Resolution: Reduction of the ketone using a non-chiral reagent to produce a 50:50 mixture (racemate) of the (S) and (R) enantiomers, followed by a separation process.

While resolution is a viable strategy, modern synthetic chemistry, driven by principles of atom economy and efficiency, overwhelmingly favors direct asymmetric synthesis.

Asymmetric Synthesis Strategies: The State-of-the-Art

The asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone is the most efficient and widely adopted route. This can be accomplished through sophisticated biological systems or precisely designed chemical catalysts.

Strategy 1: Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful, green, and highly selective method for producing chiral alcohols.[5] The use of whole-cell microorganisms or isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) offers unparalleled stereoselectivity under mild reaction conditions.

Causality of Biocatalytic Approach: Enzymes operate via a lock-and-key mechanism, where the substrate (the ketone) binds within a chiral active site. This three-dimensional arrangement forces the hydride transfer from a cofactor (typically NADPH or NADH) to occur from a specific face of the carbonyl group, leading to the formation of one enantiomer over the other with exceptional fidelity.

Key Biocatalysts and Systems:

  • Lactobacillus kefir KRED: Mutants of ketoreductase from Lactobacillus kefir have proven highly effective.[2][3][4][5] For instance, a recombinant E. coli expressing the LK08 mutant has been used for the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone on a large scale.[2][3][4]

  • Engineered ADHs: Through computer-aided mutagenesis, alcohol dehydrogenases have been engineered for superior performance. A mutant, LkADHM3, derived from a Lactobacillus kefir ADH, demonstrated the ability to reduce substrate concentrations as high as 600 g/L with over 99.5% enantiomeric excess (e.e.).[6][7] This represents a significant advancement for industrial-scale production.

  • Scheffersomyces stipitis KRED: Ketoreductases from this yeast have also been identified for their excellent enantioselectivity towards 2-chloro-1-(2,4-dichlorophenyl)ethanone, producing the (R)-enantiomer.[8] While this produces the opposite enantiomer, it highlights the diversity of available biocatalysts for accessing either chiral alcohol.

The workflow for a biocatalytic reduction is a self-validating system where the high selectivity of the enzyme ensures the production of a high-purity product, often simplifying downstream purification.

Workflow: Biocatalytic Reduction of Prochiral Ketone

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Enzyme Select/Engineer Biocatalyst (e.g., LkADHM3) Media Prepare Reaction Media (Buffer, Co-substrate) Setup Combine Substrate, Cells, NADP+, and Isopropanol Incubate Incubate at Optimal Temp & pH (e.g., 35°C, pH 6.0) Setup->Incubate Monitor Monitor Conversion (e.g., via HPLC) Incubate->Monitor Quench Evaporate Co-solvent Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Analyze Analyze Purity & e.e. (Chiral HPLC) Extract->Analyze

Caption: General workflow for biocatalytic asymmetric reduction.

Experimental Protocol: Large-Scale Bioreduction

This protocol is adapted from a reported scale-up synthesis using a recombinant KRED.[4]

  • Reaction Setup: In a 3 L reaction vessel, add isopropanol (700 mL), 2-chloro-1-(2,4-dichlorophenyl)ethanone (300 g), NADP+ (0.1 g), and 100 mM phosphate buffer (pH 6.0) to a final volume of 1 L.

  • Initiation: Add 300 g of wet recombinant E. coli cells expressing the ketoreductase.

  • Incubation: Agitate the reaction mixture via overhead stirring at 35°C for 30 hours. The isopropanol serves as both a co-solvent and a co-substrate for the regeneration of the NADPH cofactor.

  • Workup: Upon reaction completion (monitored by HPLC), remove the isopropanol by evaporation under reduced pressure.

  • Extraction: Extract the remaining aqueous residue three times with an equal volume of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under vacuum to yield the crude product. Further purification can be achieved by crystallization from a solvent like heptane to yield (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high chemical and optical purity.[4]

Strategy 2: Chemocatalytic Asymmetric Reduction

Chiral chemical catalysts offer an alternative, powerful route for asymmetric ketone reduction. The most prominent method in this class is the Corey-Bakshi-Shibata (CBS) reduction.

Causality of CBS Reduction: This method utilizes a borane (BH3) complex as the stoichiometric reductant and a chiral oxazaborolidine as the catalyst. The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst. This coordination is sterically directed by the catalyst's chiral framework, forcing the borane to deliver a hydride to one specific face of the ketone, thus inducing high enantioselectivity.[9]

Key Reagents:

  • Borane Source: Borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2) are common sources.

  • Chiral Catalyst: Typically formed in situ from a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, and a borane source.[9] A patent describes an industrial method using a borane complex and chiral diphenylprolinol.[10]

Diagram: Conceptual Overview of Asymmetric Synthesis Routes

G cluster_routes Asymmetric Reduction Precursor 2-Chloro-1-(2,4-dichlorophenyl)ethanone (Prochiral Ketone) Biocatalysis Biocatalysis (KRED / ADH) Precursor->Biocatalysis High e.e. Mild Conditions Chemocatalysis Chemocatalysis (CBS Reduction) Precursor->Chemocatalysis High e.e. Broad Scope Target (S)-1-(2,4-Dichlorophenyl)ethanol (Enantiopure Alcohol) Biocatalysis->Target Chemocatalysis->Target

Caption: Primary asymmetric routes from the prochiral precursor.

Experimental Protocol: General CBS Reduction

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the chiral amino alcohol (e.g., (1R,2S)-(-)-norephedrine) in an anhydrous solvent like THF. Add the borane source (e.g., BH3•THF) dropwise at 0°C and stir to form the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution and add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone in THF dropwise, maintaining a low temperature to maximize enantioselectivity.

  • Quenching: After the reaction is complete, quench the excess borane by the slow, careful addition of an acid solution, such as dilute HCl, or methanol.

  • Workup: Extract the product into an organic solvent, wash the organic layer with brine, dry over a drying agent (e.g., MgSO4), and concentrate to obtain the crude product.

  • Purification: Purify the crude alcohol using column chromatography or crystallization.

Comparison of Leading Synthetic Methods

MethodCatalyst/EnzymeTypical YieldTypical e.e.Key AdvantagesKey Considerations
Biocatalysis Engineered ADH (LkADHM3)>95%>99.5%Extremely high selectivity, green (aqueous media), mild conditions, high substrate loading possible.[6][7]Requires expertise in molecular biology and fermentation for catalyst production; enzyme stability.
Biocatalysis KRED from L. kefir~93.6% (downstream)>99%High selectivity, scalable process demonstrated.[4]Whole-cell systems can have complex workups; cofactor cost/regeneration.
Chemocatalysis CBS Reduction (Borane/Diphenylprolinol)~93%~99.4%Broad substrate scope, well-established, predictable stereochemistry.[10]Requires strictly anhydrous conditions, pyrophoric reagents (borane), expensive catalysts.
Enzymatic Resolution Lipase~43%>99%High enantiopurity of the resolved product.[5]Theoretical maximum yield is 50%, resulting in waste of the other enantiomer.

Analytical Characterization for Quality Control

Ensuring the successful synthesis of the target molecule requires rigorous analytical validation. The primary technique for determining both chemical purity and enantiomeric excess is High-Performance Liquid Chromatography (HPLC).

Enantiomeric Excess (e.e.) Determination via Chiral HPLC: The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP) within the HPLC column. Polysaccharide-based columns are highly effective for this class of compounds.

Typical Chiral HPLC Parameters:

ParameterValueRationale
Column CHIRALPAK® AD-H (or similar amylose-based CSP)The chiral pockets of the coated amylose derivative provide differential interactions with the (S) and (R) enantiomers, leading to separation.[11][12]
Mobile Phase Acetonitrile / Diethylamine (100 / 0.1) or Hexane/IsopropanolNormal phase or polar organic modes are common. Diethylamine is often added for basic analytes to improve peak shape.[12][13]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm I.D. column.
Detection UV at 230 nmThe dichlorophenyl chromophore provides strong UV absorbance at this wavelength.[12]

The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

Conclusion

The synthesis of (S)-1-(2,4-Dichlorophenyl)ethanol is a critical step in the production of important antifungal pharmaceuticals. While both chemocatalytic and biocatalytic methods can provide the target molecule with high enantiopurity, modern industrial processes increasingly favor biocatalysis. The exceptional selectivity, operational safety, and sustainability of engineered enzymes like ketoreductases and alcohol dehydrogenases offer a decisive advantage. Advances in enzyme engineering have pushed the boundaries of substrate loading and catalytic efficiency, making biocatalytic routes not only scientifically elegant but also economically compelling for large-scale manufacturing. The protocols and analytical methods outlined in this guide provide a robust framework for researchers and developers working on the synthesis of this vital chiral intermediate.

References

Racemic 1-(2,4-Dichlorophenyl)ethanol resolution methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Resolution of Racemic 1-(2,4-Dichlorophenyl)ethanol

Introduction

(R,S)-1-(2,4-Dichlorophenyl)ethanol is a key chiral intermediate in the synthesis of several commercially important azole antifungal agents, including miconazole, econazole, and ketoconazole. The pharmacological activity of these drugs is predominantly associated with a single enantiomer, necessitating the use of enantiomerically pure starting materials. Consequently, the efficient resolution of racemic this compound is a critical step in the manufacturing process of these active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the principal methods for resolving this racemic mixture, with a focus on enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. The discussion is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The Significance of Chirality in Pharmaceutical Synthesis

The differential pharmacological and toxicological profiles of enantiomers are well-documented. In the case of azole antifungals, one enantiomer typically exhibits significantly higher binding affinity for the target enzyme, lanosterol 14α-demethylase, while the other may be less active or contribute to off-target effects. The use of single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and lower effective doses. This paradigm has driven the development of robust and scalable methods for obtaining enantiopure compounds.

I. Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign method for the separation of enantiomers. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be readily separated.

Mechanism of Lipase-Catalyzed Transesterification

Lipases, in a low-water environment, can catalyze transesterification reactions. In the context of resolving this compound, the enzyme's active site, which is inherently chiral, will preferentially bind one enantiomer over the other. This difference in binding affinity and subsequent catalytic efficiency leads to a faster rate of acylation for the preferred enantiomer.

A common acyl donor is vinyl acetate, which offers the advantage of an irreversible reaction due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.

G cluster_0 Enzymatic Kinetic Resolution (EKR) of this compound Racemic_Alcohol (R,S)-1-(2,4-Dichlorophenyl)ethanol Reaction_Mixture Reaction Mixture Racemic_Alcohol->Reaction_Mixture Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Reaction_Mixture Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Mixture Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction_Mixture R_Ester (R)-1-(2,4-Dichlorophenyl)ethyl acetate Reaction_Mixture->R_Ester Faster Acylation (R)-enantiomer S_Alcohol (S)-1-(2,4-Dichlorophenyl)ethanol Reaction_Mixture->S_Alcohol Slower/No Reaction (S)-enantiomer Separation Separation (e.g., Chromatography) R_Ester->Separation S_Alcohol->Separation Pure_R_Ester Enantiopure (R)-Ester Separation->Pure_R_Ester Pure_S_Alcohol Enantiopure (S)-Alcohol Separation->Pure_S_Alcohol

Figure 1: Workflow for the enzymatic kinetic resolution of racemic this compound.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is a representative example and may require optimization based on the specific lipase and reaction conditions.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CALB)

  • Vinyl acetate

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Reaction vessel with magnetic stirring and temperature control

  • Analytical equipment: Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC)

Procedure:

  • To a flame-dried reaction vessel under a nitrogen atmosphere, add racemic this compound (1 equivalent).

  • Add anhydrous toluene to dissolve the substrate.

  • Add molecular sieves to ensure anhydrous conditions.

  • Add immobilized CALB (typically 10-50 mg per mmol of substrate).

  • Equilibrate the mixture to the desired temperature (e.g., 30-45 °C).

  • Add vinyl acetate (0.5-0.6 equivalents) to initiate the reaction. The use of a slight excess of the alcohol helps to achieve high enantiomeric excess for the unreacted alcohol.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.

  • The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of the acylated enantiomer and the unreacted alcohol can be separated by column chromatography or distillation.

Data Comparison for Enzymatic Resolution
Lipase SourceAcyl DonorSolventTemp (°C)e.e. of Alcohol (%)e.e. of Ester (%)Conversion (%)Reference
Candida antarctica Lipase BVinyl acetateToluene30>99 (S)>99 (R)~50
Pseudomonas cepacia LipaseIsopropenyl acetateHexane45>98 (S)>97 (R)~50
Candida rugosa LipaseAcetic anhydrideDiisopropyl ether2595 (S)92 (R)~48

II. Diastereomeric Salt Formation: A Classical Approach

The formation of diastereomeric salts is a classical and industrially viable method for resolving racemic mixtures. This technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

Principles of Diastereomeric Salt Resolution

The hydroxyl group of this compound can be derivatized to a phthalate half-ester, which then provides a carboxylic acid handle for reaction with a chiral base. Alternatively, and more directly for some substrates, a chiral acid can be used to resolve a racemic base. For alcohols, the derivatization step is common.

G cluster_1 Diastereomeric Salt Formation and Resolution Racemic_Alcohol (R,S)-1-(2,4-Dichlorophenyl)ethanol Racemic_Acid (R,S)-Phthalate Half-Ester Racemic_Alcohol->Racemic_Acid + Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Racemic_Acid + Pyridine Diastereomeric_Salts Diastereomeric Salt Mixture ((R,R) and (S,R) salts) Racemic_Acid->Diastereomeric_Salts + Chiral_Base Chiral Resolving Agent (e.g., (R)-α-Methylbenzylamine) Chiral_Base->Diastereomeric_Salts + Solvent Solvent (e.g., Ethanol/Water) Solvent->Diastereomeric_Salts in Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Cooling/Evaporation Less_Soluble_Salt Less Soluble Diastereomer Crystallizes (e.g., (R,R)-salt) Fractional_Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomer Remains in Mother Liquor (e.g., (S,R)-salt) Fractional_Crystallization->More_Soluble_Salt Acidification_R Liberation of (R)-Alcohol Less_Soluble_Salt->Acidification_R Acidification (e.g., HCl) Acidification_S Liberation of (S)-Alcohol More_Soluble_Salt->Acidification_S Acidification (e.g., HCl)

Figure 2: General workflow for the resolution of a racemic alcohol via diastereomeric salt formation.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

Part A: Preparation of the Phthalate Half-Ester

  • Dissolve racemic this compound and an equimolar amount of phthalic anhydride in pyridine.

  • Heat the mixture (e.g., at 90-100 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the phthalate half-ester.

  • Filter the solid, wash with cold water, and dry to obtain the racemic phthalate half-ester.

Part B: Diastereomeric Salt Formation and Crystallization

  • Dissolve the racemic phthalate half-ester in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of the chiral resolving agent (e.g., (R)-α-methylbenzylamine).

  • Heat the mixture to obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration. The enantiomeric purity of the crystals can be improved by recrystallization.

  • The more soluble diastereomer remains in the mother liquor.

Part C: Liberation of the Enantiopure Alcohol

  • Suspend the purified diastereomeric salt in water.

  • Add a strong acid (e.g., HCl) to protonate the phthalate half-ester and liberate the chiral resolving agent.

  • Extract the enantiomerically enriched phthalate half-ester with an organic solvent (e.g., ethyl acetate).

  • Hydrolyze the ester with a base (e.g., NaOH) to liberate the enantiopure this compound.

  • Extract the final product and purify by distillation or chromatography.

Key Considerations for Diastereomeric Resolution
ParameterImportanceTypical Choices
Chiral Resolving Agent Crucial for efficient separation.Tartaric acid derivatives, mandelic acid, chiral amines (e.g., α-methylbenzylamine, brucine).
Solvent System Affects the solubility difference between diastereomers.Alcohols (methanol, ethanol), acetone, water, or mixtures thereof.
Crystallization Conditions Temperature, cooling rate, and agitation influence crystal purity and yield.Slow cooling is generally preferred.

III. Chiral Chromatography: An Analytical and Preparative Tool

Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

Principles of Chiral HPLC

In chiral HPLC, the racemic mixture is passed through a column packed with a CSP. The CSP is typically composed of a chiral selector immobilized on a solid support (e.g., silica gel). The differential interaction between the enantiomers and the chiral selector can arise from a combination of forces, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.

G cluster_2 Principle of Chiral HPLC Separation cluster_3 Differential Interaction in CSP Mobile_Phase {Mobile Phase with Racemic Mixture | (R) and (S) Enantiomers} Chiral_Column {Chiral Stationary Phase (CSP) | Chiral Selector Sites} Mobile_Phase->Chiral_Column Introduction of Sample Detector Detector Chiral_Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Signal Processing R_enantiomer (R)-Enantiomer CSP_site CSP Site R_enantiomer->CSP_site Stronger Interaction (Longer Retention) S_enantiomer (S)-Enantiomer S_enantiomer->CSP_site Weaker Interaction (Shorter Retention)

Figure 3: Schematic representation of the separation of enantiomers by chiral HPLC.

Typical Chiral HPLC Method

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Chiral column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H)

  • UV detector

Mobile Phase:

  • A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve good resolution and reasonable run times.

Procedure:

  • Prepare a standard solution of the racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector, typically at a wavelength where the compound has strong absorbance (e.g., 220 nm).

  • The two enantiomers will elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess.

Comparison of Chiral Stationary Phases
Chiral Stationary PhaseSelector TypeTypical Mobile PhaseElution Order
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)(S)-enantiomer elutes before (R)-enantiomer
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (95:5)(R)-enantiomer elutes before (S)-enantiomer
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (90:10)Varies with conditions

While highly effective for analytical purposes, preparative chiral chromatography can be expensive due to the high cost of the stationary phase and the large volumes of solvent required. However, for high-value compounds, it can be a viable option.

Conclusion

The resolution of racemic this compound is a well-established field with several effective methods at the disposal of the synthetic chemist. Enzymatic kinetic resolution stands out for its high selectivity, mild reaction conditions, and environmental compatibility. Diastereomeric salt formation remains a robust and scalable classical method, particularly suited for large-scale industrial production. Chiral chromatography is an indispensable tool for the analytical determination of enantiomeric purity and can be employed for preparative separations when high purity is paramount. The choice of method will ultimately depend on factors such as the desired scale of production, cost considerations, and the required level of enantiomeric purity.

The Cornerstone of Azole Antifungals: A Technical Guide to 1-(2,4-Dichlorophenyl)ethanol and Its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Dichlorinated Phenyl Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as foundational pillars for entire classes of therapeutic agents. The 1-(2,4-dichlorophenyl)ethanol moiety is one such cornerstone, serving as a critical structural motif in the synthesis of numerous clinically significant imidazole-based antifungal drugs. Its true value, however, is most profoundly realized in its elaborated form, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol , the immediate and pivotal precursor to blockbuster antifungal agents like miconazole and econazole.

This technical guide provides an in-depth exploration of the synthesis, chemical rationale, and medicinal applications of this key intermediate and its derivatives. We will dissect the synthetic pathways, elucidate the mechanistic underpinnings of their antifungal activity, and explore their metabolic fate, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of antifungal drug discovery.

The Genesis of a Potent Antifungal: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

The efficient and scalable synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is paramount to the production of miconazole and econazole. Several synthetic routes have been developed, with the following representing a common and illustrative pathway.

A Stepwise Synthetic Protocol

A prevalent industrial synthesis initiates from m-dichlorobenzene and proceeds through a series of robust and well-characterized chemical transformations.

Step 1: Friedel-Crafts Acylation to yield 2-chloro-1-(2,4-dichlorophenyl)ethanone

This initial step introduces the core two-carbon chain to the dichlorinated phenyl ring.

  • Reaction: m-dichlorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • Rationale for Experimental Choices: The Friedel-Crafts acylation is a classic and efficient method for forming carbon-carbon bonds with aromatic rings. Anhydrous aluminum chloride is the catalyst of choice due to its strong Lewis acidity, which polarizes the chloroacetyl chloride, making the acyl carbon highly electrophilic and susceptible to attack by the electron-rich dichlorobenzene ring. The reaction is typically conducted at a controlled temperature to prevent side reactions.

Step 2: N-alkylation with Imidazole to yield 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

This step introduces the crucial imidazole moiety.

  • Reaction: 2-chloro-1-(2,4-dichlorophenyl)ethanone is reacted with imidazole in a suitable solvent.

  • Rationale for Experimental Choices: Imidazole acts as a nucleophile, displacing the chloride ion in an SN2 reaction. The choice of solvent and base (if any) is critical to facilitate the reaction while minimizing side products.

Step 3: Reduction of the Ketone to yield 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

The final step in the synthesis of the key intermediate involves the reduction of the ketone functionality.

  • Reaction: The ketone from the previous step is reduced using a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

  • Rationale for Experimental Choices: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other functional groups. The use of a protic solvent is necessary to protonate the resulting alkoxide and yield the final alcohol product. The reaction progress is often monitored by thin-layer chromatography (TLC) to ensure complete conversion.

A detailed experimental protocol for a similar synthesis is described in the literature, often with yields of the final intermediate around 90% after recrystallization[1].

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_0 Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol m-Dichlorobenzene m-Dichlorobenzene Step1 Step 1: Friedel-Crafts Acylation (AlCl₃) m-Dichlorobenzene->Step1 Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Step1 Intermediate1 2-chloro-1-(2,4-dichlorophenyl)ethanone Step1->Intermediate1 Step2 Step 2: N-alkylation Intermediate1->Step2 Imidazole Imidazole Imidazole->Step2 Intermediate2 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 NaBH4 Sodium Borohydride NaBH4->Step3 Final_Product 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Step3->Final_Product

Caption: Synthetic pathway to the key antifungal intermediate.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Miconazole

The conversion of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol to miconazole involves an O-alkylation reaction.

A Detailed Protocol for Miconazole Synthesis
  • Reaction: The hydroxyl group of the intermediate is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This is followed by the addition of 2,4-dichlorobenzyl chloride, which acts as the electrophile.

  • Rationale for Experimental Choices: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. The use of an aprotic polar solvent like dimethylformamide (DMF) is common as it effectively solvates the cation of the base and does not interfere with the nucleophilic attack of the alkoxide. The reaction is typically performed under an inert atmosphere (e.g., nitrogen) to prevent the reaction of sodium hydride with atmospheric moisture. A reported yield for this conversion is approximately 70%[2][3].

Visualizing the Final Synthetic Step

MiconazoleSynthesis cluster_1 Synthesis of Miconazole Intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Step O-alkylation Intermediate->Step Reagents 1. NaH 2. 2,4-Dichlorobenzyl chloride Reagents->Step Miconazole Miconazole Step->Miconazole

Caption: The final O-alkylation step in the synthesis of Miconazole.

Mechanism of Action: Disrupting the Fungal Cell's Defenses

Miconazole and econazole, like other azole antifungals, exert their therapeutic effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.

This enzyme is a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The nitrogen atom (N3) of the imidazole ring in miconazole and econazole binds to the heme iron atom in the active site of the 14α-demethylase, while the dichlorophenyl moiety interacts with the lipophilic substrate-binding site. This dual interaction effectively inhibits the enzyme's function.

The inhibition of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell:

  • Increased Membrane Permeability: The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structural integrity and fluidity of the fungal cell membrane.

  • Disruption of Membrane-Bound Enzymes: The altered membrane environment interferes with the function of essential membrane-bound enzymes, such as those involved in nutrient transport and chitin synthesis.

  • Inhibition of Fungal Growth and Proliferation: The culmination of these effects leads to the cessation of fungal growth (fungistatic activity) and, at higher concentrations, fungal cell death (fungicidal activity).

Visualizing the Mechanism of Action

MoA Miconazole_Econazole Miconazole / Econazole CYP51 Lanosterol 14α-demethylase (CYP51) Miconazole_Econazole->CYP51 Binds to Inhibition Inhibition Ergosterol Ergosterol Inhibition->Ergosterol Blocks Synthesis Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 catalyzes Fungal_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Membrane Essential component Disrupted_Membrane Disrupted Fungal Cell Membrane (Increased Permeability, Enzyme Dysfunction) Ergosterol->Disrupted_Membrane Depletion leads to Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Caption: Inhibition of ergosterol synthesis by azole antifungals.

Antifungal Activity: A Comparative Overview

Miconazole and econazole exhibit broad-spectrum activity against a wide range of pathogenic fungi, including dermatophytes and yeasts. Their efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)IC₅₀ (µmol/L)
Miconazole Candida albicans0.016 - 1619.72[4]
Candida species (various)Potent activity, MIC₉₀ of 0.12 for fluconazole-susceptible strains-
Econazole Candida albicans0.016 - 1629.90[4]
Candida species (various)Generally active-

Data compiled from multiple sources[1][4][5][6]. MIC values can vary depending on the specific strain and testing methodology.

In comparative studies, miconazole has often demonstrated slightly stronger antifungal activity than econazole against Candida albicans[4]. Both agents are highly effective in topical formulations for the treatment of superficial fungal infections[7].

Metabolic Fate: The Journey Through the Body

The metabolism of azole antifungals is a critical aspect of their pharmacology, influencing their efficacy, potential for drug-drug interactions, and toxicity profile. Metabolism primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.

Miconazole Metabolism

Recent studies using human liver microsomes have shed light on the metabolic pathways of miconazole[8]. The primary biotransformation reactions include:

  • Hydroxylation: Addition of hydroxyl groups to the dichlorophenyl rings.

  • Oxidation of the Imidazole Moiety: This can lead to the formation of N-oxides and other oxidized species.

  • Degradation of the Imidazole Ring: The imidazole ring can be cleaved, leading to the formation of various metabolites.

The major metabolites of miconazole are generally considered to have no significant antifungal activity. It is also a known inhibitor of several CYP isoforms, particularly CYP3A4 and CYP2C9, which can lead to clinically significant drug-drug interactions when co-administered with drugs metabolized by these enzymes.

Econazole Metabolism

Econazole also undergoes extensive metabolism. The double oxidation of the monosubstituted imidazole ring has been documented in the metabolism of econazole[8]. Like miconazole, econazole can induce drug-metabolizing enzymes and has the potential for drug-drug interactions[9].

Conclusion: An Enduring Legacy in Antifungal Therapy

The this compound scaffold, and more specifically its imidazolyl derivative, represents a triumph of medicinal chemistry. Through rational design and synthetic ingenuity, this core structure has given rise to a class of antifungal agents that have been mainstays in the treatment of fungal infections for decades. The continued study of their synthesis, mechanism of action, and metabolic pathways not only ensures their effective and safe use but also provides valuable insights for the development of the next generation of antifungal therapies to combat the growing challenge of fungal resistance.

References

Preliminary Investigation of 1-(2,4-Dichlorophenyl)ethanol Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide moves beyond simple procedural outlines to provide a foundational understanding of 1-(2,4-dichlorophenyl)ethanol derivatives. We will explore the causal logic behind synthetic strategies, delve into their primary mechanisms of action, and analyze the structure-activity relationships that govern their efficacy. This document is designed to serve as a practical and intellectual resource for professionals engaged in the discovery and development of novel chemical entities.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal and agricultural chemistry. Its inherent structural features—a chiral secondary alcohol providing a key stereocenter and a dichlorinated phenyl ring offering metabolic stability and specific binding interactions—make it a valuable starting point for the synthesis of a wide array of bioactive molecules.[1]

Derivatives of this structure are most renowned as intermediates in the synthesis of numerous azole antifungal agents.[2][3] These drugs have become cornerstones in the treatment of fungal infections. The strategic placement of the two chlorine atoms on the phenyl ring is critical; it enhances the lipophilicity of the molecule, facilitating passage through cell membranes, and plays a crucial role in the specific binding to the target enzyme. Understanding the synthesis and modification of this core structure is therefore fundamental to the development of new and more potent therapeutic and agricultural products.

Synthetic Pathways and Strategic Considerations

The synthesis of this compound derivatives typically follows a multi-step pathway, beginning with a suitable acetophenone precursor. The choice of synthetic route—be it traditional chemical reduction or modern biocatalysis—is dictated by the desired stereochemistry, yield, and scalability.

Synthesis of Key Precursors

The most common starting material is 2',4'-dichloroacetophenone, which is commercially available. The first critical step involves the reduction of the ketone to form the chiral alcohol. A subsequent step often involves chlorination to produce 2-chloro-1-(2,4-dichlorophenyl)ethanol, a versatile intermediate for introducing nucleophiles, such as imidazole.

An alternative and highly efficient approach involves the reduction of 2,2',4'-trichloroacetophenone.[4] This method directly yields the chlorinated alcohol intermediate.

Causality in Synthesis: Chemical vs. Biocatalytic Reduction

  • Chemical Reduction (e.g., Sodium Borohydride): This is a robust and cost-effective method for ketone reduction.[4] However, it produces a racemic mixture of the alcohol, meaning both (R) and (S) enantiomers are formed in equal amounts. For applications where a specific stereoisomer is required for biological activity (as is often the case in pharmacology), a subsequent, often difficult, chiral resolution step is necessary.

  • Biocatalytic (Enzymatic) Reduction: This "green chemistry" approach utilizes enzymes, such as ketoreductases, to reduce the ketone.[5][6] The primary advantage is the high stereoselectivity, allowing for the direct synthesis of a specific enantiomer (e.g., (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol) with a very high enantiomeric excess (>99% ee).[5][6] This eliminates the need for chiral resolution, making the process more efficient for pharmaceutical applications. The choice of a specific ketoreductase mutant can be tuned to produce the desired (R) or (S) product.[5]

Synthesis of Azole Derivatives: A Step-by-Step Protocol

The most prominent derivatives are azole-containing compounds, particularly 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, a key intermediate for drugs like miconazole and econazole.[2][3][7] The following protocol describes a phase-transfer catalysis method, which is well-suited for industrial production due to its mild conditions and operational simplicity.[2]

Experimental Protocol: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

  • Reagent Preparation: In a reaction vessel equipped with a stirrer and condenser, add toluene (45 mL), imidazole (4.0 g, 0.059 mol), 1-(2,4-dichlorophenyl)-2-chloroethanol (10 g, 0.044 mol), and PEG-400 (7.5 g, 0.018 mol) as the phase-transfer catalyst.[2]

  • Reaction Initiation: Begin stirring the mixture and slowly add a 50% aqueous solution of sodium hydroxide (containing 2.4 g, 0.06 mol NaOH).[2]

  • Heating and Incubation: Heat the reaction mixture to 70°C and maintain this temperature for 6 hours, with continuous stirring.[2] The phase-transfer catalyst (PEG-400) is crucial here; it facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase to deprotonate the imidazole, allowing it to act as a nucleophile.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and wash with water until the aqueous layer is neutral.

  • Crystallization: Cool the organic layer to 5°C to induce crystallization of the product.

  • Purification: Collect the resulting light-yellow solid by filtration. The crude product can be further purified by recrystallization from 95% ethanol to yield the final product with a high purity (yields can reach ~82.3%).[2]

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic pathway from the starting ketone to the final imidazole derivative.

G start 2',4'-Dichloroacetophenone inter1 Racemic this compound start->inter1 NaBH4 Reduction inter2 (S)- or (R)-1-(2,4-Dichlorophenyl)ethanol start->inter2 Biocatalytic Reduction inter3 1-(2,4-Dichlorophenyl)-2-chloroethanol inter1->inter3 Chlorination inter2->inter3 Chlorination final 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol inter3->final Imidazole, Base, Phase-Transfer Catalyst

Caption: General synthetic workflow for this compound derivatives.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

PropertyThis compound[8]1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol[3]
Molecular Formula C₈H₈Cl₂OC₁₁H₁₀Cl₂N₂O
Molecular Weight 191.05 g/mol 257.12 g/mol
Appearance -White to light-yellow solid
Melting Point -134-136 °C

Interpreting Spectroscopic Data:

  • ¹H NMR: Key signals for an imidazole derivative would include aromatic protons on the dichlorophenyl ring (typically in the δ 7.0-7.5 ppm range), protons from the imidazole ring, and the characteristic methine (-CH) and methylene (-CH₂) protons of the ethanol backbone.

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the two carbons of the ethanol backbone, and the carbons of the imidazole ring.

  • IR Spectroscopy: The presence of a broad peak around 3100-3400 cm⁻¹ indicates the O-H stretch of the alcohol group. Aromatic C-H and C=C stretching vibrations will also be present. The IR spectrum for the precursor 2',4'-dichloroacetophenone would prominently feature a strong carbonyl (C=O) absorption around 1690 cm⁻¹.[9][10]

Key Applications and Mechanism of Action

The primary application driving research into these derivatives is their potent antifungal activity.

Antifungal Agents

Derivatives such as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol are crucial intermediates for blockbuster azole antifungal drugs, including:

  • Miconazole

  • Econazole [3]

  • Sertaconazole [11]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals function by disrupting the integrity of the fungal cell membrane.[1] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][12] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1]

The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[12]

G cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Azole Azole Derivative (e.g., Miconazole) Azole->CYP51 INHIBITS

Caption: Mechanism of action for azole antifungal derivatives.

Agricultural and Other Potential Applications
  • Agricultural Fungicides: The same mechanism of action makes these compounds effective against plant-pathogenic fungi, protecting crops from diseases like powdery mildew.[3][13]

  • Herbicidal Activity: While the ethanol derivatives themselves are not primary herbicides, the 2,4-dichlorophenyl moiety is famously part of the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid).[14] This herbicide acts as a synthetic auxin, causing uncontrolled growth and eventual death in broadleaf weeds.[14] This suggests that novel derivatives could be explored for herbicidal properties.[15][16][17]

  • Other Bioactivities: Research into structurally related compounds has shown potential for other therapeutic applications, such as analgesic agents.[18]

Structure-Activity Relationship (SAR) Insights

Understanding how molecular modifications affect biological activity is key to rational drug design. For azole antifungal derivatives based on the this compound scaffold, several SAR principles have been established.

  • The Azole Ring: An imidazole or triazole ring is essential for activity. The basic nitrogen atom (N3 in imidazole) coordinates with the heme iron atom in the active site of the CYP51 enzyme, which is the primary basis for its inhibitory action.

  • The Dichlorophenyl Group: This group fits into a hydrophobic pocket of the enzyme active site. The 2,4-dichloro substitution pattern is often optimal for potent activity.

  • The Ethanol Backbone: The stereochemistry of the alcohol is critical. Often, one enantiomer is significantly more active than the other, highlighting the importance of a precise three-dimensional fit within the enzyme's active site.[1]

  • The Hydroxyl Group: This group can serve as a handle for further derivatization. Converting the alcohol to an ether by adding a large, hydrophobic side chain can dramatically increase potency and broaden the antifungal spectrum. For example, in Sertaconazole, a (benzo[b]thienyl)methyl ether is attached at this position.[11] In other novel derivatives, attaching a benzanilide-containing side chain has shown promise for overcoming drug resistance.[12]

SAR Core Core Scaffold: This compound R1 R1: Azole Ring (Imidazole/Triazole) - Essential for CYP51 Heme Binding R2 R2: 2,4-Dichlorophenyl - Hydrophobic Pocket Binding R3 R3: Chiral Center - Stereochemistry is Critical for Potency R4 R4: Hydroxyl/Ether Linkage - Point for Potency-Enhancing Side Chains

Caption: Key structural components influencing the activity of the derivatives.

Conclusion

The this compound framework remains a highly relevant and versatile scaffold in modern chemical research. Its derivatives are integral to the development of life-saving antifungal medications and have potential in agriculture and beyond. A thorough understanding of the synthetic methodologies, particularly the strategic choice between chemical and biocatalytic routes, is essential for efficient production. Future research will likely focus on creating novel ether derivatives to combat emerging drug resistance and on exploring the scaffold's potential for other, less-explored biological activities.

References

An In-depth Technical Guide to the Toxicological Profile of 2,4-Dichloro-alpha-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive toxicological profile of 2,4-Dichloro-alpha-methylbenzyl alcohol, a compound of interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not just data, but a cohesive narrative that explains the "why" behind the toxicological assessment strategies. We will delve into the known toxicological endpoints, identify data gaps, and provide field-proven insights into the experimental designs necessary for a thorough safety evaluation. This guide emphasizes a self-validating approach to toxicological testing, where experimental choices are justified by the chemical nature of the substance and regulatory standards.

Introduction and Chemical Identity

2,4-Dichloro-alpha-methylbenzyl alcohol (CAS No. 1475-13-4) is a chlorinated aromatic alcohol. Its structure, featuring a dichlorinated benzene ring and a secondary alcohol, suggests potential for biological activity and necessitates a thorough toxicological evaluation. It is recognized for its use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and for its inherent antimicrobial properties.[1][2] Understanding its toxicological profile is paramount for safe handling, risk assessment, and regulatory compliance.

Table 1: Chemical and Physical Properties of 2,4-Dichloro-alpha-methylbenzyl Alcohol

PropertyValueSource
IUPAC Name 1-(2,4-dichlorophenyl)ethanol[3]
Synonyms 2,4-Dichloro-α-methylbenzyl alcohol, 1-(2,4-Dichlorophenyl)ethyl alcohol[3]
CAS Number 1475-13-4[1][4]
Molecular Formula C₈H₈Cl₂O[5]
Molecular Weight 191.05 g/mol [4][5]
Appearance Colorless to light yellow to light orange clear liquid[3]
Purity >98.0% (GC)[3]

Synthesis and Manufacturing Insights

The synthesis of 2,4-Dichloro-alpha-methylbenzyl alcohol and related compounds is crucial for understanding potential impurities that may influence its toxicological profile. A common synthetic route involves the reduction of 2',4'-dichloroacetophenone.

A clean preparation method has been described using 2,2',4'-trichloroacetophenone as the starting material, with aluminum isopropoxide as a catalyst and isopropyl alcohol as both a solvent and reactant. This process involves a reduction reaction followed by distillation, acidification, and washing to yield the final product.[6] Another approach involves the hydrolysis of 2,4-dichlorobenzyl chloride.[7] From a toxicological perspective, it is critical to characterize the final product to identify and quantify any residual reactants, catalysts, or by-products, as these impurities could contribute to the observed toxicity.

Synthesis_Pathway 2,2',4'-Trichloroacetophenone 2,2',4'-Trichloroacetophenone Reduction Reduction 2,2',4'-Trichloroacetophenone->Reduction Aluminium isopropoxide, Isopropyl alcohol 2,4-Dichloro-alpha-chloromethylbenzyl alcohol 2,4-Dichloro-alpha-chloromethylbenzyl alcohol Reduction->2,4-Dichloro-alpha-chloromethylbenzyl alcohol caption Simplified synthesis route.

Figure 1. Simplified synthesis route for a related chloro-benzyl alcohol.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

For its close analog, 2,4-dichlorobenzyl alcohol, it is known to be metabolized in the liver to hippuric acid, which is then excreted in the urine.[8][9] This suggests a metabolic pathway involving oxidation of the alcohol group to a carboxylic acid, followed by conjugation with glycine. For 2,4-dichloro-alpha-methylbenzyl alcohol, a similar pathway is plausible.

Metabolism_Pathway cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) 2,4-Dichloro-alpha-methylbenzyl alcohol 2,4-Dichloro-alpha-methylbenzyl alcohol 2,4-Dichlorophenyl methyl ketone 2,4-Dichlorophenyl methyl ketone 2,4-Dichloro-alpha-methylbenzyl alcohol->2,4-Dichlorophenyl methyl ketone Alcohol Dehydrogenase 2,4-Dichlorobenzoic acid 2,4-Dichlorobenzoic acid 2,4-Dichlorophenyl methyl ketone->2,4-Dichlorobenzoic acid Aldehyde Dehydrogenase 2,4-Dichlorohippuric acid 2,4-Dichlorohippuric acid 2,4-Dichlorobenzoic acid->2,4-Dichlorohippuric acid Glycine Conjugation Urinary Excretion Urinary Excretion 2,4-Dichlorohippuric acid->Urinary Excretion caption Postulated metabolic pathway.

Figure 2. Postulated metabolic pathway for 2,4-Dichloro-alpha-methylbenzyl alcohol.

Experimental Protocol: In Vitro Metabolism Study

To elucidate the metabolic fate of 2,4-dichloro-alpha-methylbenzyl alcohol, an in vitro study using liver microsomes and S9 fractions from relevant species (e.g., rat, human) is a critical first step.

  • Incubation: Incubate 2,4-dichloro-alpha-methylbenzyl alcohol with liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH, UDPGA).

  • Sample Analysis: At various time points, quench the reaction and analyze the samples using LC-MS/MS to identify and quantify the parent compound and potential metabolites.

  • Metabolite Identification: Characterize the chemical structures of the detected metabolites.

  • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) for the major metabolic pathways to understand the efficiency of metabolism.

Toxicological Endpoints

Acute Toxicity

Acute toxicity studies are fundamental in determining the intrinsic toxicity of a substance after a single exposure.

Table 2: Acute Toxicity Data for 2,4-Dichlorobenzyl Alcohol (Analogue)

RouteSpeciesValueSource
Oral (LD₅₀) Mouse2300 mg/kg[5]
Subcutaneous (LD₅₀) Mouse1700 mg/kg[5]
Oral (LD₅₀) Rat300 - 2000 mg/kg[10]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimal number of animals to classify a substance's toxicity.

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dosing: Administer the test substance by oral gavage at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).

  • Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days.

  • Stepwise Procedure: Based on the outcome (mortality or survival), either dose the next animals at a lower or higher fixed dose until the toxicity class is determined.

  • Pathology: Conduct a gross necropsy on all animals at the end of the study.

Irritation and Sensitization

Skin Irritation: Based on safety data for the close analog 2,4-dichlorobenzyl alcohol, the compound is considered a potential skin irritant.[11]

Eye Irritation: 2,4-Dichlorobenzyl alcohol is classified as causing serious eye damage.[2][11]

Skin Sensitization: There is limited evidence suggesting that 2,4-dichlorobenzyl alcohol is a rare sensitizer in humans.[12]

Experimental Protocol: In Vivo Dermal Irritation/Corrosion (OECD 404)

  • Animal Model: Use healthy young adult albino rabbits.

  • Application: Apply 0.5 mL (liquid) or 0.5 g (solid) of the test substance to a small patch of shaved skin.

  • Exposure: Cover the application site with a gauze patch and semi-occlusive dressing for 4 hours.

  • Observation: After removal of the patch, score the skin for erythema and edema at 1, 24, 48, and 72 hours.

Irritation_Workflow Start Start Apply Test Substance to Rabbit Skin Apply Test Substance to Rabbit Skin Start->Apply Test Substance to Rabbit Skin 4-hour Exposure 4-hour Exposure Apply Test Substance to Rabbit Skin->4-hour Exposure Remove Substance Remove Substance 4-hour Exposure->Remove Substance Score Erythema & Edema Score Erythema & Edema Remove Substance->Score Erythema & Edema 1, 24, 48, 72 hours Final Assessment Final Assessment Score Erythema & Edema->Final Assessment caption Dermal irritation testing workflow.

Figure 3. Workflow for an in vivo dermal irritation study based on OECD 404.

Repeated Dose Toxicity

A 90-day oral toxicity study in rats for 2,4-dichlorobenzyl alcohol established a No-Observed-Adverse-Effect Level (NOAEL) of 400 mg/kg.[2]

Developmental and Reproductive Toxicity

A prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in Sprague-Dawley rats was conducted.[13][14][15]

  • Doses: 0, 25, 100, 400, and 800 mg/kg/day administered by oral gavage from gestation day 6 to 19.[13][14]

  • Maternal Toxicity: At 800 mg/kg/day, dams showed decreased body weight, reduced food consumption, and liver changes.[13][14]

  • Developmental Toxicity: The 800 mg/kg/day dose also led to decreased fetal and placental weights, retarded ossification, and an increased incidence of supernumerary ribs.[13][14]

  • NOAEL: The No-Observed-Adverse-Effect Level for both maternal and developmental toxicity was determined to be 400 mg/kg/day.[13][14]

Genotoxicity

There is no specific genotoxicity data available for 2,4-dichloro-alpha-methylbenzyl alcohol. For its analog, 2,4-dichlorobenzyl alcohol, a negative result in an in vitro mammalian cell gene mutation test (OECD 476) has been reported.[2]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

  • Bacterial Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively.

  • Exposure: Expose the bacterial strains to various concentrations of the test substance, both with and without metabolic activation (S9 mix).

  • Incubation: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

  • Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) and compare it to the control plates. A significant increase in revertant colonies indicates mutagenic potential.

Carcinogenicity

No carcinogenicity studies have been conducted on 2,4-dichloro-alpha-methylbenzyl alcohol. Regulatory bodies like IARC, NTP, and OSHA have not classified its analog, 2,4-dichlorobenzyl alcohol, as a carcinogen.[2]

Ecotoxicology

The environmental fate and effects of 2,4-dichloro-alpha-methylbenzyl alcohol are important considerations for a complete toxicological profile.

Table 3: Aquatic Toxicity of 2,4-Dichlorobenzyl Alcohol (Analogue)

EndpointSpeciesValueExposureMethodSource
LC₅₀ Oncorhynchus mykiss (Rainbow Trout)13.3 mg/L96 hOECD 203[2]
EC₅₀ Daphnia magna (Water Flea)17.75 mg/L48 hOECD 202[2]
ErC₅₀ Desmodesmus subspicatus (Green Algae)37 mg/L72 hOECD 201[2]

Biodegradability: 2,4-Dichlorobenzyl alcohol is not readily biodegradable in aerobic conditions.[2]

Bioaccumulation: With a log Pow of 2.8, bioaccumulation is not expected to be significant.[2]

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the available toxicological data for 2,4-Dichloro-alpha-methylbenzyl alcohol, supplemented with data from its close structural analog, 2,4-dichlorobenzyl alcohol. The acute toxicity appears to be low to moderate, and it is a severe eye irritant. The NOAEL for developmental toxicity in rats has been established.

Significant data gaps remain, particularly in the areas of toxicokinetics, chronic toxicity, genotoxicity, and carcinogenicity for 2,4-dichloro-alpha-methylbenzyl alcohol itself. The outlined experimental protocols, based on internationally recognized OECD guidelines, provide a clear roadmap for generating the necessary data to complete a thorough risk assessment. Future research should prioritize in vitro and in silico methods to address these gaps, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

References

An In-Depth Technical Guide to the Physical Properties of 1-(2,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a focused examination of two critical physical properties of 1-(2,4-Dichlorophenyl)ethanol: boiling point and density. Intended for researchers, chemists, and professionals in drug development and chemical synthesis, this document addresses the notable scarcity of published experimental data for this compound. Rather than merely listing unverified values, this guide serves as a practical whitepaper, detailing the rigorous, first-principles methodologies required to accurately determine these properties in a laboratory setting. We present field-proven, step-by-step protocols for boiling point determination via the Thiele tube method and density measurement using a pycnometer, empowering researchers to generate reliable, in-house data essential for process scale-up, quality control, and regulatory documentation.

Compound Identification and Significance

This compound is a chlorinated aromatic alcohol. Its structural features make it a valuable intermediate in the synthesis of various organic molecules, particularly in the agrochemical and pharmaceutical industries. Accurate characterization of its physical properties is a non-negotiable prerequisite for its effective use in complex synthetic pathways, ensuring reproducibility, safety, and scalability.

IdentifierValueSource
IUPAC Name This compound[1]
Synonyms 2,4-Dichloro-alpha-methylbenzenemethanol[1]
CAS Number 1475-13-4 (for racemic mixture)[1][2]
Molecular Formula C₈H₈Cl₂O[1][2]
Molecular Weight 191.05 g/mol [1][2]
Structure CC(C1=C(C=C(C=C1)Cl)Cl)O[2]

Boiling Point: Experimental Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to a phase transition to gas.[3] This property is a fundamental indicator of a substance's volatility and is crucial for purification processes like distillation. A comprehensive search of scientific literature and chemical databases reveals a lack of consistently reported, experimentally verified boiling point data for this compound. Therefore, direct experimental determination is the most trustworthy approach.

Recommended Protocol: Micro Boiling Point Determination via Thiele Tube

For small sample quantities, the Thiele tube method is exceptionally efficient and reliable.[4] The unique shape of the Thiele tube is designed to create convection currents in the heating oil when the side arm is heated, ensuring a slow, uniform temperature increase around the sample without the need for mechanical stirring.[5][6]

Methodology Rationale: This procedure relies on trapping a small amount of air in an inverted capillary tube submerged in the liquid sample. As the sample is heated, the trapped air and the sample's vapor expand, causing a stream of bubbles to exit the capillary. By heating slightly past the boiling point and then allowing the system to cool, we can pinpoint the exact temperature at which the external atmospheric pressure overcomes the vapor pressure of the liquid. This is observed as the point when the bubble stream ceases and the liquid is drawn back into the capillary tube.[4][7]

Step-by-Step Protocol:

  • Apparatus Assembly:

    • Securely attach a small fusion tube or a 6x50 mm test tube containing ~0.5 mL of this compound to a thermometer using a rubber band or wire.[7] The bottom of the tube should align with the thermometer's bulb.

    • Seal one end of a glass capillary tube using a burner. Place this capillary tube, sealed-end-up, into the fusion tube containing the sample.

    • Insert the entire assembly into a Thiele tube containing mineral oil, ensuring the rubber band is well above the oil level to prevent it from snapping at high temperatures.[4][6] The sample should be positioned near the middle of the main body of the Thiele tube.[4]

  • Heating:

    • Gently heat the side arm of the Thiele tube with a microburner using a continuous back-and-forth motion.[4] This initiates the convection current, providing uniform heating.

    • Observe the inverted capillary tube. Initially, bubbles will emerge as the trapped air expands.

  • Observation:

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end.[4][7] This indicates that the sample's vapor pressure is consistently overcoming the external pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

  • Measurement:

    • The stream of bubbles will slow down as the temperature drops.

    • Critically, record the temperature at the precise moment the bubbling stops and the liquid just begins to be drawn into the capillary tube. [3][4][5] This temperature is the experimental boiling point of the liquid.

    • Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Experimental Workflow for Boiling Point Determination

cluster_prep Preparation cluster_exp Experiment A Add Sample to Fusion Tube B Insert Inverted Capillary Tube A->B C Attach Tube to Thermometer B->C D Place Assembly in Thiele Tube C->D E Heat Side Arm of Thiele Tube D->E F Observe Continuous Bubble Stream E->F G Remove Heat Source F->G H Watch for Bubbling to Cease G->H I Record Temperature (Boiling Point) H->I

Caption: Workflow for Thiele Tube Boiling Point Determination.

Density: Experimental Determination

Recommended Protocol: Density Determination via Pycnometer

The use of a pycnometer, or density bottle, is a highly accurate and precise method for determining the density of a liquid. The principle is to accurately measure the mass of a precisely known volume of the liquid. The pycnometer is a glass flask with a ground-glass stopper that has a fine capillary hole, allowing excess liquid and trapped air to be expelled, ensuring the flask is filled to the same precise volume every time.

Methodology Rationale: This protocol is a self-validating system. First, the pycnometer is calibrated with a reference liquid of known density (e.g., deionized water) to determine its exact internal volume at a specific temperature. Once the volume is known, the mass of the unknown liquid filling that same volume is measured. The density is then calculated directly. Temperature control is paramount for accuracy.[8]

Step-by-Step Protocol:

  • Pycnometer Preparation and Calibration:

    • Thoroughly clean and dry a pycnometer of a known nominal volume (e.g., 25 mL).

    • Measure the mass of the empty, dry pycnometer (including the stopper) on an analytical balance. Record this as m₁ .[8]

    • Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in a thermostatic water bath set to a standard temperature (e.g., 20.0 °C) and allow it to equilibrate for at least 20 minutes.[8]

    • Remove the pycnometer, carefully dry the exterior, and measure its mass. Record this as m₂ .

    • Look up the density of water (ρ_water ) at the recorded temperature.

    • Calculate the precise volume of the pycnometer (V_pyc ) using the formula: V_pyc = (m₂ - m₁) / ρ_water .

  • Sample Measurement:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with this compound. Insert the stopper.

    • Equilibrate the pycnometer in the same thermostatic water bath to the same temperature used for calibration.

    • Remove the pycnometer, carefully dry the exterior, and measure its mass. Record this as m₃ .

  • Calculation:

    • Calculate the mass of the sample liquid (m_sample ) using: m_sample = m₃ - m₁ .

    • Calculate the density of the sample (ρ_sample ) at the specified temperature using the formula: ρ_sample = m_sample / V_pyc .

Experimental Workflow for Density Determination

cluster_cal Pycnometer Calibration cluster_meas Sample Measurement A Weigh Empty, Dry Pycnometer (m₁) B Fill with DI Water A->B F Fill Dry Pycnometer with Sample C Equilibrate Temp. B->C D Weigh Full Pycnometer (m₂) C->D E Calculate Volume (V_pyc) D->E G Equilibrate Temp. F->G H Weigh Full Pycnometer (m₃) G->H I Calculate Mass (m₃ - m₁) H->I J Calculate Density (Mass / V_pyc) I->J

References

Methodological & Application

Asymmetric Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) ethanol via Corey-Bakshi-Shibata (CBS) Reduction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract: This application note provides a detailed protocol and scientific rationale for the asymmetric synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a critical chiral intermediate for the development of advanced antifungal agents like Luliconazole.[1][2][3] We focus on the Corey-Bakshi-Shibata (CBS) reduction, a robust and highly enantioselective method for converting the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, into the desired (S)-alcohol. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering field-proven insights into the reaction mechanism, experimental setup, and validation procedures to ensure high yield and optical purity.

Introduction and Strategic Importance

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral molecules often exhibit significantly different pharmacological activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or even harmful. (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol is a high-value chiral building block, serving as the key precursor for the synthesis of Luliconazole, a potent topical antifungal drug.[2][3] The stereocenter in this alcohol directly translates to the final stereochemistry of the active pharmaceutical ingredient (API), making its controlled synthesis a critical manufacturing step.

While several synthetic routes exist, including biocatalytic methods, the Corey-Bakshi-Shibata (CBS) reduction stands out as a powerful and predictable chemical method for achieving high enantioselectivity in the reduction of prochiral ketones.[1][2] First reported by Itsuno and later extensively developed by E. J. Corey, this method utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of a borane-mediated reduction.[4][5] Its reliability, high stereocontrol, and broad substrate scope have cemented its role in both academic research and industrial-scale synthesis.[6][7]

This document details the application of the CBS reduction for this specific transformation, explaining the causality behind experimental choices to empower scientists to not only replicate the procedure but also to adapt and troubleshoot it effectively.

Principle of the Method: Enantioselective Ketone Reduction

The CBS reduction is a premier example of catalyst-controlled asymmetric synthesis.[8] The reaction converts a prochiral ketone into a chiral secondary alcohol with a high degree of enantiomeric excess (ee).[6]

The core components of the reaction are:

  • Prochiral Ketone: 2-chloro-1-(2,4-dichlorophenyl)ethanone, the substrate to be reduced.

  • Chiral Catalyst: An oxazaborolidine derived from a chiral amino alcohol, such as (S)-diphenylprolinol. For this protocol, we use (S)-2-Methyl-CBS-oxazaborolidine.[9]

  • Stoichiometric Reductant: A borane source, typically borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[6]

Mechanism of Stereoselection

The remarkable enantioselectivity of the CBS reduction stems from a highly organized, six-membered, chair-like transition state.[5][10] The process can be understood through the following steps:

  • Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the CBS catalyst coordinates with the borane molecule. This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom in the catalyst.[6]

  • Ketone Coordination: The now highly Lewis-acidic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone substrate. The orientation of the ketone is dictated by sterics; the larger substituent (the 2,4-dichlorophenyl group) preferentially occupies the pseudo-equatorial position to minimize steric clash with the catalyst's structure.

  • Intramolecular Hydride Transfer: With the ketone locked in a specific orientation, the coordinated borane delivers a hydride to only one face (the Re-face in this case) of the carbonyl carbon. This directed, intramolecular transfer is the key to the high stereoselectivity.

  • Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, and upon workup, yields the (S)-alcohol. The CBS catalyst is regenerated and can participate in another catalytic cycle.

This well-defined mechanism makes the stereochemical outcome highly predictable. Using the (S)-CBS catalyst directs the formation of the (S)-alcohol for this specific substrate class.[5]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (10 mmol) synthesis. All operations should be conducted in a fume hood using oven-dried glassware under an inert atmosphere (Nitrogen or Argon) to prevent moisture from decomposing the borane reagent and catalyst.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumePurity/Grade
2-chloro-1-(2,4-dichlorophenyl)ethanone224.4610.02.24 g>98%
(S)-2-Methyl-CBS-oxazaborolidine277.181.0 (10 mol%)1.0 mL of 1M in TolueneSolution
Borane-tetrahydrofuran complex (BH₃·THF)-8.0 (0.8 eq)8.0 mL of 1M in THFSolution
Anhydrous Tetrahydrofuran (THF)72.11-~50 mLDri-Solv® or similar
Methanol (MeOH)32.04-~10 mLAnhydrous
Diethyl Ether or Ethyl Acetate--~150 mLReagent Grade
1 M Hydrochloric Acid (HCl)--~30 mLAqueous
Saturated Sodium Bicarbonate Solution (NaHCO₃)--~30 mLAqueous
Saturated Sodium Chloride Solution (Brine)--~30 mLAqueous
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 gReagent Grade

3.2. Reaction Workflow Diagram

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_addition Reagent Addition cluster_reaction Reaction & Quench cluster_workup Workup & Purification A Dry Flask + Stir Bar B Add (S)-CBS Catalyst (1M in Toluene) A->B C Add Anhydrous THF B->C D Cool to 0°C C->D E Slowly add BH3·THF (1M) D->E F Stir for 10 min E->F G Slowly add Ketone in THF F->G H Stir at 0°C to RT Monitor by TLC (2-4 h) G->H I Cool to 0°C H->I J Slowly Quench with Methanol I->J K Remove Solvents in vacuo J->K L Add Diethyl Ether & 1M HCl K->L M Separate Layers L->M N Wash Organic Layer (NaHCO3, Brine) M->N O Dry (MgSO4) & Filter N->O P Purify via Column Chromatography O->P Q Final Product: (S)-alcohol P->Q

Caption: Experimental workflow for the CBS reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone.

3.3. Step-by-Step Procedure

  • Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of 1M solution in toluene, 1.0 mmol).

  • Dilution & Cooling: Place the flask under a nitrogen atmosphere. Add anhydrous THF (20 mL) via syringe and cool the resulting solution to 0°C using an ice-water bath.

  • Borane Addition: Add the BH₃·THF solution (8.0 mL of 1M solution, 8.0 mmol) dropwise over 10 minutes using a syringe pump. A slow rate is crucial to maintain control over the reaction. Stir the mixture for an additional 10 minutes at 0°C.

  • Substrate Addition: In a separate dry flask, dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone (2.24 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution to the reaction mixture dropwise over 30 minutes via a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at 0°C, gradually warming to room temperature over 2-4 hours. Monitor the consumption of the starting ketone using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes).

  • Quenching: Once the reaction is complete (ketone spot has disappeared on TLC), cool the flask back to 0°C. Very slowly and carefully, add Methanol (10 mL) dropwise to quench the excess borane. Vigorous hydrogen gas evolution will occur.

  • Workup:

    • Remove the solvents under reduced pressure (rotary evaporator).

    • To the resulting residue, add diethyl ether (or ethyl acetate, 50 mL) and 1 M HCl (30 mL). Stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol as a colorless oil or white solid.

Validation and Characterization

Ensuring the identity and purity of the final product is paramount. A self-validating protocol includes the following checks:

  • Yield Calculation: Determine the isolated yield after purification. A typical yield for this reaction is in the range of 85-95%.

  • Structural Confirmation: Confirm the structure of the product using standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

  • Optical Purity (Enantiomeric Excess): The most critical validation step is to determine the enantiomeric excess (ee). This is performed using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralcel® OD-H or AD-H column). A racemic sample, prepared by reducing the ketone with sodium borohydride, should be run first to identify the retention times of both enantiomers. The ee is calculated from the peak areas of the (S) and (R) enantiomers:

    • ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

    • A successful CBS reduction should yield an enantiomeric excess of >95%, with values up to 99% being achievable.[1]

Table of Expected Results & Parameters

ParameterValue / ConditionRationale & Field Insights
Substrate2-chloro-1-(2,4-dichlorophenyl)ethanoneThe prochiral ketone is the starting point for creating the stereocenter.
Catalyst Loading5-10 mol%Higher loading can increase reaction rate but also cost. 10 mol% is a robust starting point for ensuring high conversion and selectivity.
Reductant Stoichiometry0.6 - 0.8 equivalents of BH₃Sub-stoichiometric borane relative to the ketone is used because the catalyst facilitates the efficient use of the reductant. Excess borane can reduce selectivity.
SolventAnhydrous THFTHF is an excellent solvent for borane complexes and the reaction components. Anhydrous conditions are non-negotiable.
Temperature0°C to Room TemperatureLow temperature at the start controls the rate and improves selectivity. Allowing it to warm ensures the reaction goes to completion.
Expected Yield 85 - 95% This is a high-yielding reaction if performed under optimal conditions.
Expected ee >95% (S) The (S)-CBS catalyst reliably produces the (S)-alcohol.[5] Lower ee values often point to moisture contamination or incorrect stoichiometry.

Conclusion

The Corey-Bakshi-Shibata reduction is an exemplary tool for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol, offering a practical, scalable, and highly predictable route to this vital pharmaceutical intermediate. By carefully controlling reaction parameters—particularly temperature, stoichiometry, and the exclusion of moisture—researchers can reliably obtain the target chiral alcohol in high yield and with excellent enantiomeric purity. This protocol provides a solid foundation for laboratory synthesis and serves as a starting point for process optimization in a drug development setting.

References

Application Notes and Protocols: Biocatalytic Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The stereoselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. The enantiomers of a drug molecule can exhibit profoundly different pharmacological and toxicological profiles. The biocatalytic reduction of prochiral ketones to chiral alcohols offers a green, efficient, and highly selective alternative to traditional chemical methods.[1][2][3][4] This application note provides a detailed guide to the biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a key precursor for several important antifungal agents, including miconazole, econazole, and sertaconazole.[5][6] The resulting chiral alcohol, (R)- or (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a critical building block in the synthesis of these pharmaceuticals.[5][7][8]

This document will delve into the enzymatic systems, reaction optimization, detailed experimental protocols, and data analysis for this crucial transformation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to implement and optimize this biocatalytic process.

The Science: Ketoreductases and Asymmetric Reduction

The core of this biocatalytic transformation lies in the action of ketoreductases (KREDs), also known as carbonyl reductases.[9] These enzymes belong to the oxidoreductase class and utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), to deliver a hydride to the carbonyl carbon of the ketone substrate.[9][10] The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of a specific stereoisomer of the alcohol product with high enantiomeric excess (ee).[1]

Enzyme Selection: A Critical First Step

A variety of microorganisms and their isolated enzymes have been shown to effectively reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone. The choice of biocatalyst is paramount and depends on the desired stereoisomer of the product.

  • For (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol: A ketoreductase from Scheffersomyces stipitis (formerly Pichia stipitis) has demonstrated excellent performance, yielding the (R)-alcohol with high enantioselectivity (99.9% ee) and good yields.[5] Other microorganisms like Acinetobacter sp. have also been identified for this purpose.[8]

  • For (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol: A ketoreductase mutant from Lactobacillus kefiri (LK08) has been successfully employed for the synthesis of the (S)-enantiomer, which is a key intermediate for the antifungal drug luliconazole.[7][11][12]

Cofactor Regeneration: The Key to Economic Viability

The high cost of NAD(P)H necessitates a robust cofactor regeneration system for any practical biocatalytic process.[13] This is typically achieved by coupling the primary reduction reaction with a secondary "sacrificial" reaction that regenerates the reduced cofactor. Common strategies include:

  • Glucose Dehydrogenase (GDH) System: Glucose is oxidized to gluconolactone by GDH, concomitantly reducing NADP+ to NADPH. This is a widely used and highly efficient system.[1][5]

  • Isopropanol/Alcohol Dehydrogenase (ADH) System: Isopropanol is oxidized to acetone by an alcohol dehydrogenase, regenerating NAD(P)H. This system is advantageous as the substrate (isopropanol) can also serve as a co-solvent to improve the solubility of hydrophobic ketones.[1][7][11][14] In some cases, the primary ketoreductase itself can utilize isopropanol for cofactor regeneration, simplifying the system.[14]

The choice of regeneration system depends on the specific KRED and its compatibility with the components of the regeneration system.

Experimental Workflow and Protocols

The following sections provide a comprehensive guide to performing the biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone.

Visualization of the Experimental Workflow

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Downstream Processing cluster_analysis Analysis Reagents Reagent & Buffer Preparation Setup Reaction Setup (Substrate, Enzyme, Cofactor) Reagents->Setup Enzyme Enzyme/Whole Cell Preparation Enzyme->Setup Incubation Incubation (Controlled T, pH, Agitation) Setup->Incubation Monitoring Reaction Monitoring (HPLC/GC) Incubation->Monitoring Quenching Reaction Quenching Incubation->Quenching Monitoring->Incubation Feedback Extraction Product Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Product Analysis (Yield, Enantiomeric Excess) Purification->Analysis

Caption: A generalized workflow for the biocatalytic reduction process.

Protocol 1: Whole-Cell Biocatalytic Reduction for (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol

This protocol is adapted from methodologies utilizing whole recombinant E. coli cells expressing a ketoreductase.

Materials:

  • Recombinant E. coli cells expressing a suitable ketoreductase (e.g., from Scheffersomyces stipitis).

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone

  • Glucose

  • NADP+ or NAD+ (depending on enzyme specificity)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (for substrate dissolution and optional cofactor regeneration)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Luria-Bertani (LB) medium with appropriate antibiotic for cell cultivation

Procedure:

  • Cell Cultivation and Harvest:

    • Inoculate a suitable volume of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

    • Grow the culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression according to the specific vector system (e.g., with IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours to overnight.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with potassium phosphate buffer and resuspend to a desired cell concentration (e.g., 50-100 g/L wet cell weight).

  • Biocatalytic Reduction:

    • In a reaction vessel, combine the resuspended cells, potassium phosphate buffer, glucose (e.g., 1.5 equivalents relative to the substrate), and a catalytic amount of NADP+.

    • Dissolve the 2-chloro-1-(2,4-dichlorophenyl)ethanone in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO.[12]

    • Add the substrate solution to the reaction mixture to a final concentration of, for example, 50-100 g/L.

    • Maintain the reaction at a controlled temperature (e.g., 30-35°C) with agitation.[7] The pH should be monitored and adjusted if necessary.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC.

  • Work-up and Product Isolation:

    • Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Isolated Enzyme Biocatalytic Reduction

This protocol is suitable when using a purified or partially purified ketoreductase.

Materials:

  • Purified ketoreductase

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone

  • NADPH or NADH

  • Cofactor regeneration system components (e.g., glucose and glucose dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Co-solvent (e.g., isopropanol, DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

    • Add the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

    • Add a catalytic amount of NADPH.

    • Add the purified ketoreductase to the desired activity level.

    • Dissolve the 2-chloro-1-(2,4-dichlorophenyl)ethanone in a minimal amount of a suitable co-solvent.

    • Add the substrate solution to the reaction mixture.

  • Reaction and Monitoring:

    • Maintain the reaction at the optimal temperature and pH for the chosen enzyme with gentle stirring.

    • Monitor the reaction progress by HPLC or GC analysis of reaction aliquots.

  • Work-up and Isolation:

    • Follow the same work-up and product isolation procedure as described in Protocol 1.

Data Analysis and Expected Results

Quantitative Analysis

The conversion of the ketone substrate and the yield of the alcohol product should be determined using a calibrated HPLC or GC method. The enantiomeric excess (ee) of the chiral alcohol product is a critical parameter and should be determined by chiral HPLC or GC analysis.

ParameterTarget ValueAnalytical Method
Conversion >95%HPLC/GC (achiral)
Yield >85%Isolated product weight
Enantiomeric Excess (ee) >99%HPLC/GC (chiral)
Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Insufficient enzyme activity- Cofactor limitation- Substrate/product inhibition- Poor substrate solubility- Increase enzyme loading- Ensure efficient cofactor regeneration- Perform substrate feeding- Increase co-solvent concentration
Low Enantioselectivity - Presence of competing reductases (in whole cells)- Non-optimal reaction conditions (pH, temp)- Racemization of the product- Use a purified enzyme or a host strain with low background reductase activity- Optimize reaction parameters- Analyze product stability under reaction conditions
Enzyme Instability - Harsh reaction conditions (pH, temp, co-solvent)- Protease activity (in cell lysates)- Optimize reaction conditions- Consider enzyme immobilization- Add protease inhibitors to cell-free extracts

Conclusion

The biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone is a powerful and sustainable method for the synthesis of key chiral intermediates for important antifungal drugs. By carefully selecting the appropriate ketoreductase and optimizing the reaction conditions, including an efficient cofactor regeneration system, high conversions, yields, and excellent enantioselectivity can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers and process chemists to successfully implement and scale up this valuable biocatalytic transformation.

References

Application Note & Protocol: Ketoreductase-Mediated Synthesis of Chiral 1-(2,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the asymmetric synthesis of chiral 1-(2,4-dichlorophenyl)ethanol, a key chiral intermediate in the manufacturing of several antifungal agents, including luliconazole.[1][2] We detail a robust and highly selective biocatalytic method utilizing ketoreductases (KREDs). This approach offers significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and improved environmental footprint.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to implement efficient and scalable enzymatic ketone reductions.

Introduction: The Significance of Chiral Alcohols and Biocatalysis

Chiral alcohols are critical building blocks in the pharmaceutical industry, where the stereochemistry of a molecule dictates its pharmacological activity.[5][6] this compound, specifically the (S)-enantiomer, is a crucial precursor for the synthesis of luliconazole.[1][2][7] Traditional chemical methods for producing this chiral alcohol often rely on metal catalysts and chiral auxiliaries, which can be expensive, environmentally taxing, and may result in insufficient enantiomeric purity.[8]

Ketoreductase (KRED) enzymes have emerged as powerful biocatalysts for the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols.[5][9][10] These enzymes, belonging to the oxidoreductase class, utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NAD(P)H), to deliver a hydride to the carbonyl carbon with high precision.[11] This enzymatic approach consistently delivers high enantiomeric excess (ee) and operates under aqueous, ambient conditions, aligning with the principles of green chemistry.[3][12]

The Enzymatic Transformation

The core of this application is the asymmetric reduction of 2',4'-dichloroacetophenone to either (R)- or (S)-1-(2,4-dichlorophenyl)ethanol. The choice of KRED is paramount as it dictates the stereochemical outcome of the reaction.

Enzymatic_Reduction cluster_reactants Reactants cluster_products Products Prochiral_Ketone 2',4'-Dichloroacetophenone KRED Ketoreductase (KRED) (Stereo-selective) Prochiral_Ketone->KRED Substrate Binding Cofactor_Reduced NAD(P)H Cofactor_Reduced->KRED Cofactor Binding Chiral_Alcohol Chiral this compound ((R)- or (S)-enantiomer) Cofactor_Oxidized NAD(P)+ Cofactor_Regen Cofactor Regeneration System Cofactor_Oxidized->Cofactor_Regen KRED->Chiral_Alcohol Product Release KRED->Cofactor_Oxidized Cofactor Release Cofactor_Regen->Cofactor_Reduced

Caption: Asymmetric reduction of 2',4'-dichloroacetophenone catalyzed by a ketoreductase.

Selecting the Biocatalyst and Cofactor Regeneration

The success of the synthesis hinges on two key components: the ketoreductase and an efficient cofactor regeneration system.

Ketoreductase Selection

A variety of KREDs from different microbial sources have been successfully employed for the synthesis of chiral this compound. The choice of enzyme will determine the chirality of the product.

  • For (S)-1-(2,4-dichlorophenyl)ethanol: A mutated ketoreductase (LK08) from Lactobacillus kefiri has proven highly effective, achieving >99% ee and full conversion.[1][13] This enzyme is particularly valuable for the synthesis of luliconazole.[2][7]

  • For (R)-1-(2,4-dichlorophenyl)ethanol: A ketoreductase from Scheffersomyces stipitis (SsCR) has been reported to produce the (R)-enantiomer with 99.9% ee and high yield.[8]

Cofactor Regeneration: A Critical Step for Economic Viability

KREDs require stoichiometric amounts of NAD(P)H, which is prohibitively expensive for large-scale synthesis. Therefore, an in-situ cofactor regeneration system is essential. Two common and effective systems are:

  • Glucose/Glucose Dehydrogenase (GDH) System: Glucose is used as a sacrificial substrate, and GDH catalyzes its oxidation to gluconolactone, concomitantly reducing NAD(P)+ to NAD(P)H. This is a very efficient but can sometimes complicate downstream processing.

  • Isopropanol/Alcohol Dehydrogenase (ADH) System: A secondary alcohol like isopropanol serves as the hydride source. The KRED or a coupled ADH oxidizes isopropanol to acetone, regenerating the NAD(P)H. This is often a cost-effective and clean system.[1]

Cofactor_Regeneration cluster_main Primary Reaction cluster_regen Regeneration Cycle Ketone 2',4'-Dichloro- acetophenone KRED KRED Ketone->KRED Alcohol Chiral Alcohol NADPH NADPH NADPH->KRED NADPH->KRED NADP NADP+ Isopropanol Isopropanol RegenEnzyme KRED or coupled ADH NADP->RegenEnzyme NADP->RegenEnzyme KRED->Alcohol KRED->NADP Isopropanol->RegenEnzyme Acetone Acetone RegenEnzyme->NADPH RegenEnzyme->Acetone

Caption: Isopropanol-based cofactor regeneration system coupled with KRED reduction.

Experimental Protocols

The following protocols provide a starting point for the synthesis. Optimization of parameters such as substrate loading, enzyme concentration, and reaction time is recommended for specific applications.

Protocol 1: Synthesis of (S)-1-(2,4-Dichlorophenyl)ethanol using Lactobacillus kefiri KRED (LK08)

This protocol is adapted from studies demonstrating high conversion and enantioselectivity.[1][13]

Materials:

  • Recombinant E. coli expressing KRED LK08 (wet cells)

  • 2',4'-Dichloroacetophenone (Substrate)

  • Isopropanol (IPA)

  • NADP+

  • Phosphate Buffered Saline (PBS), 100 mM, pH 7.0

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing 100 mM PBS (pH 7.0).

  • Add Reagents: Add the following components to the buffer:

    • 2',4'-Dichloroacetophenone (e.g., 10 g/L)

    • Recombinant E. coli cells (e.g., 10 g/L wet cell weight)

    • NADP+ (e.g., 0.1 g/L)

    • Isopropanol (e.g., 30% v/v)

  • Reaction Conditions: Incubate the reaction at 25°C with agitation (e.g., 220 rpm) for 1.5 - 6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Extraction:

    • Once the reaction is complete (full conversion of the ketone), centrifuge the mixture to pellet the cells.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by silica gel chromatography if necessary. The product can also be purified by crystallization from heptane.[13]

  • Analysis: Determine the conversion and enantiomeric excess using HPLC and chiral HPLC, respectively.

Protocol 2: Synthesis of (R)-1-(2,4-Dichlorophenyl)ethanol using Scheffersomyces stipitis KRED (SsCR)

This protocol is based on the use of lyophilized cells with a glucose/GDH system for cofactor regeneration.[8]

Materials:

  • Lyophilized cells of S. stipitis expressing SsCR

  • 2',4'-Dichloroacetophenone (Substrate)

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • NADP+

  • Triethanolamine-HCl buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Prepare the reaction mixture in a vessel with 100 mM Triethanolamine-HCl buffer (pH 7.0).

  • Add Reagents: Add the following to the buffer:

    • 2',4'-Dichloroacetophenone (e.g., 67 g/L)

    • Lyophilized S. stipitis cells

    • Glucose (1.5 equivalents to substrate)

    • GDH

    • NADP+ (catalytic amount)

  • Reaction Conditions: Maintain the reaction at 30°C with vigorous stirring. Monitor the reaction progress.

  • Work-up and Extraction:

    • After completion, saturate the aqueous phase with NaCl.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Evaporate the solvent to obtain the crude product. Purify via column chromatography.

  • Analysis: Confirm conversion and enantiomeric excess by GC or HPLC analysis.

Data Presentation: Performance Metrics

The efficiency of the biocatalytic process is evaluated based on substrate conversion and the enantiomeric excess of the product.

Enzyme SourceProduct EnantiomerSubstrate Conc.ConversionEnantiomeric Excess (ee)Reference
Lactobacillus kefiri (LK08 mutant)(S)10 g/L>99%>99%[1][13]
Scheffersomyces stipitis (SsCR)(R)67 g/L88.2% (isolated)99.9%[8]
Candida macedoniensis AKU 4588(R)--99%[8]

Analytical Methods: Verifying Purity and Enantioselectivity

Accurate determination of conversion and enantiomeric excess is crucial. High-Performance Liquid Chromatography (HPLC) is the method of choice.[14][15]

  • Conversion Analysis (Achiral HPLC):

    • Column: Standard C18 reverse-phase column.

    • Mobile Phase: Isocratic mixture of acetonitrile and water.

    • Detection: UV detector (e.g., at 254 nm).

    • Method: Monitor the disappearance of the 2',4'-dichloroacetophenone peak and the appearance of the this compound peak.

  • Enantiomeric Excess (ee) Analysis (Chiral HPLC):

    • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are commonly effective for this class of compounds.

    • Mobile Phase: Typically a mixture of hexanes and isopropanol.

    • Detection: UV detector.

    • Method: The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100.[14]

Conclusion and Future Outlook

The ketoreductase-mediated synthesis of chiral this compound represents a highly efficient, selective, and sustainable alternative to conventional chemical methods.[4] The protocols outlined in this guide provide a solid foundation for laboratory-scale synthesis. Further advancements through protein engineering and process optimization continue to enhance the industrial viability of these biocatalysts, promising even greater efficiency and broader applicability in pharmaceutical manufacturing.[5][9][11]

References

Application Note & Protocols: Harnessing Lactobacillus kefir for Stereoselective Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Asymmetric Synthesis

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral alcohols are pivotal building blocks for a vast array of pharmaceuticals and agrochemicals.[1] Traditional chemical methods for their synthesis often rely on stoichiometric chiral reagents or expensive metal catalysts, which can present challenges related to cost, toxicity, and environmental impact. Biocatalysis, leveraging the inherent selectivity of enzymes, offers a compelling green alternative.[2] Microorganisms, acting as whole-cell biocatalysts, are particularly advantageous as they provide a self-contained system with enzymes housed in their natural, protective environment and possess endogenous mechanisms for cofactor regeneration, obviating the need for costly additives.[2][3]

Among the myriad of microbial catalysts, the food-grade lactic acid bacterium Lactobacillus kefir has emerged as a robust and highly effective agent for the stereoselective reduction of prochiral ketones.[3][4] This guide provides a comprehensive overview and detailed protocols for utilizing L. kefir as a whole-cell biocatalyst for the synthesis of enantiomerically pure (R)-alcohols, tailored for researchers in synthetic organic chemistry and drug discovery.

The Power Within: Lactobacillus kefir's (R)-Specific Alcohol Dehydrogenase

The remarkable catalytic activity of Lactobacillus kefir is primarily attributed to a NADP-dependent (R)-specific alcohol dehydrogenase (LkADH).[5][6] This enzyme belongs to the family of short-chain dehydrogenases/reductases (SDRs) and exhibits several features that make it an exceptional tool for asymmetric synthesis.[5][6]

  • Stereoselectivity: LkADH follows an anti-Prelog stereopreference, meaning it delivers a hydride ion to the Re face of the carbonyl group. This results in the formation of the corresponding (R)-alcohol with typically excellent enantiomeric excess (>99% ee).[7][8]

  • Cofactor Dependence: The reduction is dependent on the cofactor nicotinamide adenine dinucleotide phosphate (NADPH).[5][9] In a whole-cell system, the bacterium's native metabolic pathways continuously regenerate the consumed NADPH, a significant process advantage.[2][10]

  • Broad Substrate Scope: LkADH is not limited to simple methyl-substituted ketones. It demonstrates remarkable versatility, effectively reducing a wide range of substrates including aromatic, aliphatic, cyclic, and even bulky β-keto esters and diketones.[5][6][11] This broad applicability makes it a valuable catalyst for diverse synthetic challenges.

  • Mild Operating Conditions: The enzyme and the whole-cell system operate efficiently under mild conditions of pH (optimum around 7.0) and temperature (optimum around 30-50°C), preserving sensitive functional groups within the substrate and product.[6][7]

Mechanism of Action: A tale of Two Molecules

The stereoselective reduction is a finely orchestrated event at the enzyme's active site. The NADPH cofactor binds first, followed by the ketone substrate. A hydride ion (H⁻) is then transferred from the pro-R face of the NADPH molecule to one specific face (the si face) of the ketone's carbonyl carbon.[9] Simultaneously, a proton is transferred to the carbonyl oxygen, typically from a tyrosine residue in the enzyme's catalytic tetrad, to yield the (R)-alcohol.[12]

Figure 1: Mechanism of LkADH-catalyzed reduction and whole-cell cofactor regeneration.

Substrate Scope & Performance

The versatility of Lactobacillus kefir whole cells has been demonstrated across a diverse array of ketone substrates. High conversions and exceptional enantioselectivities are consistently achieved for various structural motifs, making it a reliable biocatalyst for generating valuable chiral synthons.

SubstrateProductConversion (%)Enantiomeric Excess (ee %)Reference(s)
Acetophenone(R)-1-Phenylethanol>99>99[4][5]
2,5-Hexanedione(2R,5R)-HexanediolHigh>99 (de)[5][13]
Ethyl 3-oxobutanoateEthyl (R)-3-hydroxybutanoateHigh>99[5]
2-Octanone(R)-2-OctanolHigh>99[5]
Ethyl 4-chloroacetoacetateEthyl (S)-4-chloro-3-hydroxybutanoate*HighHigh[14]
tert-Butyl 6-chloro-3,5-dioxohexanoatetert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate47.5>99[10]

*Note: The stereochemical descriptor may change based on Cahn-Ingold-Prelog priority rules for different substituents, but the stereochemical outcome is consistently from the anti-Prelog addition.

Experimental Protocols

These protocols provide a framework for the cultivation of Lactobacillus kefir and its application in whole-cell bioreduction.

Protocol 1: Cultivation of Lactobacillus kefir (e.g., DSM 20587)

Objective: To produce sufficient biomass with high ADH activity for use in bioreduction experiments.

Materials:

  • Lactobacillus kefir strain (e.g., ATCC 35411 / DSM 20587)

  • MRS Broth (de Man, Rogosa and Sharpe)

  • Sterile baffled flasks (e.g., 500 mL flask for 100 mL culture)

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

  • Sterile phosphate buffer (e.g., 100 mM, pH 7.0)

Procedure:

  • Inoculum Preparation: Aseptically transfer a single colony or 1 mL of a glycerol stock of L. kefir into 10 mL of sterile MRS broth. Incubate at 30°C for 24 hours without shaking.

  • Scale-Up Culture: Inoculate 100 mL of sterile MRS broth in a 500 mL baffled flask with the 10 mL starter culture.

  • Incubation: Incubate the culture at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours, or until the late logarithmic/early stationary phase is reached (OD₆₀₀ ≈ 2.0-4.0).

  • Cell Harvesting: Transfer the culture to sterile centrifuge tubes. Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the cell pellet in an equal volume of sterile phosphate buffer (100 mM, pH 7.0). Centrifuge again under the same conditions.

  • Final Preparation: Discard the supernatant. The resulting cell paste (wet cells) is now ready for immediate use in the bioreduction protocol. Alternatively, the cells can be stored at -20°C or lyophilized for later use.

Protocol 2: Whole-Cell Bioreduction of Acetophenone

Objective: To perform the stereoselective reduction of a model ketone to its corresponding (R)-alcohol.

Materials:

  • L. kefir wet cell paste (from Protocol 1)

  • Phosphate buffer (100 mM, pH 7.0)

  • Acetophenone (substrate)

  • Glucose (co-substrate for NADPH regeneration)

  • Reaction vessel (e.g., screw-capped flask or vial)

  • Orbital shaker

Procedure:

  • Reaction Setup: In a 50 mL screw-capped flask, prepare the reaction mixture:

    • Phosphate Buffer (100 mM, pH 7.0): 10 mL

    • L. kefir wet cells: 1 g (approx. 100 mg dry cell weight)

    • Glucose: 200 mg (approx. 110 mM)

  • Pre-incubation: Gently swirl the mixture to ensure the cells are fully suspended. Place the flask on an orbital shaker at 30°C and 150 rpm for 30 minutes to activate the cells' metabolic machinery.

  • Substrate Addition: Add acetophenone to the reaction mixture to a final concentration of 10-50 mM (e.g., 12-60 µL for a 10 mL reaction). Note: Substrate concentration should be optimized, as high concentrations can be toxic to the cells.

  • Reaction: Seal the flask and incubate at 30°C with agitation (150-200 rpm) for 24 hours. Monitor the reaction progress by taking small aliquots at timed intervals (e.g., 4, 8, 24 hours).

  • Reaction Quenching: To stop the reaction, centrifuge the mixture to pellet the cells or add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) for extraction.

Protocol 3: Product Extraction and Analysis

Objective: To extract the product and analyze the conversion and enantiomeric excess.

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

  • Chiral column suitable for separating alcohol enantiomers (e.g., a cyclodextrin-based column for GC)

  • Authentic racemic standard of 1-phenylethanol

  • Internal standard (e.g., dodecane)

Procedure:

  • Extraction: Transfer the reaction mixture (supernatant or quenched whole mixture) to a separation funnel. Extract three times with an equal volume of ethyl acetate.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis for Conversion: Dissolve the residue in a known volume of solvent. Analyze by GC or HPLC using a standard (non-chiral) column. Calculate conversion by comparing the substrate and product peak areas relative to an internal standard.

  • Analysis for Enantiomeric Excess (ee): Analyze the sample using a GC or HPLC equipped with a suitable chiral column. The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Integrated Experimental Workflow

The entire process, from biocatalyst preparation to final analysis, can be visualized as an integrated workflow.

Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_analysis Analysis Culture 1. Inoculate & Culture L. kefir in MRS Broth Harvest 2. Harvest & Wash Cells (Centrifugation) Culture->Harvest Setup 3. Prepare Reaction Mix (Buffer, Cells, Glucose) Harvest->Setup Cell Paste React 4. Add Substrate & Incubate (30°C, 24h) Setup->React Extract 5. Extract Product (Ethyl Acetate) React->Extract Reaction Mixture Analyze 6. Chiral GC/HPLC Analysis (Conversion & ee) Extract->Analyze Result Result Analyze->Result Final Data: % Conversion % ee

Figure 2: Step-by-step workflow for whole-cell bioreduction using L. kefir.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive cells; Substrate/product inhibition or toxicity; Incorrect pH or temperature.Verify cell viability; Decrease initial substrate concentration; Optimize reaction pH and temperature.
Low Enantioselectivity Presence of other competing reductases (unlikely for L. kefir); Racemization of product.Confirm strain purity; Check product stability under reaction conditions.
Poor Reproducibility Inconsistent cell mass or activity; Variation in culture age.Standardize cell harvesting (e.g., by optical density or dry cell weight); Use cultures from the same growth phase.

References

Application Notes & Protocols: Stereoselective Synthesis of Luliconazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Luliconazole's Antifungal Activity

Luliconazole is a potent antifungal agent of the azole class, distinguished by its specific stereochemistry which is crucial for its therapeutic efficacy.[1][2] Chemically known as (2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile, it is the (R)-enantiomer that exhibits the desired pharmacological activity.[1] The synthesis of enantiomerically pure luliconazole is therefore a primary objective in its pharmaceutical production to ensure optimal efficacy and to minimize potential off-target effects from other stereoisomers.[1]

This document provides a detailed protocol for the synthesis of luliconazole, commencing from its key chiral intermediate, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. This chemoenzymatic approach offers a robust and scalable method for producing the target molecule with high enantiomeric purity.[1][3]

Synthetic Strategy Overview

The overall synthetic pathway can be conceptualized in two main stages:

  • Preparation of the Activated Chiral Intermediate: The synthesis begins with the chiral alcohol, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. This key intermediate can be obtained through various methods, including asymmetric reduction of the corresponding ketone.[4][5] For the purpose of this protocol, we will focus on the subsequent activation of this alcohol to facilitate the crucial nucleophilic substitution reaction. This is achieved by converting the hydroxyl group into a better leaving group, typically a mesylate.

  • Construction of the Dithiolane and Imidazole Moieties: The activated chiral intermediate is then reacted with the components that will form the dithiolane ring and introduce the imidazoleacetonitrile side chain. This is a one-pot reaction involving carbon disulfide and 1-(cyanomethyl)imidazole in the presence of a strong base.

Below is a graphical representation of the synthetic workflow:

G cluster_0 Stage 1: Activation of Chiral Intermediate cluster_1 Stage 2: Dithiolane Formation & Imidazole Alkylation A (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol B Methanesulfonyl Chloride (MsCl), Triethylamine (TEA) A->B Mesylation C (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate B->C D 1-(Cyanomethyl)imidazole, Carbon Disulfide (CS2), Potassium Hydroxide (KOH) C->D One-pot Reaction E Luliconazole D->E

Caption: Overall synthetic workflow for Luliconazole.

Detailed Experimental Protocols

Part 1: Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate (Activated Intermediate)

This step involves the conversion of the chiral alcohol to its corresponding mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol225.48100.0 g0.443
Triethylamine (TEA)101.1967.3 g (92.7 mL)0.665
Methanesulfonyl Chloride (MsCl)114.5555.6 g (37.3 mL)0.485
Methylene Dichloride (DCM)84.93500 mL-

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol in 500 mL of methylene dichloride.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add triethylamine dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Slowly add methanesulfonyl chloride to the reaction mixture via the dropping funnel over 30-45 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by slowly adding 200 mL of cold water.

  • Separate the organic layer. Wash the organic layer sequentially with 200 mL of 1N HCl, 200 mL of saturated NaHCO₃ solution, and 200 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate as an off-white solid.[6]

Part 2: Synthesis of Luliconazole

This is the final step where the dithiolane ring is formed and the imidazole moiety is attached in a one-pot reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate303.59100.0 g0.329
1-(Cyanomethyl)imidazole107.1136.0 g0.336
Potassium Hydroxide (powdered)56.1138.0 g0.677
Carbon Disulfide76.1425.0 g (19.8 mL)0.328
Dimethyl Sulfoxide (DMSO)78.13500 mL-
Ethyl Acetate88.111 L-
Cyclohexane84.16500 mL-

Procedure:

  • In a separate 1 L flask, prepare a solution of 1-(cyanomethyl)imidazole and powdered potassium hydroxide in dimethyl sulfoxide.

  • To this solution, add carbon disulfide and stir for 30 minutes at room temperature.

  • Cool the resulting mixture to 15-20 °C.

  • Slowly add a solution of (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate in a minimal amount of DMSO to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 15-20 °C.[6]

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by pouring the mixture into 1 L of pre-chilled water.

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic extracts and wash with water (2 x 500 mL) and then with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system, such as cyclohexane, to yield luliconazole as an off-white solid.[6]

The final product's identity and purity should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Chiral HPLC.

In-Depth Discussion on Reaction Mechanisms and Stereocontrol

The stereochemistry of the final luliconazole molecule is determined by the chiral center in the starting material, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. The subsequent mesylation and nucleophilic substitution reactions proceed with an inversion of configuration at the chiral center, ultimately yielding the desired (R)-enantiomer of luliconazole.

The formation of the dithiolane ring and the N-alkylation of the imidazole occur in a concerted fashion. The strong base (potassium hydroxide) deprotonates the methylene group of 1-(cyanomethyl)imidazole, creating a nucleophile that attacks the carbon disulfide. This adduct then undergoes a cyclization reaction with the activated chiral intermediate.

G cluster_0 Key Mechanistic Steps A Deprotonation of 1-(Cyanomethyl)imidazole B Nucleophilic attack on Carbon Disulfide A->B C Formation of Dithiolate B->C D Intramolecular Cyclization (SN2 reaction) C->D E Luliconazole Formation D->E

Caption: Key mechanistic steps in the final stage of Luliconazole synthesis.

Purity and Yield

The described protocol, when executed with care, can afford luliconazole with high purity (>99%) and a good overall yield.[6] Chiral HPLC is essential to confirm the enantiomeric excess of the final product, which should be greater than 99% to meet pharmaceutical standards.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Methanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Carbon disulfide is highly flammable and toxic; handle with caution and away from ignition sources.

  • Potassium hydroxide is corrosive; avoid contact with skin and eyes.

  • Proper waste disposal procedures should be followed for all chemical waste.

References

Application of 1-(2,4-Dichlorophenyl)ethanol in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-(2,4-Dichlorophenyl)ethanol in Agrochemical Synthesis

Introduction: The Central Role of a Versatile Intermediate

In the landscape of modern agrochemical development, the strategic synthesis of active ingredients relies on versatile and efficient chemical building blocks. This compound is a cornerstone intermediate, particularly distinguished for its role as a precursor in the synthesis of a potent class of agrochemicals: the azole fungicides.[1][2] Its dichlorinated phenyl ring and reactive ethanol moiety provide the essential structural framework for creating complex fungicidal molecules that are critical for protecting a wide range of crops from pathogenic fungi.[1] This guide provides an in-depth exploration of the application of this compound, detailing the mechanism of action of its derivatives, comprehensive synthetic protocols, and the critical considerations for researchers in the field.

Mechanism of Action: Targeting Fungal Viability at its Core

The agrochemicals derived from this compound are predominantly conazole fungicides, a class that includes both triazoles and imidazoles.[3][4] Their efficacy stems from a highly specific and potent mode of action: the inhibition of ergosterol biosynthesis.[5][6]

Ergosterol Synthesis Inhibition: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[5][6] Conazole fungicides act by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[7][8] This enzyme is a critical catalyst in the sterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[6] By blocking this step, the fungicides cause a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[6] This disruption of the cell membrane's structure and function ultimately leads to the cessation of fungal growth and cell death.[8]

cluster_0 Fungal Cell cluster_1 Inhibition Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Toxic_Sterols Toxic Sterol Accumulation CYP51->Toxic_Sterols Blocked Pathway Leads to Membrane Functional Cell Membrane Ergosterol->Membrane Azole_Fungicide Azole Fungicide (e.g., Imazalil, Epoxiconazole) Azole_Fungicide->CYP51 Binds & Inhibits Disrupted_Membrane Disrupted Cell Membrane (Growth Arrest) Toxic_Sterols->Disrupted_Membrane

Caption: Mechanism of Azole Fungicides.

Key Agrochemicals Derived from this compound

The structural versatility of this compound allows for its incorporation into several high-value fungicides.

AgrochemicalClassPrimary Application
Imazalil ImidazoleA post-harvest fungicide used to control fungal growth on citrus fruits and bananas.[9][10] Also used for seed treatment.
Epoxiconazole TriazoleA broad-spectrum systemic fungicide used on crops such as cereals (wheat, barley), coffee, and soybeans to control a wide range of diseases like rusts and leaf spots.[11]
Miconazole ImidazoleWhile primarily known as a pharmaceutical, its derivatives and related structures have applications in controlling fungal pathogens.[2][12]
Luliconazole ImidazoleA pharmaceutical antifungal, its key chiral intermediate, (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol, highlights the importance of stereochemistry in this class of compounds.[13][14]

Application Notes & Synthetic Protocols

The synthesis of potent azole fungicides requires precise control over reaction conditions and, critically, stereochemistry. The chirality of the alcohol carbon in the this compound backbone often dictates the biological efficacy of the final product.[15][16]

Part 1: Synthesis of the Chiral Precursor

Modern synthetic strategies increasingly favor biocatalysis to achieve high enantioselectivity under environmentally benign conditions. The asymmetric reduction of a prochiral ketone precursor is a state-of-the-art method for producing enantiomerically pure (R)- or (S)-1-(2,4-Dichlorophenyl)ethanol derivatives.[17]

start Start: Precursor precursor 2-Chloro-1-(2,4-dichlorophenyl)ethanone (Prochiral Ketone) start->precursor biocatalysis Biocatalytic Asymmetric Reduction - Ketoreductase (e.g., from Lactobacillus kefiri) - Cofactor (e.g., NADPH/NADH) - Cofactor Regeneration System (e.g., GDH) precursor->biocatalysis optimization Process Optimization - pH, Temperature - Substrate Loading - Co-solvent Selection biocatalysis->optimization product (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol (Chiral Alcohol Intermediate) (ee > 99%) biocatalysis->product analysis Analysis & Purification - Chiral HPLC for ee determination - Extraction & Crystallization product->analysis end End: Purified Chiral Intermediate analysis->end

Caption: Biocatalytic Synthesis of a Chiral Intermediate.

Protocol 1: Biocatalytic Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

This protocol is based on established chemoenzymatic processes utilizing a ketoreductase for asymmetric reduction.[13][14][17]

  • Objective: To synthesize the key chiral intermediate for Luliconazole, demonstrating a green and highly selective method.

  • Materials:

    • 2-chloro-1-(2,4-dichlorophenyl)ethanone (Substrate)

    • Recombinant E. coli expressing a ketoreductase (e.g., from Lactobacillus kefiri)[14]

    • NADP⁺ (Cofactor)

    • Isopropanol (Co-substrate for cofactor regeneration)

    • Phosphate buffer (pH 7.0-7.5)

    • Ethyl acetate (for extraction)

  • Procedure:

    • Reaction Setup: In a temperature-controlled reactor, suspend the recombinant E. coli cells in phosphate buffer.

    • Reagent Addition: Add NADP⁺ to the cell suspension. Separately, dissolve the 2-chloro-1-(2,4-dichlorophenyl)ethanone substrate in isopropanol.

    • Initiation: Add the substrate solution to the reactor vessel. The isopropanol serves as both a solvent and a co-substrate for the in-situ regeneration of NADPH, which is catalyzed by alcohol dehydrogenases present in the host cells.

    • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 35°C) and pH (e.g., 7.3-7.5) with gentle agitation.[13]

    • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the substrate is fully consumed.[2]

    • Work-up and Isolation: Once the reaction is complete, separate the cells via centrifugation. Extract the aqueous supernatant with ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification & Analysis: Purify the resulting crude alcohol by column chromatography or recrystallization. Determine the enantiomeric excess (ee) using chiral HPLC. Yields are typically high, with ee values often exceeding 99%.[13][14]

  • Causality & Expertise: The use of a whole-cell biocatalyst simplifies the process by containing the necessary enzymes and cofactor regeneration system, eliminating the need for expensive, purified enzymes and external cofactor addition.[18] Optimizing pH and temperature is crucial for maintaining enzyme stability and activity.[13]

Part 2: Synthesis of Target Agrochemicals

Protocol 2: Synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (Intermediate for Imazalil & Miconazole)

This protocol describes a common method for introducing the imidazole moiety, a key step in the synthesis of several imidazole-based fungicides.[2][19][20]

  • Objective: To synthesize a pivotal intermediate for imidazole fungicides through nucleophilic substitution.

  • Materials:

    • 2-chloro-1-(2,4-dichlorophenyl)ethanol (or the corresponding epoxide)

    • Imidazole

    • Sodium hydroxide (or other suitable base)

    • Dimethylformamide (DMF) (Solvent)

    • Toluene (for recrystallization)

  • Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. DMF is a skin and respiratory irritant.[21][22]

  • Procedure:

    • Preparation of Imidazole Salt: In a reaction vessel, dissolve imidazole and sodium hydroxide flakes in DMF. Gently heat the mixture (e.g., to 110-115°C) to form the sodium salt of imidazole, then cool to 50-55°C.[19]

    • Nucleophilic Substitution: Slowly add a DMF solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol dropwise to the reaction mixture while maintaining the temperature at 50-55°C.[19]

    • Reaction Completion: After the addition is complete, keep the mixture at this temperature for 1 hour, then heat to 110-115°C and maintain for approximately 4 hours to drive the reaction to completion.[19]

    • Precipitation and Isolation: Cool the reaction mixture to about 60°C and add water to precipitate the crude product. Continue cooling to room temperature.[19]

    • Filtration and Purification: Collect the crude product by filtration. Dry the crude solid and recrystallize it from a suitable solvent like toluene to obtain the purified α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.[2][19]

  • Causality & Expertise: The initial step creates a potent nucleophile (the imidazolide anion), which readily displaces the chlorine atom in the substrate. DMF is an excellent polar aprotic solvent for this type of SN2 reaction, effectively solvating the sodium cation without hindering the nucleophile. The final heating step ensures the reaction goes to completion for a higher yield.

cluster_0 Synthesis of Imazalil Intermediate cluster_1 Final Step to Imazalil S1 2-Chloro-1-(2,4-dichlorophenyl)ethanol R1 Nucleophilic Substitution (Solvent: DMF, Heat) S1->R1 S2 Imidazole + Base (NaOH) S2->R1 P1 α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol R1->P1 R2 Williamson Ether Synthesis P1->R2 S3 Allyl Halide (e.g., Allyl Bromide) S3->R2 P2 Imazalil R2->P2

Caption: General Synthetic Pathway to Imazalil.

References

Application Note: A Robust HPLC Method for the Chiral Separation of 1-(2,4-Dichlorophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, reliable, and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(2,4-Dichlorophenyl)ethanol. This chiral alcohol is a critical intermediate in the synthesis of several key antifungal pharmaceutical agents, including luliconazole and miconazole.[1][2][3] The stereochemical purity of such intermediates is paramount, as the pharmacological and toxicological profiles of the final active pharmaceutical ingredient (API) are often enantiomer-dependent.[4][5][6] This guide provides a comprehensive protocol, from method development principles to a step-by-step workflow, designed for researchers, scientists, and professionals in drug development and quality control.

Introduction and Scientific Background

Chirality is a fundamental property in pharmaceutical sciences. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities. Regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs.[5] Therefore, developing robust analytical methods for chiral separation is a critical step in the drug development pipeline.[7]

This compound possesses a single stereocenter, existing as (R)- and (S)-enantiomers. The specific configuration of this intermediate dictates the stereochemistry of the final API. This method utilizes High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) to achieve baseline separation of these two enantiomers.

The Principle of Chiral Recognition

The separation mechanism relies on the differential interaction between the enantiomers and the chiral stationary phase. CSPs are designed with a specific three-dimensional structure that forms transient, diastereomeric complexes with the analytes.[5] The stability of these complexes differs for each enantiomer due to variations in interaction energies arising from forces like:

  • Hydrogen Bonding: Interactions between polar groups on the analyte and the CSP.

  • π-π Interactions: Stacking interactions between aromatic rings of the analyte and the CSP.[5]

  • Steric Hindrance: Spatial repulsion that favors the binding of one enantiomer over the other.

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are exceptionally effective for separating a broad range of chiral compounds, including aromatic alcohols like this compound.[4][8][9] These phases offer a combination of interaction sites that lead to high enantioselectivity.

Experimental Method

This section details the instrumentation, materials, and optimized chromatographic conditions for the successful separation of this compound enantiomers.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Chiral Column: A polysaccharide-based CSP is recommended. The method detailed below was optimized using a column with specifications similar to the CHIRALPAK® AD-H.[10][11]

    • Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel.

    • Dimensions: 250 mm x 4.6 mm.

  • Reagents and Standards:

    • Racemic this compound standard.

    • n-Hexane (HPLC Grade).

    • Isopropanol (IPA) (HPLC Grade).

    • Ethanol (EtOH) (HPLC Grade).

    • Acetonitrile (ACN) (HPLC Grade).[11]

    • Diethylamine (DEA) (optional additive).[11][12]

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in Isopropanol.

  • From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection to prevent particulate matter from damaging the column.

Chromatographic Protocol and Conditions

The following table summarizes the optimized HPLC conditions for the chiral separation. A normal-phase elution mode was found to provide the best balance of resolution and analysis time.[8]

ParameterOptimized ConditionRationale
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalentPolysaccharide-based CSPs show high selectivity for aromatic alcohols.[8][10]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)The ratio of alkane to alcohol modifier is critical. Reducing the alcohol percentage increases retention and often improves resolution.[8]
Flow Rate 1.0 mL/minProvides a good balance between analysis time and separation efficiency.
Column Temperature 25°CTemperature control is crucial for reproducible retention times and selectivity.[8]
Injection Volume 10 µLA small injection volume prevents peak distortion and column overload.
Detection UV at 230 nmThis wavelength provides a strong chromophoric response for the dichlorophenyl group.[10][11]
Experimental Workflow Diagram

The following diagram outlines the logical flow of the entire analytical process, from initial preparation to final data analysis.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_standard Prepare Standard (1.0 mg/mL Stock) prep_sample Dilute & Filter Sample (0.1 mg/mL) prep_standard->prep_sample prep_mobile_phase Prepare Mobile Phase (Hexane/IPA 90:10) equilibrate Equilibrate Column prep_mobile_phase->equilibrate inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject run Run Isocratic Method inject->run acquire Acquire Chromatogram (UV @ 230 nm) run->acquire integrate Integrate Peaks acquire->integrate calculate Calculate α and Rs integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral Separation of this compound.

Results and Data Analysis

Successful execution of this method will yield a chromatogram showing two well-resolved peaks corresponding to the (S)- and (R)-enantiomers of this compound.

Key Performance Metrics

To validate the separation, two key chromatographic parameters must be calculated:

  • Separation Factor (α): A measure of the selectivity between the two enantiomers.

    • Formula: α = k'₂ / k'₁

    • Where k'₁ and k'₂ are the retention factors of the first and second eluting enantiomers, respectively. A value of α > 1.1 is desirable.

  • Resolution (Rs): The degree of separation between the two peaks.

    • Formula: Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂)

    • Where t_R₁ and t_R₂ are the retention times, and w₁ and w₂ are the peak widths at the base. A resolution of Rs ≥ 1.5 indicates baseline separation , which is the standard for quantitative analysis.

Method Optimization and Troubleshooting

Chiral separations can be sensitive to minor changes in experimental conditions. The following guide provides solutions to common issues.

IssuePotential Cause(s)Recommended Action(s)
Poor Resolution (Rs < 1.5) 1. Mobile phase is too strong.2. Inappropriate alcohol modifier.3. Flow rate is too high.1. Decrease IPA percentage: Try a 95:5 or 98:2 (n-Hexane:IPA) ratio to increase retention and improve separation.[8]2. Switch modifier: Test ethanol (EtOH) in place of IPA. The change in polarity and hydrogen bonding capacity can alter selectivity.[13]3. Reduce flow rate: Lower the flow rate to 0.5 mL/min to allow more time for interactions with the CSP.[8]
Poor Peak Shape (Tailing/Fronting) 1. Secondary interactions with silica.2. Analyte is not neutral.1. Add a modifier: For acidic impurities, add 0.1% Trifluoroacetic Acid (TFA). For basic impurities, add 0.1% Diethylamine (DEA) to the mobile phase.[12] For this neutral alcohol, this is less common but can be effective.
No Separation (α ≈ 1) 1. The selected CSP is not suitable.2. Incorrect mobile phase mode.1. Screen other CSPs: Test a cellulose-based column (e.g., CHIRALCEL® OD-H) or a different amylose-based phase.[14]2. Try Polar Organic Mode: Use a mobile phase like 100% Acetonitrile with 0.1% DEA.[11]
Unstable Retention Times 1. Insufficient column equilibration.2. Fluctuations in column temperature.1. Equilibrate longer: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection.2. Use a column oven: Maintain a stable temperature (e.g., 25°C) to ensure reproducibility.

Conclusion

The HPLC method described in this application note provides a robust and reliable solution for the baseline separation of this compound enantiomers. By employing a polysaccharide-based chiral stationary phase under normal-phase conditions, this protocol achieves excellent resolution and selectivity, making it suitable for quality control, purity assessment, and process monitoring in pharmaceutical development. The provided guidelines for optimization and troubleshooting further empower scientists to adapt and refine the method for their specific analytical needs.

References

Gas chromatography analysis of 1-(2,4-Dichlorophenyl)ethanol purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatographic Analysis of 1-(2,4-Dichlorophenyl)ethanol Purity

Introduction

This compound is a key chiral intermediate in the synthesis of several widely used imidazole-based antifungal agents, including Miconazole, Ketoconazole, and Isoconazole.[][2] The purity of this intermediate is critical as it directly impacts the impurity profile and overall quality of the final Active Pharmaceutical Ingredient (API). Process-related impurities, such as unreacted starting materials or byproducts from side reactions, can affect the safety and efficacy of the drug product. Therefore, a robust, accurate, and reliable analytical method for determining the purity of this compound is essential for quality control in pharmaceutical development and manufacturing.

This application note details a validated gas chromatography (GC) method coupled with a Flame Ionization Detector (FID) for the quantitative determination of this compound and its related organic impurities. The methodology is designed to be precise, accurate, and specific, ensuring it is fit for its intended purpose in a regulated environment.

Principle of the Method

Gas chromatography is a powerful separation technique applicable to volatile and thermally stable compounds.[3][4] In this method, the sample is volatilized in a heated injector and introduced into a capillary column by an inert carrier gas (the mobile phase). The column's inner surface is coated with a liquid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times.

Following separation in the column, the eluted components are detected by a Flame Ionization Detector (FID). The FID combusts the organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon entering the detector. This response is used to quantify the main component and its impurities. The percentage purity is typically determined using the area percent method, which assumes that all components have a similar response factor in the FID.

Instrumentation and Materials

1. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[5]

  • Data Acquisition System: Agilent OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringes: For sample and standard preparation.

2. Materials and Reagents

  • Carrier Gas: Helium (99.999% purity or higher).

  • FID Gases: Hydrogen (99.999% purity or higher), Air (zero grade).

  • Reference Standard: this compound, of known purity (e.g., >99.5%).

  • Solvent/Diluent: Methanol (HPLC grade or equivalent).

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness, or equivalent.[5]

Detailed Analytical Protocol

Part 1: Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. A mid-polarity HP-5 column is chosen for its excellent resolving power for aromatic compounds. Temperature programming is employed to ensure the elution of all potential impurities with sharp peaks while minimizing the analysis time.[6]

ParameterConditionRationale
GC Column HP-5, 30 m x 0.32 mm, 0.25 µmIndustry-standard, robust column providing good selectivity for substituted aromatic compounds.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.5 mL/min (Constant Flow)Optimized for efficient separation and reasonable run time.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte and impurities without thermal degradation.
Injection Mode Split (Ratio: 50:1)Prevents column overload from the high concentration of the main analyte, ensuring sharp, symmetrical peaks.
Injection Volume 1.0 µLStandard volume for capillary GC analysis.
Oven Program Initial: 120 °C, hold 2 minAllows for elution of highly volatile impurities.
Ramp 1: 15 °C/min to 240 °CA controlled ramp to separate the main analyte from closely eluting impurities.
Hold: 5 min at 240 °CEnsures that any less volatile, late-eluting impurities are cleared from the column.
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °CPrevents condensation of the eluted components in the detector.
Hydrogen Flow 30 mL/minStandard flow for FID operation.
Air Flow 300 mL/minStandard flow for FID operation.
Makeup Gas (He) 25 mL/minOptimizes peak shape and detector response.
Part 2: Preparation of Solutions
  • Solvent: Methanol

  • Reference Standard Solution (for identification): Accurately weigh about 25 mg of this compound Reference Standard (RS) into a 25 mL volumetric flask. Dissolve in and dilute to volume with the solvent. This yields a concentration of approximately 1.0 mg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the solvent. This also yields a concentration of approximately 1.0 mg/mL.

Part 3: Analytical Workflow

The following diagram outlines the complete analytical procedure from sample receipt to the final purity report.

GC_Analysis_Workflow cluster_Prep Preparation Phase cluster_Analysis Analysis Phase cluster_Data Data Processing Phase Prep_Standard Prepare Reference Standard Solution GC_Setup Set GC Instrument Parameters Prep_Standard->GC_Setup Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample System_Suitability Perform System Suitability Test (SST) GC_Setup->System_Suitability System_Suitability->Inject_Sample If SST Passes Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peaks Acquire_Data->Integrate_Peaks Calculate Calculate Purity (Area % Method) Integrate_Peaks->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for the GC purity analysis of this compound.
Part 4: System Suitability Testing (SST)

Before analyzing any samples, the chromatographic system must be verified to be performing adequately. This is achieved through a series of system suitability tests. According to pharmacopoeial guidelines, adjustments to chromatographic conditions may be made to satisfy SST criteria.[7][8][9]

  • Procedure: Inject the Reference Standard Solution five times consecutively.

  • Acceptance Criteria:

    • Precision (Repeatability): The relative standard deviation (%RSD) of the peak area for the this compound peak from the five replicate injections must be not more than 2.0%.

    • Peak Asymmetry (Tailing Factor): The tailing factor for the this compound peak must be between 0.8 and 1.8.[8]

    • Theoretical Plates (N): The column efficiency, calculated for the this compound peak, should be not less than 2000.

Part 5: Data Analysis and Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all integrated peaks.

  • Integration: Integrate all peaks in the chromatogram obtained from the Sample Solution, disregarding any peaks originating from the solvent.

  • Calculation: Use the following formula to calculate the percentage purity:

    % Purity = (AreaAnalyte / ΣAreaAll Peaks) x 100

    Where:

    • AreaAnalyte is the peak area of this compound.

    • ΣAreaAll Peaks is the sum of the areas of all peaks in the chromatogram (including the analyte).

    Individual impurities are calculated using the same principle:

    % Impurity = (AreaImpurity / ΣAreaAll Peaks) x 100

A reporting threshold, consistent with guidelines such as those from the USP or ICH, should be established (e.g., 0.05%) to avoid integrating baseline noise.[10]

Expected Results and Discussion

A successful separation will show a large, well-defined peak for this compound and smaller peaks corresponding to any impurities present.

Conceptual Chromatographic Separation

The following diagram illustrates the principle of separation of the main compound from potential process-related impurities within the GC column.

GC_Separation_Concept cluster_Column GC Capillary Column (Stationary Phase) Column Injection Point ... ... ... Detector End p1 Column:head->p1 Analyte Analyte Analyte->p1 ImpurityA Impurity A (More Volatile) ImpurityA->p1 t=0 ImpurityB Impurity B (Less Volatile) ImpurityB->p1 p2 p1->p2 p1->p2 Separation Occurs p2->Analyte t=2 p2->ImpurityA t=1 p3 p2->p3 p3->Column:tail p3->ImpurityB t=3

References

Chemoenzymatic synthesis of miconazole and econazole enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers: A High-Fidelity Approach to Chiral Antifungal Agents

Abstract: This document provides a detailed guide to the chemoenzymatic synthesis of the individual enantiomers of the antifungal drugs miconazole and econazole. Commercially available as racemates, these imidazole derivatives exhibit enantiomer-specific biological activity. The (R)-enantiomer of miconazole is responsible for most of its antifungal efficacy, whereas both enantiomers of econazole show significant, albeit different, activity profiles against various fungal strains.[1][2] This guide details a robust and highly selective chemoenzymatic route that leverages the precision of biocatalysis to establish the core chirality, followed by efficient chemical steps to complete the synthesis. This method avoids hazardous or toxic catalysts often used in purely chemical asymmetric syntheses, offering a greener and more efficient alternative for producing enantiopure active pharmaceutical ingredients (APIs).[3]

Part I: The Strategic Advantage of a Chemoenzymatic Approach

The synthesis of enantiomerically pure drugs is a critical objective in pharmaceutical development to maximize therapeutic efficacy and minimize potential side effects associated with inactive or less active enantiomers.[3] For azole antifungals like miconazole and econazole, the stereocenter directly influences the drug's interaction with its biological target, lanosterol 14α-demethylase, an essential enzyme in fungal ergosterol biosynthesis.[4]

While various chemical methods for asymmetric synthesis exist, they often rely on complex chiral auxiliaries or heavy-metal catalysts. A chemoenzymatic strategy, however, combines the unparalleled stereoselectivity of enzymes with the versatility of traditional organic chemistry.

Core Principle: The strategy hinges on the enzymatic, asymmetric reduction of a prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to a key chiral alcohol intermediate, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[5][6] This enantiopure alcohol then serves as a versatile building block for the chemical synthesis of the target (R)- and (S)-enantiomers of both miconazole and econazole.

Expertise & Experience: Why Oxidoreductases over Lipases? While lipases are workhorses in biocatalysis, particularly for kinetic resolutions of racemic alcohols via acylation, they were found to be less effective for this specific synthesis.[1][5] The primary route of investigation shifted to oxidoreductases (specifically, alcohol dehydrogenases or ADHs) for the asymmetric reduction of the ketone precursor. This approach is inherently more efficient as it can theoretically convert 100% of the prochiral substrate into a single enantiomeric product, unlike a kinetic resolution which has a maximum theoretical yield of 50% for a single enantiomer. For this synthesis, alcohol dehydrogenases, such as ADH 'A' and ADH 'T', have demonstrated exceptional activity and stereoselectivity, yielding the (R)-alcohol in an enantiopure form under mild reaction conditions.[5][6]

Overall Synthesis Workflow

The chemoenzymatic route is visualized in the workflow diagram below, illustrating the central role of the biocatalytic reduction and the subsequent divergent chemical pathways.

chemoenzymatic_workflow cluster_bio Part 1: Biocatalysis cluster_chem Part 2: Chemical Synthesis cluster_r_path R-Enantiomer Pathway cluster_s_path S-Enantiomer Pathway ketone 2-Chloro-1-(2,4-dichlorophenyl)ethanone (Prochiral Ketone) reduction Asymmetric Bioreduction (Alcohol Dehydrogenase) ketone->reduction NADH or NADPH Cofactor r_alcohol (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol (Enantiopure Intermediate) reduction->r_alcohol >99% ee r_chem Williamson Ether Synthesis r_alcohol->r_chem inversion Stereoinversion (Mitsunobu Reaction) r_alcohol->inversion r_miconazole (R)-Miconazole r_chem->r_miconazole r_econazole (R)-Econazole r_chem->r_econazole s_precursor (S)-Precursor inversion->s_precursor s_chem Williamson Ether Synthesis s_precursor->s_chem s_miconazole (S)-Miconazole s_chem->s_miconazole s_econazole (S)-Econazole s_chem->s_econazole chemical_synthesis_pathway cluster_step1 Step 1 cluster_step2 Step 2 cluster_products Final Products r_alcohol (R)-Alcohol Intermediate deprotonation Deprotonation KH, THF, -78°C r_alcohol->deprotonation miconazole_add Add 1-(bromomethyl)- 2,4-dichlorobenzene deprotonation->miconazole_add For Miconazole econazole_add Add 1-(bromomethyl)- 4-chlorobenzene deprotonation->econazole_add For Econazole r_miconazole (R)-Miconazole miconazole_add->r_miconazole r_econazole (R)-Econazole econazole_add->r_econazole

References

Application Note: Phase-Transfer Catalysis in the Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol is a critical intermediate in the synthesis of several imidazole-based antifungal agents, such as miconazole and econazole.[1][] Traditional synthesis methods often require stringent anhydrous conditions, expensive polar aprotic solvents, or strong, hazardous bases like sodium hydride.[3] Phase-transfer catalysis (PTC) emerges as a superior methodology, offering a greener, more efficient, and cost-effective alternative. PTC facilitates reactions between reagents located in separate immiscible phases (typically solid-liquid or liquid-liquid), thereby accelerating reaction rates, improving yields, and simplifying workup procedures under milder conditions.[4][5]

This application note provides a detailed technical guide for researchers and drug development professionals on the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol via solid-liquid phase-transfer catalysis. We will explore the underlying mechanism, compare various catalytic systems, and provide optimized, step-by-step protocols.

The Scientific Principle: Mechanism of Solid-Liquid PTC N-Alkylation

The core of this synthesis is the N-alkylation of imidazole with 2-chloro-1-(2,4-dichlorophenyl)-ethanol. In a solid-liquid PTC system, the reactants are distributed between a solid inorganic base (e.g., NaOH, KOH) and an organic solvent in which the alkylating agent is dissolved. The imidazole, being only sparingly soluble in many organic solvents, requires activation.

The mechanism proceeds through several key steps, as illustrated below:

  • Deprotonation at the Interface: The acidic N-H proton of imidazole is abstracted by the solid base at the interface between the solid and organic phases, forming a solid imidazolide salt (Im⁻ M⁺).

  • Ion Exchange & Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), undergoes an anion exchange with the imidazolide salt at the interface. This forms a lipophilic ion pair (Q⁺ Im⁻) which is soluble in the organic phase.

  • Nucleophilic Substitution: The highly reactive, "naked" imidazolide anion is now solvated in the organic phase and readily attacks the electrophilic carbon of 2-chloro-1-(2,4-dichlorophenyl)-ethanol in a classic Sₙ2 reaction.

  • Product Formation & Catalyst Regeneration: This substitution yields the desired product, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, and regenerates the catalyst's halide salt (Q⁺Cl⁻), which can then migrate back to the interface to begin another catalytic cycle.

This continuous process, driven by the catalyst, effectively shuttles the reactive nucleophile into the phase where the reaction can occur, overcoming the insolubility barrier that would otherwise stifle the reaction.[4]

PTC_Mechanism cluster_organic Organic Phase cluster_interface Solid-Liquid Interface cluster_solid Solid Phase Reactant R-Cl (2-chloro-1-(2,4-dichlorophenyl)-ethanol) Product Product (1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol) Reactant->Product Sₙ2 Attack Q_Cl [Q⁺ Cl⁻] (Catalyst) Q_Im [Q⁺ Im⁻] (Soluble Ion Pair) Q_Im->Reactant Reaction Q_Cl->Interface_point Anion Exchange Interface_point->Q_Im Im_H Im-H (Imidazole) M_OH M⁺OH⁻ (Solid Base, e.g., NaOH) Im_H->M_OH Deprotonation Im_M [Im⁻ M⁺] (Imidazolide Salt) Im_M->Interface_point Anion Exchange

Figure 1. Mechanism of Solid-Liquid Phase-Transfer Catalysis.

Experimental Insights: Optimizing Reaction Parameters

The success of the synthesis hinges on the careful selection of catalyst, solvent, base, and reaction conditions. Each parameter is chosen to maximize yield and reaction rate while minimizing side reactions.

Causality Behind Catalyst Selection

The structure of the phase-transfer catalyst is paramount to its efficiency. The catalyst's primary role is to form a lipophilic cation that can effectively pull the imidazolide anion into the organic phase.

  • Quaternary Ammonium Salts (Quats): Symmetrically substituted 'onium' salts like Tetrabutylammonium Bromide (TBAB) often exhibit high catalytic activity.[4] The symmetrical alkyl chains create a well-distributed positive charge and sufficient lipophilicity to ensure solubility in the organic phase. In contrast, catalysts with long, single alkyl chains like Cetyltrimethylammonium Bromide (CTMAB) may form micelles, which can hinder the transfer process.[4]

  • Polyethylene Glycols (PEGs): PEGs, such as PEG400 and PEG600, function as acyclic crown ethers. They can complex with the metal cation (e.g., Na⁺ from NaOH) of the imidazolide salt, creating a lipophilic complex that solubilizes the nucleophile in the organic phase.[1][4] Their effectiveness, low cost, and low toxicity make them attractive for industrial applications.[6]

A comparative study on catalyst activity reveals that TBAB and PEG400 demonstrate the highest performance under similar conditions.[4]

Table 1: Comparison of Phase-Transfer Catalyst Performance

Catalyst Type Relative Catalytic Activity Optimized Yield
TBAB Quaternary Ammonium Salt Very High ~88.5%[4]
PEG400 Polyether Very High 82.3%[6]
PEG600 Polyether High Mentioned in patents[1]
TMBAC Quaternary Ammonium Salt Moderate Lower than TBAB[4]

| CTMAB | Quaternary Ammonium Salt | Moderate | Lower than TBAB[4] |

Data synthesized from multiple sources indicating general performance trends.[1][4][6]

The Role of the Solvent

Solvent polarity is a critical variable. The ideal solvent must dissolve the alkylating agent and the catalyst-anion ion pair but should not be so polar that it tightly solvates the "naked" anion, which would reduce its nucleophilicity.

  • Moderate Polarity is Key: Solvents with moderate polarity, such as Tetrahydrofuran (THF) and acetone, are found to be most suitable. They provide a good balance of solubility for the reactants without deactivating the imidazolide nucleophile.[4]

  • High Polarity Solvents: Highly polar solvents like Dimethylformamide (DMF) can also be used effectively, particularly at elevated temperatures, as they enhance the solubility of all components.[1] However, they can be more difficult to remove during workup.

  • Low Polarity Solvents: Non-polar solvents like toluene can be effective, especially with highly efficient catalysts like PEG-400, but may require higher temperatures or longer reaction times.[6]

Influence of Other Reaction Conditions
  • Base: Solid sodium hydroxide (NaOH) is a common, effective, and inexpensive base for this transformation.[4]

  • Temperature: Increasing the reaction temperature generally accelerates the reaction rate. Optimized temperatures are often in the range of 70°C to 115°C, depending on the solvent and catalyst used.[1][6]

  • Agitation: In a heterogeneous system, vigorous stirring is crucial. It increases the interfacial surface area between the solid base and the liquid organic phase, which directly enhances the rate of deprotonation and ion exchange, leading to a faster overall reaction.[4][7]

Experimental Protocols

The following protocols are provided as robust starting points for laboratory synthesis. Optimization may be required based on specific substrate batches and equipment.

Protocol 1: High-Yield Synthesis Using PEG-400 in Toluene

This protocol is adapted from a procedure reporting an 82.3% yield.[6]

Materials:

  • 1-(2,4-dichlorophenyl)-2-chloro-ethanol (10.0 g, ~0.044 mol)

  • Imidazole (4.0 g, ~0.059 mol)

  • PEG-400 (7.5 g, ~0.018 mol)

  • Sodium Hydroxide (NaOH), 50% aqueous solution (4.8 g, containing 2.4 g NaOH, ~0.06 mol)

  • Toluene (45 mL)

  • 95% Ethanol (for recrystallization)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add toluene (45 mL), imidazole (4.0 g), 1-(2,4-dichlorophenyl)-2-chloro-ethanol (10.0 g), and PEG-400 (7.5 g).

  • Begin stirring the mixture to form a suspension.

  • Slowly add the 50% sodium hydroxide solution to the flask.

  • Heat the reaction mixture to 70°C and maintain this temperature with vigorous stirring for 6 hours.

  • After 6 hours, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water until the aqueous layer is neutral (check with pH paper).

  • Cool the organic layer in an ice bath to 5°C to precipitate the product.

  • Collect the light-yellow solid by vacuum filtration.

  • Dry the crude product and recrystallize from 95% ethanol to obtain pure 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

  • Expected yield: ~9.38 g (82.3%). Melting point: 132-136°C.[6]

Protocol_Workflow A 1. Combine Reactants (Chloroethanol, Imidazole, PEG-400, Toluene) B 2. Add Base (50% NaOH solution) A->B C 3. Heat & Stir (70°C, 6 hours) B->C D 4. Cool & Wash (To room temp, wash with H₂O until neutral) C->D E 5. Precipitate & Filter (Cool to 5°C, vacuum filter) D->E F 6. Recrystallize (From 95% Ethanol) E->F G Final Product F->G

Figure 2. Experimental workflow for the PTC synthesis.
Protocol 2: High-Temperature Synthesis Using PEG-600 in DMF

This protocol is based on a patented method and is suitable for achieving high conversion at elevated temperatures.[1]

Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)-ethanol

  • Imidazole (molar ratio to chloroethanol ~1.2:1)

  • PEG-600

  • Sodium Hydroxide (flakes)

  • Dimethylformamide (DMF)

  • Toluene (for recrystallization)

Procedure:

  • In a reaction vessel, combine DMF, imidazole, sodium hydroxide flakes, and PEG-600.

  • Stir and slowly heat the mixture to 110-115°C. Hold at this temperature for 1 hour to form the sodium imidazolide salt.

  • Cool the mixture to 50-55°C.

  • Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol in DMF (e.g., 1:1 mass ratio).

  • Dropwise, add the chloroethanol solution to the reaction mixture while maintaining the temperature between 50-55°C.

  • After the addition is complete, stir for an additional hour at 50-55°C.

  • Heat the mixture to 110-115°C and hold for 4 hours to drive the reaction to completion.

  • Cool the reaction to 60°C and quench by adding water (~200 mL for a ~0.5 mol scale reaction).

  • Continue cooling to room temperature to allow the product to crystallize.

  • Isolate the crude product by filtration.

  • Dry the crude solid and recrystallize from toluene to yield the pure final product.

Conclusion

Phase-transfer catalysis provides a powerful, efficient, and scalable platform for the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. By understanding the underlying mechanism and the influence of key parameters, researchers can select the optimal combination of catalyst, solvent, and conditions to achieve high yields. Quaternary ammonium salts like TBAB and polyethers like PEG-400 have proven to be particularly effective catalysts. The protocols provided herein serve as a validated starting point for laboratory synthesis and process development, embodying the principles of green chemistry by reducing the need for harsh reagents and simplifying operational procedures.

References

Application Notes and Protocols: The Use of Borane Complexes for Chiral Reduction Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis.

Introduction: The Imperative of Chirality and the Role of Borane Complexes

In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product development, the control of stereochemistry is not merely an academic exercise but a critical necessity. The vast majority of bioactive molecules are chiral, with their physiological effects often being exclusive to a single enantiomer. Asymmetric synthesis, the direct production of an optically active compound, has thus become a cornerstone of efficient and green chemistry.[1] Among the array of methods for achieving this, the enantioselective reduction of prochiral ketones to form chiral secondary alcohols stands out as a fundamental and powerful transformation.[2][3]

This guide focuses on a highly reliable and widely adopted methodology for this purpose: the use of borane complexes in conjunction with chiral catalysts. Specifically, we will delve into the celebrated Corey-Bakshi-Shibata (CBS) reduction, a method renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[2][4][5] This reaction utilizes a stoichiometric borane source (e.g., borane-tetrahydrofuran or borane-dimethyl sulfide) and a catalytic amount of a chiral oxazaborolidine.[6][7] The power of this system lies in its dual-activation mechanism, where the catalyst activates both the borane reducing agent and the ketone substrate, leading to highly organized, face-selective hydride transfer.[4][7]

This document will provide an in-depth exploration of the mechanistic underpinnings of this reaction, practical guidance on reagent selection, detailed experimental protocols, and robust troubleshooting strategies to empower researchers to successfully implement this technology.

The Engine of Asymmetry: Mechanism of the CBS Reduction

The efficacy of the CBS reduction hinges on the elegant interplay between the borane source and the chiral oxazaborolidine catalyst. The catalyst, derived from a chiral amino alcohol like (S)-prolinol, does not merely provide a chiral environment; it actively participates in and orchestrates the hydride transfer.[2][6] The accepted mechanism, first proposed by E.J. Corey, provides a clear rationale for the high rates and enantioselectivity observed.[5][6]

The Catalytic Cycle can be broken down into four key steps:

  • Catalyst-Borane Complex Formation: The cycle begins with the coordination of a molecule of borane (BH₃), a Lewis acid, to the lone pair of the endocyclic nitrogen atom of the oxazaborolidine catalyst.[4][5][8] This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and simultaneously enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[4][7]

  • Ketone Coordination: The now more Lewis-acidic endocyclic boron atom coordinates to the carbonyl oxygen of the ketone substrate. This coordination is sterically directed; the ketone orients itself to place its larger substituent (RL) away from the bulky substituent on the catalyst, positioning the smaller substituent (RS) closer.[4][7]

  • Intramolecular Hydride Transfer: The crucial hydride transfer occurs from the activated borane to the carbonyl carbon via a highly organized, six-membered ring transition state.[4][8] This intramolecular delivery ensures that the hydride attacks a specific prochiral face of the ketone, dictating the stereochemistry of the resulting alcohol.

  • Product Release and Catalyst Regeneration: Following the hydride transfer, an alkoxyborane product is formed, which then dissociates from the catalyst. The catalyst is regenerated and can enter another catalytic cycle.[4][8] An acidic workup is performed at the end of the reaction to hydrolyze the alkoxyborane and liberate the final chiral alcohol product.[4][7]

Mechanistic Diagram

The following diagram illustrates the catalytic cycle of the CBS reduction.

CBS_Mechanism Figure 1: Catalytic Cycle of the CBS Reduction Catalyst Oxazaborolidine Catalyst (1) ActivatedComplex Catalyst-Borane Complex (2) Catalyst->ActivatedComplex + BH₃ Borane BH₃ Source (e.g., BH₃•THF) Borane->ActivatedComplex TernaryComplex Ternary Complex (Catalyst-Borane-Ketone) (3) ActivatedComplex->TernaryComplex Ketone Prochiral Ketone (R_L-CO-R_S) Ketone->TernaryComplex TS Six-Membered Transition State (TS) TernaryComplex->TS Coordination ProductComplex Product-Catalyst Complex (4) TS->ProductComplex ProductComplex->Catalyst Regeneration Product Chiral Alcohol (after workup) ProductComplex->Product Acidic Workup

Caption: Figure 1: Catalytic Cycle of the CBS Reduction.

Reagents & Systems: Making the Right Choices

Success in chiral reductions depends critically on the appropriate selection of the borane source and the chiral catalyst.

Borane Sources

While diborane (B₂H₆) gas is the simplest borane, its pyrophoric and toxic nature makes it impractical for general laboratory use.[9] Consequently, commercially available, easier-to-handle Lewis base complexes are preferred.[9][10]

ReagentFormulaCommon FormKey Characteristics
Borane-THF Complex BH₃•THF1.0 M solution in THFMost common and reactive source.[9] Solutions can evolve diborane, especially if concentrated, creating a flammable headspace.[11] Reacts violently with water.[9]
Borane-DMS Complex BH₃•SMe₂Neat liquid or solutionsMore stable than BH₃•THF, allowing for higher concentrations.[9][10] Has a strong, unpleasant odor.[9][10] Byproduct (DMS) must be managed.[12]
Catecholborane C₆H₄O₂BHSolid or in solutionLess reactive than BH₃ complexes, which can be advantageous.[5][13] Can allow reactions at very low temperatures, potentially improving enantioselectivity.[5]

Causality: The choice of borane source impacts not only safety and handling but also the reaction rate. The uncatalyzed "background" reduction of the ketone by the borane source must be significantly slower than the catalyzed reaction to achieve high enantioselectivity.[14] For highly reactive ketones, a less reactive source like catecholborane might be preferable. Conversely, for sluggish substrates, the higher reactivity of BH₃•THF may be necessary.

Chiral Catalysts: Oxazaborolidines

The chiral oxazaborolidine catalyst is the heart of the asymmetric induction. These are typically prepared from chiral β-amino alcohols.[5] While they can be purchased pre-formed, in situ generation is often preferred as it can lead to higher reproducibility, avoiding issues with catalyst degradation during storage.[15][16]

Catalyst PrecursorStructure OriginTypical ee%Key Features
(S)-α,α-Diphenylprolinol (S)-Proline>95% for many ketonesThe original and most widely used (Corey's catalyst).[2][6] Highly effective for a broad range of aryl-alkyl and di-alkyl ketones.[5]
(1R,2S)-1-Amino-2-indanol SyntheticOften >98%The rigid bicyclic structure can lead to exceptionally high enantiomeric excesses.[2][7]
Chiral Lactam Alcohols SyntheticVariable, can be >90%Offer an alternative scaffold that can be effective for challenging substrates like aliphatic ketones.[16][17]

Causality: The structure of the amino alcohol dictates the steric environment around the active site. More rigid structures, like that derived from aminoindanol, often provide a more defined chiral pocket, leading to enhanced facial discrimination of the ketone and higher enantioselectivity.[2][7]

Experimental Protocols

The following section provides a detailed, self-validating protocol for the asymmetric reduction of a model substrate, acetophenone, using an in situ generated (S)-diphenylprolinol-derived CBS catalyst.

Critical Prerequisite: This reaction is highly sensitive to moisture.[4][5][7] All glassware must be rigorously flame-dried or oven-dried, and the reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[15]

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for CBS Reduction A Setup & Inerting (Flame-dried glassware, Ar atm) B Catalyst Generation (in situ) (Amino alcohol + BH₃•THF in THF) A->B C Cooling (Cool to 0 °C) B->C D Substrate Addition (Add Acetophenone solution) C->D E Reductant Addition (Slowly add BH₃•THF solution) D->E F Reaction Monitoring (Stir at 0 °C, monitor by TLC/GC) E->F G Quenching (Slowly add Methanol at 0 °C) F->G Reaction Complete H Workup (Acid wash, extraction, dry, concentrate) G->H I Purification (Flash Chromatography) H->I J Analysis (NMR, Chiral HPLC/GC for ee%) I->J

Caption: Figure 2: Experimental Workflow for CBS Reduction.

Step-by-Step Protocol: Asymmetric Reduction of Acetophenone

Materials:

  • (S)-α,α-Diphenylprolinol (1.0 equiv, e.g., 0.1 mmol, 25.3 mg)

  • Borane-THF complex (1.0 M in THF, ~1.2 equiv total)

  • Acetophenone (10.0 equiv, e.g., 1.0 mmol, 120.1 mg, ~118 µL)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric Acid (for workup)

  • Ethyl Acetate (for extraction)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add (S)-α,α-Diphenylprolinol (0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Catalyst Generation: Add anhydrous THF (~2 mL) via syringe. While stirring, add 1.0 M BH₃•THF solution (0.1 mL, 0.1 mmol) dropwise. Stir the mixture at room temperature for 15-20 minutes. Hydrogen gas will evolve as the oxazaborolidine catalyst forms. This step is crucial for generating the active catalyst in situ.[18]

  • Reaction Cooldown: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate flame-dried vial, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (~1 mL). Add this solution dropwise to the cold catalyst mixture over 5 minutes.

  • Reduction: Slowly add 1.0 M BH₃•THF solution (0.6 mL, 0.6 mmol) dropwise to the reaction mixture over 30 minutes using a syringe pump. Slow addition is critical to minimize the uncatalyzed background reaction and maximize enantioselectivity.[14]

  • Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (~2 mL) while maintaining the temperature at 0 °C. Caution: Hydrogen gas is evolved vigorously.

  • Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (~5 mL) and stir for 30 minutes to hydrolyze the borane complexes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude (S)-1-phenylethanol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Confirm the structure of the product by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC analysis.

Troubleshooting & Optimization

Even robust protocols can encounter issues. Here are solutions to common problems.

ProblemPossible Cause(s)Suggested Solution(s)
Low Enantioselectivity (ee%) 1. Wet Reagents/Glassware: Moisture deactivates the catalyst.[4][15]Rigorously dry all glassware and use anhydrous solvents. Ensure inert atmosphere is maintained.
2. Background Reaction: Uncatalyzed reduction by borane is too fast.[14][19]Lower the reaction temperature (e.g., to -20 °C or -40 °C).[15] Add the borane solution more slowly. Consider a less reactive borane source like catecholborane.[5]
3. Catalyst Degradation: Pre-formed catalyst may have degraded.[15]Use a fresh bottle of catalyst or switch to an in situ generation protocol.
Low Conversion / Incomplete Reaction 1. Insufficient Reducing Agent: Stoichiometry is incorrect.Ensure accurate measurement of the borane solution. Add a slight excess (e.g., 0.6-0.8 equiv relative to the ketone).
2. Low Temperature: Reaction is too slow at the set temperature.After initial slow addition at low temperature, allow the reaction to slowly warm to room temperature and stir for a longer period.
3. Substrate Inhibition: High substrate concentration may inhibit the catalyst.Add the substrate solution more slowly or use a more dilute reaction mixture.
Low or Inconsistent Yield 1. Volatility of Product: Product may be lost during solvent removal.Use care during concentration on a rotary evaporator, especially for low-boiling point alcohols.
2. Incomplete Quench/Workup: Borane-amine complexes may persist.Ensure the quench with methanol is complete and stir with 1 M HCl for an adequate time to break up all complexes.

Safety Precautions

Working with borane complexes requires strict adherence to safety protocols.

  • Flammability & Reactivity: Borane complexes like BH₃•THF and BH₃•DMS are flammable and react violently with water, releasing flammable hydrogen gas.[9][11] All reactions must be performed in a well-ventilated fume hood, away from ignition sources.[20]

  • Toxicity: Boranes are toxic if inhaled or ingested.[11][20] Boric acid, the hydrolysis product, is a suspected reprotoxic mutagen.[11] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use syringes and cannulation techniques for transferring reagents under an inert atmosphere to prevent exposure to air and moisture.

  • Quenching: Quench reactions and excess reagent carefully and slowly at low temperatures with a protic solvent like methanol or isopropanol before aqueous workup.

  • Waste Disposal: Aqueous waste containing boron should be disposed of according to institutional guidelines, recognizing the potential ecotoxicity of boron compounds.[11]

Conclusion

The chiral reduction of ketones using borane complexes, particularly via the CBS methodology, is a powerful and reliable tool for asymmetric synthesis. Its success is built on a well-understood catalytic mechanism that allows for predictable and high levels of enantioselectivity across a wide range of substrates. By understanding the causality behind reagent choice, adhering to rigorous anhydrous techniques, and implementing controlled reaction conditions, researchers can effectively harness this reaction to construct key chiral alcohol intermediates for complex molecule synthesis. This guide provides the foundational knowledge and practical protocols to achieve that goal, empowering scientists in their pursuit of stereochemically pure compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(2,4-dichlorophenyl)ethanol. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and product purity. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Grignard Synthesis Route

The Grignard reaction is a powerful tool for forming carbon-carbon bonds, and in this context, it involves the reaction of a 2,4-dichlorophenylmagnesium halide with acetaldehyde. While effective, this route is sensitive to several experimental parameters that can significantly impact the yield and purity of this compound.

Frequently Asked Questions (FAQs) - Grignard Route

Q1: My Grignard reaction is difficult to initiate. What are the common causes and how can I troubleshoot this?

A1: Difficulty in initiating a Grignard reaction is a frequent issue, often stemming from the passivation of the magnesium surface by a layer of magnesium oxide (MgO).[1] To overcome this, activation of the magnesium is crucial. Several methods can be employed:

  • Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere can help break up the oxide layer.

  • Chemical Activation: The addition of a small crystal of iodine is a common and effective method.[2] The iodine reacts with the magnesium to form magnesium iodide, which etches the oxide layer, exposing fresh magnesium. The disappearance of the characteristic brown color of iodine is an indicator of reaction initiation.[1]

  • Use of Initiators: A few drops of 1,2-dibromoethane can also be used. It reacts with magnesium to form magnesium bromide and ethylene gas, and the observation of gas bubbles indicates activation.

Furthermore, ensure all glassware is rigorously dried, and the solvent (typically anhydrous diethyl ether or THF) is free of water, as even trace amounts can quench the Grignard reagent.[3]

Q2: I am observing a significant amount of a non-polar byproduct in my crude product. What is it likely to be and how can I minimize its formation?

A2: A common non-polar byproduct in Grignard reactions involving aryl halides is the corresponding biphenyl compound, in this case, 2,2',4,4'-tetrachlorobiphenyl. This arises from a coupling reaction between the Grignard reagent and unreacted 2,4-dichlorobromobenzene.[4] Its formation is favored by higher concentrations of the aryl halide and elevated reaction temperatures.

To minimize this side reaction:

  • Slow Addition: Add the 2,4-dichlorobromobenzene solution to the magnesium turnings slowly and at a controlled rate to maintain a gentle reflux. This prevents a buildup of the aryl halide concentration.

  • Temperature Control: Avoid excessive heating during the reaction. The exothermic nature of the Grignard formation should be sufficient to maintain the reaction.

Q3: What is the best work-up procedure to maximize the yield of my alcohol product?

A3: A careful work-up is essential to protonate the intermediate magnesium alkoxide to the desired alcohol and to remove inorganic salts. A standard and effective procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This is a milder alternative to strong acids and can help prevent the formation of emulsions.

The general work-up procedure is as follows:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a saturated aqueous solution of ammonium chloride with vigorous stirring.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times to ensure complete recovery of the product.

  • Combine the organic extracts, wash with brine to remove residual water, and dry over an anhydrous drying agent like sodium sulfate.

Troubleshooting Guide - Grignard Route
Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of Grignard reagent 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Low reactivity of aryl chloride (if used instead of bromide).1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent.[2] 2. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[2] 3. Use 2,4-dichlorobromobenzene as it is more reactive than the corresponding chloride.
Formation of a white precipitate during Grignard reagent preparation Reaction with atmospheric moisture or carbon dioxide.Ensure the reaction is conducted under a positive pressure of an inert gas (e.g., nitrogen or argon).
Low yield of this compound despite successful Grignard formation 1. Incomplete reaction with acetaldehyde. 2. Loss of product during work-up. 3. Quenching of Grignard reagent by acidic protons on other functional groups (if present).1. Ensure slow addition of acetaldehyde at a low temperature to control the exothermic reaction. 2. Perform multiple extractions during the work-up and wash the combined organic layers with brine to minimize product loss in the aqueous phase. 3. This reaction is specific to the synthesis of this compound from acetaldehyde and 2,4-dichlorobromobenzene; ensure no other reactive functional groups are present.
Experimental Protocol: Grignard Synthesis of this compound
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under vacuum. Allow to cool to room temperature under a nitrogen atmosphere.

  • Magnesium Activation: Add magnesium turnings to the flask, followed by a single crystal of iodine.

  • Grignard Formation: Add a solution of 2,4-dichlorobromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color.[1] Maintain a gentle reflux by controlling the addition rate.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, continue stirring for 30 minutes. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]

Visualization: Grignard Synthesis Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Add Mg & I₂ A->B C Add 2,4-Dichlorobromobenzene in Ether B->C D Form Grignard Reagent C->D E Add Acetaldehyde D->E F Form Alkoxide Intermediate E->F G Quench with NH₄Cl (aq) F->G H Extract with Ether G->H I Dry & Concentrate H->I J Purify (Chromatography/ Recrystallization) I->J Reduction_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideReactions Side Reactions Start->SideReactions WorkupLoss Loss During Work-up Start->WorkupLoss OptimizeStoichiometry Increase NaBH₄ equivalents (e.g., 1.1-1.5 eq.) IncompleteReaction->OptimizeStoichiometry ControlTemp Maintain low temperature during addition SideReactions->ControlTemp MonitorTLC Monitor reaction by TLC to avoid prolonged times SideReactions->MonitorTLC AcidicQuench Ensure complete hydrolysis of borate esters with acid WorkupLoss->AcidicQuench MultipleExtractions Perform multiple extractions with an appropriate solvent WorkupLoss->MultipleExtractions

References

Technical Support Center: Overcoming Low Enantioselectivity in Chiral Alcohol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the asymmetric synthesis of chiral alcohols. Achieving high enantioselectivity is a critical, yet often challenging, aspect of producing enantiomerically pure compounds. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you diagnose and resolve issues of low enantioselectivity in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the troubleshooting process. A solid understanding of these principles is the first step toward resolving experimental challenges.

Q1: What is enantiomeric excess (ee), and how is it calculated?

A1: Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[1] It quantifies the degree to which one enantiomer is present in excess of the other in a mixture. An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% signifies a racemic mixture (a 50:50 ratio of both enantiomers).[1]

The calculation is straightforward: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|

To determine the percentage of each enantiomer from a known ee value:[1] % Major Enantiomer = (ee + 100) / 2 % Minor Enantiomer = 100 - % Major Enantiomer

Q2: What are the primary analytical methods for determining enantiomeric excess?

A2: Accurate determination of ee is crucial for any asymmetric synthesis. The most common and reliable methods involve chromatography with a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation.[2][3]

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely used and versatile technique for separating a broad range of chiral alcohols.[1][2][4][5]

  • Chiral Gas Chromatography (GC): Excellent for volatile chiral alcohols. Derivatization of the alcohol may be necessary to improve volatility and separation.[1][2][3][4]

  • Other Methods: Techniques like NMR spectroscopy with chiral shift reagents and circular dichroism (CD) are also employed, though they are often more specialized.[1][4][6]

Q3: What fundamental factors govern enantioselectivity in a catalytic reaction?

A3: Enantioselectivity arises from the difference in the activation energies (ΔΔG‡) of the transition states leading to the two different enantiomers. The chiral catalyst creates a chiral environment that favors the formation of one transition state over the other. Key factors influencing this energy difference include:

  • Catalyst/Ligand Structure: The three-dimensional structure of the chiral catalyst or ligand is the primary determinant of enantioselectivity.[7][8]

  • Reaction Temperature: Lower temperatures often increase enantioselectivity by amplifying the small differences in activation energies.[9][10][11]

  • Solvent: The solvent can influence the conformation and solvation of the catalyst-substrate complex, thereby affecting the stability of the transition states.[8][9][12]

Section 2: Troubleshooting Guide for Low Enantioselectivity

This section is structured to address the most common problem encountered in the lab: a high-yield reaction that produces a product with low enantiomeric excess.

Problem: My reaction conversion is high, but the enantiomeric excess (% ee) is consistently low.

This is a frequent challenge indicating that while the catalyst is active, it is not effectively discriminating between the two prochiral faces of the substrate. The following Q&A format will guide you through a systematic investigation of potential causes and solutions.

Investigation Pathway 1: Catalyst and Reagent Integrity

The quality and handling of your catalyst and reagents are the most critical starting points for troubleshooting.[2]

Q: Could my chiral catalyst or ligand be the source of the problem?

A: Absolutely. The catalyst's purity, activity, and proper handling are paramount.[2][7]

  • Purity and Integrity: Ensure the catalyst and any associated ligands are of high purity. Impurities can act as catalyst poisons or disrupt the chiral environment.[2] For catalysts generated in situ, the purity of the precursors is equally important.

  • Air and Moisture Sensitivity: Many catalysts used in asymmetric reductions, particularly organometallic complexes, are sensitive to air and moisture.[2][7] Deactivation by water or oxygen is a common cause of poor performance. All reactions should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.[2]

  • Catalyst Degradation: Pre-formed catalysts can degrade over time, even with proper storage.[2][13] If you observe declining performance or reproducibility issues, consider using a fresh batch of catalyst.

Q: I've confirmed my catalyst is active. What about the other reagents?

A: The purity of your substrate and reductant is also crucial.

  • Substrate Purity: Impurities in the starting ketone can inhibit the catalyst. Ensure the substrate is purified before use, for example, by distillation or chromatography.

  • Reductant Quality: For reductions using borane sources (e.g., BH₃-SMe₂ or catecholborane), the quality and molarity of the reagent are important. Use a fresh bottle and, if necessary, titrate the solution to confirm its concentration.

Investigation Pathway 2: Reaction Condition Optimization

Once reagent quality is confirmed, the next step is to systematically optimize the reaction conditions. Temperature, solvent, and concentration all play a significant role in defining the energetic landscape of the reaction.

Q: How does reaction temperature affect my enantioselectivity, and what should I try?

A: Temperature is one of the most powerful variables for tuning enantioselectivity.[9]

  • Causality: Generally, lower reaction temperatures enhance enantioselectivity.[9][11] This is because the selectivity is governed by the difference in Gibbs free energy of activation (ΔΔG‡) between the two diastereomeric transition states. According to the Eyring equation, a lower temperature magnifies the impact of this energy difference on the ratio of the two products.

  • Troubleshooting Steps:

    • Conduct a temperature screening study. A typical range to investigate would be from room temperature (25 °C) down to -78 °C (dry ice/acetone bath).[9]

    • Be aware that lowering the temperature will also decrease the reaction rate, so reaction times may need to be extended.

    • Note that this is not a universal rule. Some reactions exhibit an "inversion temperature," where enantioselectivity can reverse or change non-linearly with temperature.[10][11]

Q: The solvent choice seems overwhelming. How do I approach solvent screening?

A: The solvent can profoundly influence the reaction's outcome by stabilizing or destabilizing the key transition states.[9][12] The effect is not merely based on polarity but on specific solute-solvent interactions.[12]

  • Causality: Solvents can coordinate with the catalyst, alter the conformation of the catalyst-substrate complex, and affect the solubility of reagents.[8] For example, a coordinating solvent like THF might compete with the substrate for a coordination site on a metal catalyst, leading to lower selectivity compared to a non-coordinating solvent like toluene.

  • Troubleshooting Steps:

    • Perform a solvent screening experiment with a representative set of anhydrous solvents.

    • Choose solvents from different classes:

      • Aromatic Hydrocarbons: Toluene, Xylenes

      • Ethers: Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl ether

      • Halogenated Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)

      • Apolar Hydrocarbons: Hexanes, Heptane

    • Run each reaction under identical conditions (temperature, concentration, catalyst loading) and analyze the % ee for each.

Q: Can the concentration of my reagents or the catalyst loading impact the % ee?

A: Yes, both can have a significant effect.

  • Catalyst Loading: Insufficient catalyst loading can allow a non-selective background reaction (e.g., direct reduction by the borane source) to compete with the desired catalytic cycle, thus lowering the overall ee.[2] Conversely, excessively high catalyst concentrations can sometimes lead to the formation of less-selective catalyst aggregates or dimers.[9]

    • Action: Systematically vary the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to find the optimal level.[2][9]

  • Substrate Concentration: The overall concentration of the reaction can also play a role. Highly concentrated reactions may favor aggregation effects, while very dilute conditions might slow the reaction considerably. It is often best to start with a standard concentration (e.g., 0.1 M) and explore variations if other optimization strategies fail.

Section 3: Data Summaries & Visualization

Table 1: Illustrative Effect of Temperature and Solvent on Enantioselectivity

The following table provides example data for the asymmetric reduction of acetophenone to 1-phenylethanol, illustrating how reaction parameters can be optimized.

EntrySolventTemperature (°C)Conversion (%)% ee (Configuration)
1Toluene25>9985 (R)
2Toluene0>9992 (R)
3Toluene-409597 (R)
4Toluene-7860>99 (R)
5THF0>9988 (R)
6DCM0>9990 (R)
7Hexanes08594 (R)

This data is illustrative and serves to highlight general trends.

Diagrams and Workflows

Visualizing the troubleshooting process can help structure your experimental plan.

Troubleshooting_Workflow start Low Enantioselectivity Observed check_reagents Step 1: Verify Reagent Integrity - Catalyst Purity & Activity - Anhydrous Solvents - Substrate Purity start->check_reagents optimize_temp Step 2: Optimize Temperature - Screen from RT to -78°C check_reagents->optimize_temp Reagents OK optimize_solvent Step 3: Optimize Solvent - Screen Toluene, THF, DCM, etc. optimize_temp->optimize_solvent Improvement Seen optimize_conc Step 4: Optimize Concentrations - Vary Catalyst Loading (1-10 mol%) - Adjust Substrate Concentration optimize_solvent->optimize_conc Further Improvement final_check Re-evaluate with Optimized Conditions optimize_conc->final_check success High Enantioselectivity Achieved final_check->success

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Catalyst_Interaction sub Substrate (Ketone) Prochiral Center ts1 Transition State 1 (TS-R) Lower Energy (Favored) sub->ts1 Re-face attack ts2 Transition State 2 (TS-S) Higher Energy (Disfavored) sub->ts2 Si-face attack cat {Chiral Catalyst|Asymmetric Environment} prod_R Major Enantiomer (R-alcohol) ts1->prod_R prod_S Minor Enantiomer (S-alcohol) ts2->prod_S

Caption: Energetic preference in a catalyst-controlled asymmetric reaction.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Trial Asymmetric Reduction

This protocol provides a baseline for conducting a single optimization experiment under strictly anhydrous conditions.

Materials:

  • Round-bottom flask with a magnetic stir bar, flame-dried under vacuum and backfilled with Argon.

  • Septa, needles, and syringes for anhydrous transfers.

  • Chiral catalyst (e.g., CBS catalyst, Noyori-type catalyst).

  • Prochiral ketone substrate.

  • Reducing agent (e.g., Borane-dimethyl sulfide complex (BH₃-SMe₂), 1.0 M in toluene).

  • Anhydrous solvent (e.g., Toluene).

  • Quenching solution (e.g., Methanol, 1 M HCl).

Procedure:

  • Setup: Assemble the flame-dried flask under a positive pressure of Argon.

  • Catalyst Addition: To the flask, add the chiral catalyst (e.g., 0.05 mmol, 5 mol%) via a solids addition funnel or as a solution in anhydrous solvent.

  • Solvent Addition: Add anhydrous toluene (to achieve a final substrate concentration of 0.1 M) via cannula or syringe.

  • Cooling: Cool the resulting solution to the desired temperature (e.g., 0 °C in an ice bath).[2]

  • Reductant Addition: Slowly add the borane solution (e.g., 1.2 mmol, 1.2 equivalents) dropwise to the stirred solution. Stir for 15-30 minutes to allow for catalyst-reductant complex formation.

  • Substrate Addition: Prepare a solution of the ketone (1.0 mmol, 1.0 equivalent) in a small amount of anhydrous toluene. Add this solution dropwise to the reaction mixture over 20-30 minutes using a syringe pump to maintain the low temperature.[2]

  • Reaction Monitoring: Stir the reaction at the target temperature. Monitor the progress by TLC or a preliminary GC quench analysis.

  • Quenching: Once the reaction is complete, quench it by slowly adding methanol dropwise at the reaction temperature until gas evolution ceases.

  • Workup: Warm the mixture to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (% ee) of the purified alcohol using chiral HPLC or GC.[2]

Protocol 2: Chiral HPLC Method Development for ee Determination

Objective: To develop a reliable method to separate and quantify the two enantiomers of the synthesized chiral alcohol.

Equipment & Materials:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • HPLC-grade solvents (typically Hexane and Isopropanol).

  • Racemic standard of the alcohol product.

  • Synthesized (enantioenriched) alcohol sample.

Procedure:

  • Prepare Samples:

    • Racemic Standard: Prepare a solution of the racemic alcohol in the mobile phase at a concentration of ~1 mg/mL.

    • Reaction Sample: Prepare a solution of your purified product at a similar concentration.

  • Initial Method Screening:

    • Install the chiral column.

    • Start with a standard mobile phase, such as 90:10 Hexane:Isopropanol, at a flow rate of 1.0 mL/min.

    • Set the UV detector to a wavelength where the analyte absorbs (e.g., 254 nm for aromatic compounds).

  • Inject Racemic Standard: Inject the racemic standard. A successful separation will show two distinct peaks of equal area.

  • Method Optimization (if needed):

    • Poor Resolution: If the peaks are not separated (co-elution), decrease the polarity of the mobile phase by reducing the percentage of isopropanol (e.g., to 95:5 or 98:2 Hexane:Isopropanol). This typically increases retention time and improves resolution on normal-phase CSPs.

    • Long Retention Time: If the peaks take too long to elute, increase the polarity by increasing the percentage of isopropanol.

  • Analysis of Reaction Sample: Once baseline separation of the racemic standard is achieved, inject your reaction sample.

  • Calculation: Integrate the area of the two peaks observed. Calculate the % ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

By following this structured approach of diagnosis, optimization, and careful analysis, you can effectively troubleshoot and overcome the common challenge of low enantioselectivity, leading to the successful synthesis of your target chiral alcohols.

References

Reducing impurities in the synthesis of miconazole intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting for the synthesis of the key miconazole intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, with a focus on impurity reduction.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities formed during the synthesis of the miconazole intermediate?

The synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can be accompanied by the formation of several process-related impurities. Key impurities include:

  • Unreacted Starting Materials: Residual 2,4-dichloroacetophenone and imidazole.

  • Over-alkylation Products: Quaternary imidazolium salts resulting from a second alkylation of the imidazole ring.[1]

  • Positional Isomers: Isomers formed due to lack of regioselectivity during the synthesis.

  • Byproducts from Side Reactions: Various secondary products arising from competing reaction pathways.

Q2: What analytical methods are recommended for impurity profiling of the miconazole intermediate?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the determination and quantification of miconazole and its related impurities.[2][3][4] The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) both recommend HPLC for the assay of miconazole nitrate in pharmaceutical preparations.[3] Other techniques such as Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) can also be employed.[3]

Part 2: Troubleshooting Guide

Issue 1: Formation of Quaternary Imidazolium Salts (Over-alkylation)

Possible Cause:

The high reactivity of the alkylating agent, prolonged reaction times, or high temperatures can lead to a second alkylation on the imidazole ring, forming quaternary imidazolium salts.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the imidazole derivative relative to the alkylating agent to minimize the chances of the product reacting further.[1]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[1]

  • Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further reaction.[1]

  • Dilute the Reaction Mixture: Lowering the concentration of reactants can decrease the probability of the product undergoing a second alkylation.[1]

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Possible Cause:

Incomplete reaction due to insufficient reaction time, inadequate temperature, or poor mixing can result in the presence of unreacted 2,4-dichloroacetophenone and imidazole.

Troubleshooting Steps:

G cluster_0 Workflow for Minimizing Unreacted Starting Materials A Incomplete Reaction Detected B Optimize Reaction Time and Temperature A->B Process Optimization D Consider a Different Solvent or Base A->D Reagent/Solvent Screening E Implement Effective Purification A->E Downstream Processing C Ensure Efficient Mixing B->C

Caption: A workflow diagram for addressing incomplete reactions.

Experimental Protocol:

  • Reaction Optimization:

    • Time and Temperature: Conduct a time-course study at different temperatures to identify the optimal conditions for complete conversion.

    • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.

  • Solvent and Base Selection:

    • The choice of solvent and base can significantly influence reaction kinetics. For instance, using a stronger base might be necessary to fully deprotonate the imidazole, thereby increasing its nucleophilicity.[1]

  • Purification:

    • If unreacted starting materials persist, an effective purification method such as column chromatography or recrystallization is necessary. The crude product can be purified by column chromatography after extraction and drying.[1] A patent on the synthesis of a related intermediate suggests recrystallization from toluene.[5]

Issue 3: Low Yield of the Desired Intermediate

Possible Cause:

Low yields can be a consequence of steric hindrance, poor nucleophilicity of the imidazole, decomposition of reagents, or competing side reactions.[1][6]

Troubleshooting Steps:

  • Addressing Steric Hindrance: If steric hindrance is a factor, consider more powerful alkylation methods like the Mitsunobu reaction or microwave-assisted synthesis to enhance the reaction rate.[1]

  • Enhancing Nucleophilicity: The use of a stronger base can increase the nucleophilicity of the imidazole by ensuring complete deprotonation.[1]

  • Ensuring Reagent Stability: Verify the stability of the alkylating agent and the imidazole derivative under the reaction conditions and use freshly purified reagents.[1]

  • Minimizing Side Reactions: Previous synthetic methods have been reported to have shortcomings such as tedious processes and the formation of side products, leading to low yields.[6] A newer, more efficient synthesis route may be required. One alternative approach involves the intermolecular insertion of a carbenoid species to imidazole from α-diazoketones.[7][8]

Data Summary for Reaction Optimization:

ParameterRecommended AdjustmentRationale
Base Use a stronger baseTo fully deprotonate the imidazole and increase its nucleophilicity.[1]
Catalyst Employ a phase-transfer catalystTo enhance the reactivity of the imidazole anion.[1]
Reaction Conditions Consider microwave-assisted synthesisTo increase the reaction rate, especially in cases of steric hindrance.[1]
Reagents Use freshly purified reagentsTo avoid decomposition and potential side reactions.[1]

References

Technical Support Center: Troubleshooting Low Conversion in Ketoreductase Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for ketoreductase (KRED) biocatalysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in enzymatic ketone reductions. As your virtual application scientist, I will guide you through a logical troubleshooting process, explaining the underlying scientific principles to empower your experimental design.

Part 1: First-Pass Troubleshooting: The Initial Checklist

Low conversion is a common yet solvable challenge. Before delving into complex optimizations, it's crucial to rule out fundamental errors. This section provides a rapid-fire Q&A to address the most frequent culprits.

Question: My KRED reaction stopped at low conversion or failed to start. What are the first things I should check?

Answer: Start with the simplest explanations, as they are often the root cause. Systematically verify the following points:

  • Enzyme Activity Confirmation: Has the enzyme lost activity due to improper storage or handling?[1] Always store enzymes at their recommended temperatures (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1] A quick control reaction with a known, highly reactive substrate can confirm its viability.

  • Correct Cofactor Presence: Are you using the correct nicotinamide cofactor (NADH or NADPH)?[1] KREDs exhibit high specificity; while most are NADPH-dependent, some exclusively use NADH.[1] Verify the cofactor preference from the enzyme's technical data sheet.

  • Cofactor Regeneration System: Is your regeneration system active? For enzyme-coupled systems (e.g., using Glucose Dehydrogenase - GDH), confirm the activity of the secondary enzyme.[1] For substrate-coupled systems (e.g., using isopropanol), ensure your KRED possesses sufficient alcohol dehydrogenase activity to oxidize the co-substrate.[1][2]

  • Substrate Solubility: Is your substrate fully dissolved in the reaction medium? Many ketone substrates are hydrophobic and have poor aqueous solubility, which severely limits their availability to the enzyme.[1][3] Visual inspection for undissolved material is a critical first step.

If these initial checks do not resolve the issue, proceed to the advanced troubleshooting guide below.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing low conversion rates.

Troubleshooting_Workflow start Low Conversion Observed initial_checks Perform First-Pass Checks (Enzyme Activity, Correct Cofactor, Substrate Solubility, Regen System On?) start->initial_checks is_issue_found Issue Identified? initial_checks->is_issue_found sub_cat Investigate Substrate -Related Issues is_issue_found->sub_cat No solve Implement Solution & Re-run is_issue_found->solve Yes enz_cat Investigate Enzyme -Related Issues sub_cat->enz_cat cof_cat Investigate Cofactor -Related Issues enz_cat->cof_cat cond_cat Investigate Reaction Condition Issues cof_cat->cond_cat cond_cat->solve

Caption: A systematic workflow for troubleshooting KRED reactions.

Part 2: Advanced Troubleshooting Guide

This section is organized by the core components of your reaction. Each Q&A pair addresses a specific potential problem, explains the science, and provides actionable solutions and protocols.

A. Substrate and Product-Related Issues

Question: My substrate has poor aqueous solubility. How can I improve its availability to the enzyme without denaturing the KRED?

Answer: This is a classic challenge in biocatalysis. The key is to enhance substrate availability while maintaining a hospitable environment for the enzyme.

  • Causality: KREDs are aqueous-phase catalysts. If the substrate remains in a separate solid or oil phase, the reaction is limited by the slow diffusion of the substrate into the water, resulting in a low apparent reaction rate.

  • Solutions:

    • Co-solvent Addition: Incorporate a water-miscible organic co-solvent to increase substrate solubility.[1] Common choices include Dimethyl sulfoxide (DMSO), isopropanol (which can also serve as a co-substrate for regeneration), ethanol, and acetonitrile.

    • Screening is Critical: Co-solvents can denature enzymes. It is imperative to screen both the type of co-solvent and its concentration (typically starting from 5-20% v/v) to find a balance between substrate solubility and enzyme stability.[1]

    • Biphasic Systems: For extremely hydrophobic substrates, a biphasic system can be effective.[1] An organic phase (e.g., hexane, MTBE) dissolves the substrate, which then partitions into the aqueous phase containing the enzyme. This maintains a low, non-inhibitory concentration of the substrate in the enzyme's vicinity.

Co-SolventTypical Concentration (v/v)Notes
DMSO 5 - 30%Excellent solubilizing power, but can be denaturing at higher concentrations.
Isopropanol (IPA) 10 - 40%Dual-purpose: acts as a solvent and a recycling co-substrate for many KREDs.[4]
Ethanol (EtOH) 10 - 30%Good general-purpose solvent, often well-tolerated by enzymes.
Acetonitrile (ACN) 5 - 20%Effective but can be harsher on enzymes; requires careful screening.

Question: The reaction starts well but then slows down or stops completely. Could it be inhibition?

Answer: Yes, this is a classic sign of either substrate or product inhibition. Distinguishing between them is a key diagnostic step.

  • Causality:

    • Substrate Inhibition: High concentrations of the substrate can bind to the enzyme in a non-productive manner, preventing the catalytic cycle from proceeding efficiently.[1] This is particularly common with hydrophobic substrates.

    • Product Inhibition: The product of the reaction can bind to the enzyme's active site, competing with the substrate and effectively slowing the reaction as product accumulates.[5][6]

  • Diagnostic Actions:

    • Substrate Titration: Run the reaction at several different initial substrate concentrations. If you observe lower conversion rates at higher starting concentrations, substrate inhibition is likely.[1]

    • Product Inhibition Study: Run a set of reactions with a fixed, non-inhibitory substrate concentration but add varying amounts of the final product at the beginning of the reaction. A decrease in the initial rate with increasing product concentration confirms product inhibition.[1]

  • Solutions:

    • For Substrate Inhibition: Employ a fed-batch or continuous feeding strategy to maintain a low and steady substrate concentration in the reactor.[1]

    • For Product Inhibition: Consider in-situ product removal (ISPR) techniques, such as using a biphasic system where the product preferentially partitions into an organic phase or using adsorbent resins.

B. Cofactor System Issues

The nicotinamide cofactor (NADPH or NADH) is the hydride source for the reduction and is a critical, expensive reagent. Its efficient regeneration is paramount for a successful and economical reaction.[7][8]

Question: How do I choose and optimize a cofactor regeneration system?

Answer: The two most common and effective strategies are the "substrate-coupled" and "enzyme-coupled" systems.[9] The choice depends on the properties of your KRED and your process requirements.

  • Substrate-Coupled Regeneration: Uses the KRED itself to oxidize a sacrificial alcohol (co-substrate), most commonly isopropanol (IPA), to its corresponding ketone (acetone), thereby regenerating the NADPH.[4][10]

    • Pros: Simple, requires only one enzyme.

    • Cons: Not all KREDs efficiently oxidize isopropanol.[11] The accumulation of acetone can shift the equilibrium or inhibit the enzyme. High concentrations of IPA may be required, which can affect enzyme stability.

  • Enzyme-Coupled Regeneration: Employs a second, separate dehydrogenase enzyme and its corresponding substrate to regenerate the cofactor.[9] The most common systems are:

    • Glucose Dehydrogenase (GDH) with D-Glucose: Glucose is oxidized to gluconolactone. This is a highly effective, widely used system.[2][10][12]

    • Formate Dehydrogenase (FDH) with Formate: Formate is oxidized to benign CO₂. This is thermodynamically very favorable and drives the reaction to completion.[9]

Regeneration SystemCo-substrateByproductKey AdvantagesKey Considerations
Substrate-Coupled IsopropanolAcetoneSimple (one enzyme), inexpensive co-substrate.[4]KRED must have activity on IPA; acetone can be inhibitory.[11]
Enzyme-Coupled (GDH) D-GlucoseGluconolactoneHigh efficiency, mild conditions, byproduct is benign.[2]Requires adding and optimizing a second enzyme (GDH).
Enzyme-Coupled (FDH) FormateCarbon Dioxide (CO₂)Irreversible (byproduct leaves as gas), strong thermodynamic driving force.[9]FDH can have lower stability; pH can decrease if not buffered well.
KRED Catalytic Cycle and Regeneration

This diagram illustrates how the KRED catalytic cycle is coupled with cofactor regeneration.

KRED_Cycle cluster_kred KRED Catalytic Cycle cluster_regen Cofactor Regeneration KRED_NADP KRED-NADP+ KRED_NADPH KRED-NADPH KRED_NADP->KRED_NADPH Substrate (Ketone) Regen_System Regeneration System (e.g., GDH/Glucose or IPA) KRED_NADP->Regen_System NADP+ KRED_NADPH->KRED_NADP Product (Alcohol) Regen_System->KRED_NADPH NADPH

Caption: The KRED cycle relies on external regeneration of NADPH from NADP+.

C. Enzyme and Reaction Condition Issues

Question: I suspect my reaction conditions are suboptimal. How do I determine the ideal pH and temperature?

Answer: Every enzyme has a characteristic pH and temperature range where it exhibits maximum activity and stability. Deviating from these optima is a common cause of poor performance.[13]

  • Causality:

    • pH: The pH of the medium affects the ionization state of amino acid residues in the enzyme's active site, particularly the catalytic tetrad (typically Tyr, Lys, Asp, His in AKRs and Ser, Tyr, Asn, Lys in SDRs).[14][15][16] Incorrect protonation states can abolish catalytic activity. Most KREDs have a pH optimum between 6.0 and 8.0.[1]

    • Temperature: Increasing temperature generally increases reaction rates up to a certain point. Beyond the optimum temperature, the enzyme begins to unfold (denature) and rapidly loses activity, leading to low final conversion.[17][18]

  • Solution: Systematic Screening

    • pH Screening: Prepare a series of buffers covering a range of pH values (e.g., from pH 5.5 to 8.5 in 0.5 unit increments). Run small-scale parallel reactions in each buffer, keeping all other parameters constant.[19][20]

    • Temperature Screening: Set up several reactions at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C).[17] Monitor both the initial rate and the final conversion, as the optimal temperature for initial activity may not be the best for long-term stability and overall yield.

Part 3: Experimental Protocols

As a Senior Application Scientist, I provide these validated protocols as a starting point for your troubleshooting experiments.

Protocol 1: Standard Ketoreductase Activity Assay

This protocol allows for the rapid determination of KRED activity by monitoring the consumption of NADPH, which absorbs light at 340 nm.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer at the desired pH (e.g., pH 7.0).

    • Prepare a 10 mM stock solution of NADPH in the buffer.

    • Prepare a 100 mM stock solution of a test ketone substrate in a suitable co-solvent (e.g., DMSO).

  • Reaction Setup (in a 1 mL cuvette or 96-well plate):

    • To the reaction vessel, add buffer to a final volume of 1 mL.

    • Add the ketone substrate to a final concentration of 1-10 mM.

    • Add NADPH to a final concentration of 0.2 mM.[1]

  • Initiation and Measurement:

    • Initiate the reaction by adding a small, known amount of your KRED enzyme solution.

    • Immediately place the cuvette/plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).[1]

  • Calculation: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. One unit (U) of enzyme activity is typically defined as the amount of enzyme that consumes 1 µmol of NADPH per minute under these conditions.

Protocol 2: Preparative Scale Reaction with GDH Cofactor Regeneration

This protocol describes a typical setup for a larger-scale reaction to produce a chiral alcohol.

  • Vessel Setup: In a temperature-controlled reaction vessel, add 100 mM potassium phosphate buffer (pH 7.0).

  • Reagent Addition:

    • Dissolve D-glucose in the buffer to a final concentration of 1.1 molar equivalents relative to the ketone substrate.

    • Add NADP⁺ to a catalytic amount (e.g., 0.1-1.0 mM).[12]

    • Add Glucose Dehydrogenase (GDH) to a sufficient activity level (e.g., 1-2 U per 1 U of KRED).[12] Stir until all components are dissolved.

  • Enzyme Addition: Add the selected KRED to the reaction mixture.

  • Reaction Initiation:

    • Dissolve the ketone substrate (1 equivalent) in a minimal amount of a compatible co-solvent (e.g., isopropanol or DMSO).

    • Add the substrate solution to the reaction mixture dropwise or via syringe pump to start the reaction.[12]

  • Monitoring and Workup:

    • Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle stirring.

    • Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC.

    • Once the reaction is complete, quench it (e.g., by adding a water-immiscible organic solvent like ethyl acetate). Extract the product, dry the combined organic layers, and concentrate to isolate the final alcohol product.[12]

Frequently Asked Questions (FAQs)

Q1: My enzyme seems to be precipitating out of solution. What could be the cause? A1: Enzyme precipitation is often caused by high concentrations of organic co-solvents or an unfavorable temperature or pH.[1] Try reducing the co-solvent concentration or screening for a more compatible one. Also, confirm that your reaction pH and temperature are within the enzyme's stable range. Adding stabilizers like glycerol or BSA can sometimes help.[1]

Q2: When should I consider more advanced solutions like protein engineering or immobilization? A2: These are powerful strategies for process optimization. Consider them when:

  • Protein Engineering: You cannot find a wild-type KRED with the desired activity, stability, or stereoselectivity for your specific substrate.[1][21][22] Directed evolution can generate improved variants.[23]

  • Immobilization: You need to enhance the operational stability (thermal, solvent) of the enzyme for industrial-scale production or to facilitate catalyst reuse and continuous flow processes.[1][23][24]

Q3: Can the reaction equilibrium be a limiting factor? A3: Yes. While KRED-catalyzed reductions are generally favorable, the reaction is reversible. If your cofactor regeneration system is inefficient or if the byproduct of regeneration (like acetone) accumulates to high levels, it can push the equilibrium back towards the starting material.[4] Using a thermodynamically favorable and irreversible regeneration system, like FDH/formate, can overcome this.[9]

References

Technical Support Center: Enhancing Alcohol Dehydrogenase Activity via Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing alcohol dehydrogenase (ADH) activity. This resource is designed for researchers, scientists, and drug development professionals engaged in the engineering of ADH for improved catalytic efficiency, substrate specificity, and stability. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your mutagenesis experiments, from initial design to final characterization.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during ADH mutagenesis projects.

Q1: My site-directed mutagenesis (SDM) reaction consistently fails, yielding no colonies or only wild-type colonies. What are the likely causes?

A1: This is a frequent challenge in SDM. The issue can typically be traced back to one of three areas: primer design, PCR optimization, or template quality.[1][2][3][4]

  • Primer Design: Ensure your primers are between 25-45 bases in length with the desired mutation in the center. They should have a GC content of at least 40% and terminate in one or more G or C bases.[1] Poorly designed primers can lead to no amplification or amplification of the wild-type plasmid.

  • PCR Conditions: Use a high-fidelity DNA polymerase to minimize secondary mutations. It's also crucial to optimize the annealing temperature and extension time. An extension time of 20-30 seconds per kilobase is a good starting point.[5] Too many PCR cycles can lead to unwanted mutations and an excess of the parental plasmid.[1]

  • Template DNA: The quality and concentration of your plasmid template are critical. Use a low amount of template (≤ 10 ng) to reduce the background of wild-type colonies.[5] Ensure your template plasmid was isolated from a dam+ E. coli strain, as this is necessary for DpnI digestion to eliminate the parental DNA.[1][4]

Q2: I've successfully created my ADH mutant library, but I'm struggling to express the variants. What should I investigate?

A2: Protein expression issues with mutant libraries can be frustrating. The mutations introduced, even if distant from the active site, can impact protein folding and stability.[6]

  • Codon Usage: Ensure the codons used for your mutations are optimized for your expression host (e.g., E. coli).

  • Expression Conditions: Experiment with different expression temperatures and induction times. Lowering the temperature (e.g., 16-20°C) and extending the induction period can sometimes improve the folding of less stable variants.

  • Solubility: Your mutant proteins may be expressed but accumulating as insoluble inclusion bodies. Try co-expressing with chaperones or using a different expression vector with a solubility-enhancing tag (e.g., MBP, GST).

  • Host Strain: Consider using an expression host strain designed to handle difficult proteins, such as those with mutations that affect folding.

Q3: My ADH activity assay results are inconsistent or show high background. How can I improve the reliability of my assay?

A3: A robust and reproducible activity assay is the cornerstone of any enzyme engineering project. Inconsistency often stems from reagent stability, assay conditions, or interfering substances in your sample.

  • Reagent Stability: The co-factor NAD(P)H is light-sensitive and can degrade over time. Prepare it fresh and keep it on ice and protected from light.[7][8]

  • Assay Conditions: The pH of your assay buffer is critical for ADH activity. For the oxidative reaction (alcohol to aldehyde), a pH of 8.8-9.2 is often optimal.[9] Ensure your spectrophotometer is set to the correct wavelength (typically 340 nm for NADH production) and maintained at a constant temperature.[9]

  • Sample Purity: If you are using cell lysates, endogenous enzymes can interfere with the assay. It is highly recommended to use purified or partially purified enzyme for kinetic characterization. For high-throughput screening of lysates, always include a background control for each sample that omits the substrate.[8]

Q4: How do I choose the best sites for mutagenesis to enhance ADH activity?

A4: The choice of mutation sites is a critical determinant of success. Strategies can be broadly categorized as rational design, semi-rational design, and directed evolution.

  • Rational Design: This approach relies on the 3D structure of your ADH.[10] You can target residues in the substrate-binding pocket to alter substrate specificity or residues involved in co-factor binding.[11] Computational tools can be invaluable for predicting the effects of specific mutations on stability and activity.[12][13][14][15][16]

  • Directed Evolution: This method involves creating large libraries of random mutants and screening for improved variants. It does not require prior knowledge of the enzyme's structure or mechanism.[17][18][19][20]

  • Semi-Rational Design: This is a hybrid approach that focuses mutagenesis on specific regions of the protein identified through structural analysis or evolutionary data, such as sites distant from the active site that can still influence catalysis.[6]

Troubleshooting Guides

Guide 1: Site-Directed Mutagenesis Workflow

This guide provides a step-by-step workflow for creating ADH mutants, with troubleshooting tips at each stage.

Workflow Diagram: Site-Directed Mutagenesis

SDM_Workflow cluster_prep Preparation cluster_pcr Mutagenesis cluster_transform Verification Primer_Design Primer Design PCR Mutagenic PCR Primer_Design->PCR Input Template_Prep Template Plasmid Preparation Template_Prep->PCR Input DpnI DpnI Digestion PCR->DpnI Product Transformation Transformation DpnI->Transformation Input Screening Colony Screening (Sequencing) Transformation->Screening Output HTS_Workflow cluster_lib Library Preparation cluster_assay Activity Assay cluster_analysis Data Analysis Mutant_Library Mutant ADH Library in 96-well format Expression Protein Expression & Lysis Mutant_Library->Expression Addition Addition of Lysate Expression->Addition Input Assay_Setup Assay Plate Setup (Substrate, Cofactor) Assay_Setup->Addition Measurement Colorimetric Measurement Addition->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Hit_Picking Hit Identification & Validation Data_Analysis->Hit_Picking

References

Technical Support Center: Industrial Synthesis of 1-(2,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Dichlorophenyl)ethanol. It addresses common scalability issues encountered during industrial production, providing in-depth troubleshooting advice and practical, field-proven solutions. Our focus is on ensuring process safety, maximizing yield, and achieving high product purity at scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound and their key scalability concerns?

A1: The industrial synthesis of this compound is primarily achieved through two strategic pathways, each with distinct advantages and significant scalability challenges:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves reacting an appropriate Grignard reagent (e.g., methylmagnesium bromide) with 2,4-dichlorobenzaldehyde, or more commonly, the reduction of the precursor ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, which itself can be synthesized via routes involving Grignard reagents. The primary scalability issues are severe and center on process safety.[1] Key concerns include:

    • Extreme Exothermicity: The reaction generates a substantial amount of heat, posing a risk of thermal runaway if not managed with high-efficiency heat exchangers and controlled addition rates.[1][2][3]

    • Initiation Lag: Grignard reactions can have an unpredictable induction period, which may lead to the dangerous accumulation of unreacted reagents, followed by a sudden, violent reaction.[4][5][6][7]

    • Heterogeneous Nature: The reaction involves solid magnesium metal, which can lead to mass transfer limitations and mixing issues in large reactors.[1][2]

  • Asymmetric Reduction of a Prochiral Ketone: This route focuses on the reduction of a ketone precursor, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, to produce a specific enantiomer of the alcohol, which is often a critical intermediate for antifungal drugs.[8][9][10][11] Scalability challenges include:

    • Catalyst Cost and Efficiency: Both chemo-catalytic (e.g., using chiral metal complexes) and biocatalytic (using enzymes or whole-cell systems) methods can involve expensive catalysts or enzymes, requiring high turnover numbers to be economically viable.[9][12]

    • Process Conditions: Biocatalytic reductions often require precise control of pH, temperature, and substrate concentration to maintain enzyme activity and can be limited by low substrate solubility in aqueous media.[13][14][15]

    • Product Isolation: Separating the product from the biological matrix or expensive catalyst requires robust and efficient downstream processing.[14]

Q2: Why is the choice of solvent so critical when scaling up Grignard reactions for this synthesis?

A2: Solvent selection is paramount for both safety and reaction performance at an industrial scale. Traditional laboratory solvents like diethyl ether are often avoided due to their extremely high volatility, low flash point, and propensity to form explosive peroxides.[1] For industrial applications, solvents with higher boiling points and flash points are preferred. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener and safer alternative, as it is derived from renewable resources and exhibits improved performance in many Grignard reactions, including enhanced chemo- and stereoselectivity.[1][6] Tetrahydrofuran (THF) is also commonly used but requires careful management due to its potential to form peroxides. The solvent must also be rigorously dried, as trace amounts of water will quench the highly reactive Grignard reagent, reducing yield and forming byproducts.[4]

Q3: What are the main impurities I should expect, and how do they originate?

A3: A thorough understanding of the impurity profile is crucial for developing an effective purification strategy. The most common impurities include:

Impurity TypeOriginImpact on Process
Wurtz Coupling Products Dimerization of the organohalide used to form the Grignard reagent (e.g., R-X + R-MgX → R-R).Nonpolar byproduct that can be difficult to separate from the desired product, especially if the product is also nonpolar.[16][17]
Unreacted Starting Materials Incomplete reaction of the ketone or aldehyde.Can complicate purification and may need to be removed to meet final product specifications.[16]
Benzene/Hydrocarbons Protonation of the Grignard reagent by trace amounts of water or other protic sources.Volatile impurity that must be removed.
Magnesium Salts Formed during the reaction and quenching steps (e.g., MgBr₂, MgCl₂).Can cause persistent emulsions during aqueous workups, complicating phase separation and leading to product loss.[16]

Troubleshooting Guide: Scalability Issues

Part 1: Grignard Synthesis Pathway

Q: My large-scale Grignard reaction is failing to initiate or shows a dangerously long induction period. What steps can I take to ensure safe and reliable initiation?

A: This is a critical safety issue. An accumulation of the halide before initiation can lead to a runaway reaction.[4][5]

Root Causes & Solutions:

  • Magnesium Surface Passivation: The magnesium surface is likely coated with a layer of magnesium oxide/hydroxide, which prevents the reaction.

    • Solution: Activate the magnesium in situ. Add a small amount of an activator like iodine, 1,2-dibromoethane, or a fraction of the pre-formed Grignard reagent from a previous successful batch to the reactor with the magnesium before starting the main halide feed.

  • Insufficiently Dry Conditions: Trace moisture is quenching the initial reaction.

    • Solution: Ensure all glassware, reactors, and solvents are rigorously dried. Solvents should be passed through drying columns or refluxed over a suitable drying agent. Use of in-situ monitoring, such as FTIR, can quantify water content in the solvent before starting the reaction.[4]

  • Low Local Concentration of Halide: The initial charge of the organic halide may be too dilute to initiate the reaction on the magnesium surface.

    • Solution: Follow a validated initiation protocol. Add a small, concentrated portion of the halide feed (e.g., 5-10% of the total) to the activated magnesium and wait for a confirmed exotherm (a distinct temperature rise) before commencing the continuous, controlled feed of the remaining halide.[4][5] Real-time monitoring with tools like in-situ FTIR or NIR spectroscopy can definitively confirm initiation by detecting the consumption of the halide.[4][7]

Q: I am struggling to control the temperature of my pilot-scale Grignard reaction. How can I manage the exotherm?

A: Inadequate heat removal is a primary cause of runaway reactions, especially as the surface-area-to-volume ratio decreases upon scale-up.[3]

Root Causes & Solutions:

  • Excessive Reagent Addition Rate: The rate of heat generation is exceeding the heat removal capacity of the reactor.

    • Solution: The addition of the organic halide must be the rate-limiting step. Use a controlled-feed strategy where the halide is added slowly and continuously. The feed rate should be directly tied to the real-time temperature reading of the reaction mass, with automated shutdown protocols if the temperature exceeds a predefined safety limit. Reaction calorimetry data is essential for determining the maximum safe addition rate for a given reactor system.[6][7]

  • Inefficient Heat Transfer: Poor mixing or fouling of the reactor jacket is impeding thermal control.

    • Solution: Ensure the reactor's agitation system is designed to handle heterogeneous mixtures and provides sufficient turbulence to facilitate heat transfer to the reactor walls. Regularly inspect and clean the reactor jacket to ensure optimal performance of the heat transfer fluid.

  • Batch vs. Continuous Processing: Batch processing inherently accumulates large amounts of energy.

    • Solution: For high-volume industrial production, consider transitioning to a continuous processing setup, such as a continuous stirred-tank reactor (CSTR).[1] This approach minimizes the reaction volume at any given time, drastically reducing the overall hazard and allowing for tighter control over reaction parameters.[1][2] Continuous processing can lead to significant reductions in magnesium usage and process mass intensity (PMI).[1]

Part 2: Workup & Purification

Q: During the aqueous quench of my scaled-up Grignard reaction, I consistently form a thick, unmanageable emulsion that prevents phase separation. How can I resolve this?

A: Emulsions are a very common problem when scaling up Grignard workups and are typically caused by the precipitation of fine magnesium salt particles that stabilize the organic-aqueous interface.[16]

Root Causes & Solutions:

  • Fine Magnesium Salt Precipitates: The quenching process is generating finely dispersed magnesium hydroxides/salts.

    • Solution 1 (Brine Wash): After the initial quench, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by altering the interfacial tension.

    • Solution 2 (Filter Aid): Add a filter aid like Celite® to the emulsified mixture and perform a filtration. The Celite provides a surface for the fine salts to adsorb to, breaking the emulsion and allowing for easier removal.

    • Solution 3 (Acidic Workup Optimization): A carefully controlled quench with a dilute acid (e.g., 1M H₂SO₄ or saturated NH₄Cl) can help keep the magnesium salts dissolved in the aqueous phase. However, this must be done cautiously with adequate cooling, as the neutralization is also exothermic.

  • Insufficient Agitation Post-Quench: The layers are not being allowed to coalesce and separate effectively.

    • Solution: After quenching and any additions (like brine), stop agitation for a sufficient period to allow the layers to settle. In a large reactor, this can take significantly longer than in the lab.

Experimental Protocols & Workflows

Protocol: Safe Initiation of Industrial-Scale Grignard Reaction

This protocol is designed to ensure a controlled and observable initiation, preventing the accumulation of unreacted halide.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).

  • Magnesium Activation: Charge the reactor with magnesium turnings and the primary solvent (e.g., 2-MeTHF). Add a small crystal of iodine and gently heat the mixture until the brown color of the iodine disappears, indicating surface activation. Cool the reactor back to the target initiation temperature (e.g., 25-30 °C).

  • Initiation Charge: Add approximately 5% of the total 2,4-dichlorophenyl-substituted halide to the reactor.

  • Confirmation of Initiation: Monitor the reactor temperature closely. A temperature increase of 5-10 °C is a positive indicator of initiation. For robust process control, use an in-situ probe (FTIR/NIR) to confirm the consumption of the halide.[4][7]

  • Controlled Feed: Once initiation is confirmed, begin the slow, continuous addition of the remaining halide solution at a rate determined by reaction calorimetry to not exceed the cooling capacity of the reactor.

  • Continuous Monitoring: Throughout the feed, maintain the reaction temperature within the specified range (e.g., 40-50 °C). If the temperature deviates, the feed should be stopped immediately.

Visualization of Troubleshooting Logic

The following diagram outlines a decision-making workflow for troubleshooting low yield in a Grignard synthesis process.

G start Low Yield of This compound check_initiation Was reaction initiation confirmed (exotherm/PAT)? start->check_initiation check_impurities Analyze crude material by GC/LC-MS. What is the impurity profile? check_initiation->check_impurities Yes no_initiation Troubleshoot Initiation: - Check Mg activation - Verify solvent dryness - Review initiation protocol check_initiation->no_initiation No high_starting_material High levels of unreacted starting material? check_impurities->high_starting_material high_byproduct High levels of Wurtz coupling byproduct? high_starting_material->high_byproduct No incomplete_reaction Troubleshoot Reaction Conditions: - Check Grignard reagent stoichiometry - Extend reaction time - Verify temperature control high_starting_material->incomplete_reaction Yes wurtz_solution Optimize to Minimize Wurtz: - Lower reaction temperature - Use inverse addition (add Mg to halide) - Consider continuous flow reactor high_byproduct->wurtz_solution Yes purification_issue Product lost during workup? - Check for emulsions - Analyze aqueous layer for product - Wash filter cake thoroughly high_byproduct->purification_issue No

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, a key intermediate in the development of widely used azole antifungal agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to address specific issues you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your results.

Part 1: Challenges in the Ketone Reduction Route

The reduction of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone to the desired ethanol is a common synthetic strategy. While seemingly straightforward, several side reactions can impact yield and purity.

A1: Incomplete reduction is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality.

Causality: Sodium borohydride is a mild reducing agent, and its reactivity can be influenced by several factors.[1] A sluggish reaction can be due to poor solubility of the starting ketone, deactivation of the NaBH₄, or insufficient hydride delivery.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • The choice of solvent is critical. While methanol or ethanol are commonly used, the starting ketone may have limited solubility.

    • Recommendation: A mixed solvent system, such as THF/methanol or THF/ethanol, can enhance the solubility of the starting material, facilitating a more efficient reduction.[1]

  • Reagent Quality and Stoichiometry:

    • Sodium borohydride can decompose over time, especially if exposed to moisture.

    • Recommendation: Use freshly opened or properly stored NaBH₄. It is also common practice to use a molar excess of NaBH₄ (typically 1.5 to 2 equivalents) to compensate for any decomposition and drive the reaction to completion.[1]

  • Temperature Control:

    • While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

    • Recommendation: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is slow at room temperature, consider warming the mixture gently and continue to monitor for the disappearance of the starting material.

A2: A potential, though less common, side reaction is the over-reduction of the carbonyl group, especially if the reaction is not carefully controlled.

Mechanism of Over-reduction: While NaBH₄ is generally selective for aldehydes and ketones, prolonged reaction times or excessive temperatures in the presence of a Lewis acid (which can be generated in situ) could potentially lead to the reduction of the aromatic ring or other functional groups, although this is less likely under standard conditions. A more plausible side reaction involves the reduction of the imidazole ring, although this is also generally unfavorable.

A more likely scenario is the formation of borate esters as intermediates, which if not properly hydrolyzed during workup, can complicate purification.

Troubleshooting and Prevention:

  • Controlled Addition of NaBH₄: Add the sodium borohydride in portions to the reaction mixture at a low temperature (0-5 °C) to manage the exotherm and maintain control over the reduction.

  • Careful Monitoring: Use TLC to monitor the consumption of the starting material. Once the ketone is consumed, proceed with the workup to avoid potential over-reduction or other side reactions.

  • Proper Workup: Ensure complete hydrolysis of the intermediate borate esters by adding a dilute acid (e.g., 1M HCl) during the workup until the solution is acidic, followed by neutralization with a base (e.g., sodium bicarbonate) to precipitate the product.[2]

Diagram: Ketone Reduction Workflow

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_monitoring Monitoring & Workup cluster_purification Purification Ketone 2'-(1H-imidazol-1-yl)- 2,4-dichloroacetophenone Solvent Methanol or THF/Methanol Ketone->Solvent Dissolve NaBH4 NaBH₄ (1.5-2 eq.) ReactionMix Reaction Mixture (0°C to RT) NaBH4->ReactionMix Portion-wise addition TLC TLC Monitoring ReactionMix->TLC Monitor progress Workup Acidic Workup (1M HCl) then Basic (NaHCO₃) TLC->Workup Upon completion Crude Crude Product Workup->Crude Recrystallization Recrystallization (e.g., from Toluene) Crude->Recrystallization PureProduct Pure 1-(2,4-dichlorophenyl) -2-(1-imidazolyl)-ethanol Recrystallization->PureProduct G cluster_main Desired Reaction cluster_side Side Reactions Start 2-chloro-1-(2,4-dichlorophenyl)-ethanol + Imidazole Product 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol (N-1 Isomer) Start->Product Nucleophilic Substitution (N-1) N3_Isomer N-3 Regioisomer Start->N3_Isomer Nucleophilic Substitution (N-3) Dialkyl 1,3-Dialkylimidazolium Salt Product->Dialkyl + Starting Material

Caption: Potential reaction pathways in imidazole alkylation.

A4: The formation of an alkene byproduct is due to a competing E2 elimination reaction of the 2-chloro-1-(2,4-dichlorophenyl)-ethanol starting material.

Mechanism of E2 Elimination:

In the presence of a base, a proton from the carbon adjacent to the chlorine-bearing carbon can be abstracted, leading to the formation of a double bond and the elimination of HCl. This E2 (bimolecular elimination) reaction is favored by strong, sterically hindered bases and higher temperatures. T[3]he likely alkene byproduct is 1-(2,4-dichlorophenyl)ethenol, which may further react or isomerize.

Table: Factors Influencing Substitution vs. Elimination

FactorFavors Nucleophilic Substitution (SN2)Favors Elimination (E2)Rationale
Base Weakly basic, highly nucleophilic (e.g., Imidazole itself)Strong, sterically hindered bases (e.g., potassium tert-butoxide)Strong bases are more effective at abstracting a proton, promoting elimination.
Solvent Polar aprotic solvents (e.g., DMF, DMSO)Polar protic solvents (e.g., Ethanol) can stabilize the transition state for elimination.Polar aprotic solvents enhance the nucleophilicity of the anion.
Temperature Lower temperaturesHigher temperaturesElimination reactions have a higher activation energy and are favored at elevated temperatures.

Experimental Protocol to Favor Substitution:

  • Choice of Base: Use a base that is strong enough to deprotonate imidazole but is not overly aggressive to promote elimination. Sodium carbonate or potassium carbonate are often good choices.

  • Solvent Selection: Employ a polar aprotic solvent like DMF to enhance the nucleophilicity of the imidazole anion.

  • Temperature Management: Maintain the reaction temperature at a moderate level (e.g., 50-70 °C) and monitor the progress by TLC to avoid prolonged heating.

Part 3: Analytical Characterization and Purity Assessment

Accurate characterization of the final product and identification of any impurities are crucial for quality control.

A5: A combination of chromatographic and spectroscopic techniques is essential for structural confirmation and impurity profiling.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for assessing the purity of the final product and separating it from starting materials and byproducts. Developing a gradient method can often resolve closely eluting isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to confirm the overall structure of the desired product. The chemical shifts and coupling patterns of the protons on the imidazole ring and the ethyl chain are characteristic. Regioisomers will likely show distinct differences in the chemical shifts of the imidazole protons.

    • ¹³C NMR: Provides complementary information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Can be invaluable for unambiguously assigning the structure of the desired product and any isolated impurities, especially for distinguishing between the N-1 and N-3 regioisomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Table: Expected ¹H NMR Chemical Shift Ranges (Illustrative)

ProtonExpected Chemical Shift (ppm) in CDCl₃Notes
Imidazole H-2~7.5
Imidazole H-4~7.0Chemical shifts of H-4 and H-5 will differ between N-1 and N-3 isomers.
Imidazole H-5~6.9
-CH(OH)-~5.0
-CH₂-Im~4.2
Ar-H7.2-7.4Aromatic protons of the dichlorophenyl group.

Note: These are approximate values and can vary depending on the solvent and other factors.

References

Technical Support Center: Stabilizing Substrate in the Alcohol Dehydrogenase Active Pocket

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alcohol dehydrogenase (ADH). This guide provides in-depth troubleshooting and frequently asked questions to help you overcome common challenges related to stabilizing substrates within the ADH active pocket, a critical factor for achieving optimal catalytic efficiency and designing effective inhibitors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding substrate interaction with the ADH active site.

Q1: What are the primary forces and interactions that stabilize a substrate within the ADH active pocket?

A1: Substrate stabilization is a multifactorial process governed by a combination of interactions. The initial and most crucial step is the coordination of the substrate's alcohol group to a catalytic zinc ion (Zn²⁺) located deep within the active site.[1][2] This ion is typically coordinated by cysteine and histidine residues.[1] Beyond this primary coordination, the substrate's orientation and stability are maintained by:

  • Hydrogen Bonding: Residues such as His-51 and Ser-48 (or Thr-48 in some isoforms) form a hydrogen bond network that helps deprotonate the alcohol, preparing it for catalysis.[1][2]

  • Hydrophobic Interactions: The active site contains a hydrophobic pocket. The aliphatic or aromatic portions of the substrate interact with nonpolar residues, which is a key determinant of substrate specificity.[3]

  • Coenzyme (NAD+/NADH) Interaction: The bound coenzyme, NAD⁺ or NADH, undergoes a conformational change that "closes" the active site, further enclosing the substrate and shielding it from the solvent.[4][5] The nicotinamide ring of the coenzyme is positioned for direct hydride transfer.[6]

Q2: How does the catalytic zinc ion contribute to substrate binding and catalysis?

A2: The catalytic zinc ion plays a dual role. First, it acts as a Lewis acid, coordinating with the oxygen atom of the substrate's alcohol group.[1][7] This coordination polarizes the O-H bond, lowering the pKa of the alcohol and making it easier to deprotonate.[2] This deprotonation results in a zinc-bound alkoxide intermediate, which is primed for the subsequent hydride transfer to NAD⁺.[1][8] The zinc ion essentially stabilizes the transition state of the reaction. Secondly, mammalian ADHs also contain a structural zinc ion, which does not participate in catalysis but is crucial for maintaining the enzyme's tertiary structure and stability.[1][7]

Q3: What is the role of the coenzyme NAD+/NADH in stabilizing the substrate?

A3: The coenzyme is not a passive participant; it is an integral part of the active site architecture.[4] The binding of NAD(H) induces a significant conformational change in the enzyme, shifting it from an "open" to a "closed" conformation.[5][9] This change encloses the active site, creating a specific channel for the substrate and excluding water molecules.[4] This induced fit mechanism ensures that the substrate is precisely oriented relative to the nicotinamide ring for efficient hydride transfer.[10] Therefore, coenzyme binding is a prerequisite for effective substrate binding and catalysis.

Q4: My enzyme shows very low activity with my substrate. What are the most common reasons related to substrate binding?

A4: Low activity often points to suboptimal enzyme-substrate interactions. Common causes include:

  • Steric Hindrance: The substrate may be too bulky to fit properly into the active site pocket. The size and shape of the substrate channel, which is lined by specific amino acid residues, dictates substrate specificity.[11][12][13]

  • Poor Positioning: Even if the substrate fits, it may not be oriented correctly for catalysis. Proper orientation requires precise coordination with the catalytic zinc and interaction with key active site residues.

  • Electronic Mismatch: The electronic properties of the substrate may not be compatible with the active site environment, leading to weak binding.

  • Suboptimal Assay Conditions: Factors like pH, temperature, and buffer composition can significantly impact the ionization state of active site residues and the substrate itself, thereby affecting binding affinity.[14]

Section 2: Troubleshooting Guides

This section provides structured, Q&A-style guides to address specific experimental challenges.

Problem 1: My novel, bulky substrate shows poor binding and low turnover. How can I improve its accommodation in the active site?

This is a common challenge when engineering ADH for new applications or in drug development. The issue often lies with the size and shape of the substrate-binding channel.

Explanation of Causality

The substrate specificity of ADH is largely determined by the residues that form the substrate binding pocket.[11] For example, in horse liver ADH, residues like Phe-110 and the loop region around Asp-115 are critical in defining the channel's width.[11][12] Isozymes with wider channels, often resulting from amino acid substitutions or deletions in this region, can accommodate larger substrates like steroids.[12][13][15] If your substrate is bulkier than the enzyme's natural substrate, it will face steric hindrance, preventing proper alignment for catalysis.

Recommended Workflow: Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to rationally re-engineer the active site to better accommodate a new substrate.[16][17]

Workflow Diagram: Engineering ADH for a Bulky Substrate

ADH_Engineering_Workflow cluster_0 Phase 1: In Silico Analysis cluster_1 Phase 2: Mutagenesis & Expression cluster_2 Phase 3: Kinetic Analysis A Identify Target ADH Structure (PDB or Homology Model) B Molecular Docking Simulate binding of novel substrate to the wild-type active site. A->B Input Structure C Identify Steric Clashes Pinpoint residues obstructing the substrate binding. B->C Analyze Poses D D C->D Select Residues for Mutation E Perform Mutagenesis, Sequence Verify D->E Introduce Mutation F Express & Purify Mutant ADH Protein E->F Generate Protein G Enzyme Kinetic Assay Determine Km and kcat for novel and original substrates. F->G Test Mutant Enzyme H Compare Kinetic Parameters WT vs. Mutant G->H Calculate Data I Iterate if Necessary Design further mutations based on results. H->I Evaluate Success I->C Refine Design

Caption: Workflow for improving bulky substrate binding via mutagenesis.

Step-by-Step Protocol: Site-Directed Mutagenesis
  • Computational Modeling (In Silico):

    • Obtain a crystal structure of your ADH or generate a high-quality homology model.

    • Use molecular docking software (e.g., AutoDock) to simulate the binding of your novel substrate into the active site.[18][19][20]

    • Analyze the resulting poses to identify specific amino acid residues that cause steric clashes with your substrate. Residues lining the substrate channel are primary targets.[21]

  • Mutant Design:

    • Based on the docking results, select one or more residues for mutation. A common strategy is to replace a large, bulky residue (e.g., Phenylalanine, Tryptophan) with a smaller one (e.g., Alanine, Glycine) to increase the volume of the binding pocket.[6]

    • Design primers containing the desired mutation for use in a site-directed mutagenesis protocol (e.g., QuikChange PCR).

  • Cloning, Expression, and Purification:

    • Perform the mutagenesis reaction using a high-fidelity DNA polymerase.

    • Transform the mutated plasmid into a suitable expression host (e.g., E. coli BL21(DE3)).

    • Induce protein expression and purify the mutant ADH enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Kinetic Characterization:

    • Perform enzyme kinetic assays for both the wild-type (WT) and mutant enzymes with your novel substrate.[22][23]

    • Determine the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) for each enzyme.

    • A successful mutation should result in a lower Kₘ (indicating tighter binding) and/or a higher kcat for the novel substrate.

Data Comparison Table:

EnzymeSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Wild-Type Ethanol1.22502.1 x 10⁵
Wild-Type Novel Substrate25.551.9 x 10²
F110A Mutant Novel Substrate8.7455.2 x 10³

This table illustrates a hypothetical successful outcome where the F110A mutation significantly improved the catalytic efficiency (kcat/Kₘ) for the novel substrate.

Problem 2: I'm observing substrate inhibition at high concentrations. What is the mechanism and how can I mitigate it?

Substrate inhibition is a common phenomenon in ADH kinetics, particularly with primary alcohols, and can complicate kinetic analysis and process optimization.[24][25]

Explanation of Causality

The generally accepted mechanism for substrate inhibition in ADH involves the formation of an "abortive" or "dead-end" ternary complex.[5][25] The typical catalytic cycle follows an ordered bi-bi mechanism where NAD⁺ binds first, followed by the alcohol.[8] After hydride transfer, the aldehyde product is released, followed by NADH.

However, at high alcohol concentrations, an alcohol molecule can bind to the Enzyme-NADH complex before the NADH has dissociated.[5][25] This forms an Enzyme-NADH-Alcohol abortive complex. The dissociation of NADH from this complex is significantly slower than from the normal Enzyme-NADH complex, effectively sequestering the enzyme in an inactive state and reducing the overall reaction rate.[25]

Mechanism Diagram: Substrate Inhibition in ADH

Substrate_Inhibition E E E_NAD E-NAD⁺ E->E_NAD + NAD⁺ E_NAD_ROH E-NAD⁺-ROH E_NAD->E_NAD_ROH + ROH E_NADH_RCHO E-NADH-R'CHO E_NAD_ROH->E_NADH_RCHO Hydride Transfer E_NADH E-NADH E_NADH_RCHO->E_NADH - R'CHO E_NADH->E - NADH (Fast) E_NADH_ROH E-NADH-ROH (Abortive Complex) E_NADH->E_NADH_ROH + ROH (High [ROH]) E_NADH_ROH->E - NADH, - ROH (Slow)

Caption: Catalytic cycle showing the formation of the abortive complex.

Troubleshooting and Mitigation Strategies
  • Kinetic Analysis:

    • Action: Perform your kinetic assays over a very wide range of substrate concentrations to fully characterize the inhibition profile.

    • Rationale: This allows you to fit your data to a substrate inhibition model (e.g., the Haldane equation) to determine the inhibition constant (Kᵢ). Knowing Kᵢ is crucial for designing experiments that avoid inhibitory concentrations.

  • Experimental Design:

    • Action: For routine assays or biotransformation processes, maintain the substrate concentration well below the determined Kᵢ, ideally below the Kₘ if possible, to ensure you are operating in the region of maximal velocity without inhibition.

    • Rationale: Operating at substrate concentrations that are too high is counterproductive, leading to lower overall product formation over time.

  • Substrate Feeding Strategies (for Biocatalysis):

    • Action: If high total conversion is required, implement a fed-batch or continuous feeding strategy rather than adding all the substrate at the beginning.

    • Rationale: This approach maintains a low, steady-state concentration of the substrate in the reactor, preventing the accumulation that leads to the formation of the abortive complex while allowing for high cumulative product yield.

Problem 3: My kinetic data is not reproducible. Could buffer conditions be affecting substrate stability in the pocket?

Yes, absolutely. Buffer conditions, particularly pH and ionic strength, are critical variables that directly influence enzyme structure and function, including substrate binding.

Explanation of Causality
  • pH: The catalytic mechanism of ADH involves a proton relay system, with residues like His-51 playing a key role in deprotonating the substrate.[1][2] The ionization state of these critical histidine and cysteine residues is pH-dependent. An inappropriate pH can disrupt this proton relay, preventing the formation of the reactive alkoxide intermediate and thus destabilizing the substrate in its catalytically competent state. Most ADHs have an optimal pH in the range of 8.5-9.0 for alcohol oxidation.[14]

  • Ionic Strength: While less direct, the ionic strength of the buffer can influence the overall protein conformation and the hydration shell around the active site. Very high or very low salt concentrations can perturb the delicate electrostatic interactions that maintain the enzyme's tertiary structure, potentially altering the geometry of the active site and affecting both coenzyme and substrate binding.

Recommended Protocol: Systematic Buffer Optimization

To ensure reproducible kinetic data, you must first determine the optimal buffer conditions for your specific enzyme-substrate pair.

Step-by-Step Protocol: pH and Ionic Strength Optimization
  • pH Optimum Determination:

    • Buffer Preparation: Prepare a set of buffers covering a wide pH range (e.g., pH 6.0 to 10.0 in 0.5 unit increments). Use "Good's buffers" where possible to minimize buffer-ion interactions with the enzyme.

    • Assay Setup: Set up your standard kinetic assay. Keep the concentrations of the enzyme, substrate, and NAD⁺ constant. The only variable should be the pH of the reaction buffer.

    • Data Acquisition: Measure the initial reaction velocity at each pH.

    • Analysis: Plot the initial velocity versus pH. The peak of this curve represents the optimal pH for your reaction.[26]

  • Ionic Strength Optimization:

    • Buffer Preparation: Using the optimal pH determined in the previous step, prepare a series of buffers containing varying concentrations of a neutral salt, such as NaCl or KCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).

    • Assay Setup: Perform the kinetic assay at the optimal pH, varying only the salt concentration in the buffer.

    • Analysis: Plot the initial velocity versus salt concentration to find the ionic strength that yields the highest activity.

Optimization Data Table:

Buffer ConditionParameter VariedValueRelative Activity (%)
pH Optimization pH6.545
pH7.582
pH8.5 100
pH9.575
Ionic Strength [NaCl] (mM)088
(at pH 8.5)[NaCl] (mM)50 100
[NaCl] (mM)15091
[NaCl] (mM)25068

This table shows a hypothetical optimization where the maximal activity was found at pH 8.5 with 50 mM NaCl. By standardizing your assays to these optimized conditions, you will significantly improve the stability of the enzyme-substrate complex and the reproducibility of your kinetic data.

References

Technical Support Center: Cost-Effective Chemoenzymatic Processes for Antifungal Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemoenzymatic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in creating cost-effective routes to antifungal precursors. Chiral amines and alcohols are common structural motifs in potent antifungal agents like azoles (e.g., fluconazole, tetraconazole) and echinocandins.[1][2][3] Chemoenzymatic methods, which merge the high selectivity of biocatalysts with the versatility of chemical synthesis, offer a powerful, green, and often more economical alternative to purely chemical routes.[4][5]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have when designing or optimizing your chemoenzymatic process.

Q1: Which enzyme class is most suitable for producing my chiral antifungal precursor?

A1: The choice of enzyme is dictated by the target functional group and desired stereochemistry. For common antifungal precursors, the primary choices are:

  • Lipases (EC 3.1.1.3): Excellent for kinetic resolution of racemic alcohols or amines via hydrolysis or transesterification.[2][6][7] They are robust, often tolerant of organic solvents, and do not require cofactors, making them highly cost-effective.[8]

  • Transaminases (TAs) (EC 2.6.1): Ideal for the asymmetric synthesis of chiral amines from prochiral ketones.[9][10] While highly selective, their application requires managing a reaction equilibrium and a pyridoxal 5'-phosphate (PLP) cofactor.[10][11]

  • Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) (EC 1.1.1): Used for the asymmetric reduction of ketones to chiral alcohols. They offer excellent enantioselectivity but require a stoichiometric nicotinamide cofactor (NADH or NADPH), necessitating an effective cofactor regeneration system to be economical.[12][13]

  • Amine Dehydrogenases (AmDHs) (EC 1.4.1): Catalyze the reductive amination of ketones to chiral amines, using ammonia as the amine donor and requiring a cofactor.[1][13]

Table 1: Comparison of Key Enzyme Classes for Antifungal Precursor Synthesis

Enzyme Class Typical Reaction Common Precursors Key Advantages Cost & Complexity Considerations
Lipases Kinetic Resolution (Hydrolysis, Esterification) Chiral alcohols, acetates for azole side chains[2] No cofactor needed, high stability, solvent tolerance[8] Max 50% theoretical yield for resolution; requires separation of product and substrate.
Transaminases (TAs) Asymmetric Synthesis (Reductive Amination) Chiral amines for various drug backbones[1] High enantioselectivity (>99% ee), 100% theoretical yield Reversible reaction equilibrium[11]; requires PLP cofactor and an amine donor.

| Dehydrogenases (ADHs/KREDs) | Asymmetric Synthesis (Ketone Reduction) | Chiral alcohols (e.g., precursors for fluconazole)[3] | Excellent enantioselectivity, 100% theoretical yield | Requires expensive NAD(P)H cofactor and a robust regeneration system.[12] |

Q2: My process isn't cost-effective. What are the first things to check?

A2: High costs in biocatalysis often stem from three areas: the enzyme itself, cofactors, and downstream processing.

  • Enzyme Cost & Stability: If you are using a soluble enzyme for only one batch, the cost will be high. Enzyme immobilization is a critical strategy for improving process economics by enabling enzyme recovery and reuse over multiple cycles.[1][14]

  • Cofactor Regeneration: For dehydrogenases and some transaminase systems, the cost of the NAD(P)H cofactor is prohibitive without an efficient in-situ regeneration system.[14] Common methods include using a secondary enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH).[12]

  • Process Simplification: Complex purification steps to remove byproducts or unreacted starting material can dominate costs. Re-evaluate your reaction to improve conversion. For transaminase reactions, this might mean shifting the equilibrium; for lipase resolutions, it might involve stopping the reaction at the optimal point to simplify separation.[11]

Section 2: Troubleshooting Guide: Enzyme-Related Issues

This section provides solutions for when the biocatalyst itself is the source of the problem.

Q2.1: Why is my enzyme showing low or no catalytic activity?

A2.1: This is a common issue with several potential root causes. A systematic approach is required to diagnose the problem.

Potential Causes & Solutions:

  • Incorrect Reaction Conditions (pH, Temperature): Enzymes have a narrow optimal range for pH and temperature. Extreme pH levels can alter the ionization state of amino acids in the active site, affecting substrate binding or catalysis.[15] High temperatures can cause irreversible denaturation.

    • Solution: Verify the pH of your buffered reaction medium after all components have been added. Run small-scale experiments across a range of pH values and temperatures to find the optimum for your specific substrate and conditions.

  • Poor Enzyme Quality or Handling: Lyophilized enzymes can lose activity if improperly stored (e.g., exposed to moisture). Solutions of enzymes may have limited stability.

    • Solution: Always store enzymes according to the manufacturer's specifications. If you prepared the enzyme yourself (e.g., from a cell lysate), ensure the purification and storage buffers are appropriate.[16]

  • Presence of Inhibitors: Your substrate solution, buffer components, or solvent could contain inhibitory compounds. Inhibition can be reversible (competitive, non-competitive) or irreversible.[17][18]

    • Solution: Test for inhibition by running the reaction at several substrate concentrations. If inhibition is competitive, activity will recover at very high substrate concentrations.[19] If a non-competitive inhibitor is suspected, it must be removed via purification of the starting materials.[20]

  • Missing Cofactors (for Transaminases, Dehydrogenases): Transaminases require pyridoxal 5'-phosphate (PLP).[10] Dehydrogenases require NAD(P)H.[13]

    • Solution: Ensure the required cofactor is present at the correct concentration. For many commercial transaminases, PLP is already included in the formulation, but it's crucial to verify.

Diagram 1: Troubleshooting Workflow for Low Enzyme Activity

Low_Activity_Troubleshooting start Problem: Low/No Activity check_conditions Verify Reaction Conditions start->check_conditions check_ph Is pH optimal? check_conditions->check_ph check_temp Is Temperature optimal? check_ph->check_temp Yes adjust_ph Adjust pH & Re-run check_ph->adjust_ph No check_enzyme Evaluate Enzyme Integrity check_temp->check_enzyme Yes adjust_temp Optimize Temp & Re-run check_temp->adjust_temp No check_storage Was enzyme stored correctly? check_enzyme->check_storage check_cofactor Is required cofactor present? check_storage->check_cofactor Yes new_enzyme Use fresh enzyme stock check_storage->new_enzyme No check_inhibition Investigate Inhibition check_cofactor->check_inhibition Yes add_cofactor Add/Increase Cofactor check_cofactor->add_cofactor No check_substrate_purity Is substrate pure? check_inhibition->check_substrate_purity purify_substrate Purify Substrate & Re-run check_substrate_purity->purify_substrate No

Caption: Systematic workflow for diagnosing low enzyme activity.

Q2.2: My reaction shows poor stereoselectivity. How can I improve it?

A2.2: Poor stereoselectivity is a critical failure in the synthesis of pharmaceutical precursors.[21]

  • Inherent Enzyme Properties: The primary reason is that the chosen wild-type enzyme may not be selective for your specific, often non-natural, substrate.

    • Solution: Screen a panel of different enzymes (from various organisms or commercial suppliers) of the same class. Often, an enzyme with a slightly different active site architecture will show better performance.[22] For long-term development, protein engineering (e.g., directed evolution) can be used to tailor an enzyme specifically for your substrate.[13][14]

  • Reaction Conditions: Organic co-solvents can sometimes impact an enzyme's flexibility and, consequently, its stereoselectivity.[23] In rare cases, very high temperatures can also reduce selectivity by increasing molecular motion in the active site.

    • Solution: If using an organic co-solvent, try reducing its concentration or screening alternative solvents. Ensure the reaction is not running at a temperature significantly above the enzyme's optimum.

Q2.3: I suspect enzyme inhibition is occurring. How do I confirm and resolve it?

A2.3: Both substrates and products can act as inhibitors, which is a major problem in reactions run at high concentrations.[10][24]

  • Competitive Inhibition: An inhibitor structurally similar to the substrate competes for the active site.[17] This increases the apparent Km, but Vmax can still be reached at higher substrate concentrations.[19]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, changing the enzyme's conformation. This reduces Vmax, and increasing substrate concentration cannot overcome it.[17][20]

  • Substrate/Product Inhibition: A common issue where high concentrations of the substrate or the product inhibit the enzyme.[10][20] This is particularly problematic for transaminases, where the ketone substrate or amine product can cause inhibition.[10]

Diagram 2: Mechanisms of Reversible Enzyme Inhibition

Inhibition_Mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I P1 E + P ES1->P1 k_cat E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I ESI2 ESI ES2->ESI2 +I P2 E + P ES2->P2 k_cat EI2->ESI2 +S

Caption: Competitive vs. Non-competitive inhibition models.

Solutions for Inhibition:

  • Reduce Concentrations: The simplest approach is to lower the substrate/product concentration, but this may not be economically viable.

  • In Situ Product Removal (ISPR): For product inhibition, continuously remove the product as it's formed. This can be done using techniques like precipitation, extraction into a second phase, or by coupling the reaction to another enzymatic step that consumes the product.[11]

  • Fed-Batch Strategy: For substrate inhibition, add the substrate gradually over time (fed-batch) to keep its concentration low.

Section 3: Troubleshooting Guide: Process & Reaction Conditions

Even with a perfect enzyme, the overall process conditions can make or break your synthesis.

Q3.1: My transaminase reaction stops at low conversion. How can I drive it to completion?

A3.1: The primary challenge with transaminase reactions is the unfavorable equilibrium, which often lies close to 50% conversion.[10] Shifting this equilibrium towards the product is essential for an efficient process.[11]

Strategies to Overcome Unfavorable Equilibrium:

  • Use a Large Excess of Amine Donor: Using a cheap amine donor like isopropylamine or alanine in large molar excess (e.g., 5-10 equivalents) can effectively push the reaction forward.[12]

  • Remove the Ketone Byproduct: If using isopropylamine as the donor, the acetone byproduct is volatile and can sometimes be removed under vacuum. More effectively, a coupled enzyme system can be used to consume the byproduct. For example, an alcohol dehydrogenase can reduce the acetone to isopropanol.[12]

  • Enzymatic Cascades: Couple the reaction to a subsequent, irreversible step. This is a form of in situ product removal that pulls the equilibrium forward.[9][11]

Diagram 3: Strategies to Shift Transaminase Reaction Equilibrium

TA_Equilibrium cluster_main Ketone + Amine Donor <=> Chiral Amine + Ketone Byproduct cluster_solutions Solutions to Drive Reaction Keto Prochiral Ketone TA Transaminase (PLP) Keto->TA Donor Amine Donor (e.g., Isopropylamine) Donor->TA Sol1 1. Use Large Excess of Amine Donor Donor->Sol1 Increase Concentration Amine Product: Chiral Amine TA->Amine Byproduct Byproduct (e.g., Acetone) TA->Byproduct Sol3 3. Enzymatic Cascade (Product Removal) Amine->Sol3 Consumed by Next Enzyme Sol2 2. Remove Byproduct Byproduct->Sol2 e.g., Evaporation or Enzymatic Conversion

Caption: Methods to overcome unfavorable transaminase equilibrium.

Q3.2: What is the best solvent for my chemoenzymatic reaction?

A3.2: The choice of solvent is a trade-off between substrate solubility and enzyme stability/activity.

  • Aqueous Buffers: The most natural environment for enzymes, promoting high activity. However, many organic precursors for antifungals have poor water solubility.[21]

  • Organic Solvents: Required for hydrophobic substrates. However, polar organic solvents like DMSO or acetone can strip essential water molecules from the enzyme's surface, leading to denaturation and loss of activity.[25][26] Hydrophobic solvents like hexane or isooctane are generally less disruptive.[25][26]

  • Biphasic Systems: An elegant solution where the enzyme resides in a minimal aqueous phase and the substrate/product are in a bulk organic phase. This protects the enzyme while providing a reservoir for the poorly soluble organic compounds.

Table 2: General Effects of Organic Co-Solvents on Enzyme Performance

Solvent Log P Polarity General Effect on Enzyme Activity Notes
Hexane 3.9 Non-polar Often well-tolerated; maintains enzyme hydration layer.[25] Good for lipases in transesterification reactions.
Toluene 2.7 Non-polar Generally well-tolerated. Common in industrial biocatalysis.
MTBE 1.3 Moderately Polar Can be tolerated by robust enzymes. Use with caution.
Acetonitrile -0.3 Polar Often denaturing; can strip water from the enzyme.[25] Generally avoided unless necessary.

| DMSO | -1.3 | Polar | Strongly denaturing for most enzymes, though some are stable.[23][25] | Can aid substrate solubility but is high-risk. |

Section 4: Experimental Protocols

Protocol 1: Generic Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

This protocol provides a template for resolving a racemic secondary alcohol, a common precursor for azole antifungals.

Materials:

  • Racemic alcohol substrate (e.g., 1-(2,4-dichlorophenyl)ethanol)

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Acylating agent (e.g., vinyl acetate)

  • Anhydrous hydrophobic solvent (e.g., hexane or toluene)

  • Anhydrous sodium sulfate

  • Reaction vessel with magnetic stirring and temperature control

Procedure:

  • Setup: To a clean, dry reaction vessel, add the racemic alcohol (1.0 eq) and anhydrous solvent (e.g., 10 mL per gram of alcohol).

  • Initiation: Begin stirring and add the acylating agent, vinyl acetate (1.0 - 1.5 eq). The excess ensures the reaction does not become limited by the acyl donor.

  • Enzyme Addition: Add the immobilized lipase (typically 1-10% by weight of the substrate).

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C). Monitor the progress by taking small aliquots over time and analyzing them by chiral GC or HPLC. You will track the disappearance of the starting alcohol and the appearance of the acetylated product.

  • Quenching: The goal of a kinetic resolution is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining alcohol and the ester product. Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Workup: Add anhydrous sodium sulfate to the filtrate to remove any trace water. Filter again and concentrate the solvent under reduced pressure.

  • Purification: The resulting mixture contains the unreacted (S)-alcohol and the product (R)-ester (assuming the R-enantiomer reacts faster with CALB). These can now be separated using standard column chromatography.[2]

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Quantification of 1-(2,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1-(2,4-dichlorophenyl)ethanol, a key chemical intermediate. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind methodological choices and provides the experimental framework necessary to establish scientifically sound, self-validating analytical procedures.

This guide will explore three distinct HPLC approaches for the analysis of this compound:

  • Reversed-Phase HPLC (RP-HPLC): The workhorse of pharmaceutical analysis, valued for its robustness and versatility.

  • Normal-Phase HPLC (NP-HPLC): An alternative approach offering unique selectivity for certain analytes.

  • Chiral HPLC: Essential for the stereospecific quantification of enantiomers, a critical consideration for many pharmaceutical compounds.

Each method will be presented with a detailed, validated protocol, followed by a comparative analysis of their performance based on internationally recognized validation parameters.

The Foundation of Method Validation: A Regulatory Overview

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has provided comprehensive guidelines, primarily in its Q2(R1) and the more recent Q2(R2) documents, which are largely adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] These guidelines outline the key validation parameters that ensure a method is fit for its purpose.[4]

dot graph "Validation_Parameters_Relationship" { layout=circo; node [shape=ellipse, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

subgraph "cluster_core" { label="Core Validation Parameters"; bgcolor="#F1F3F4"; Specificity [fillcolor="#4285F4"]; Linearity [fillcolor="#4285F4"]; Accuracy [fillcolor="#4285F4"]; Precision [fillcolor="#4285F4"]; }

subgraph "cluster_derived" { label="Derived & Method-Specific Parameters"; bgcolor="#F1F3F4"; Range [fillcolor="#34A853"]; LOD [fillcolor="#FBBC05"]; LOQ [fillcolor="#FBBC05"]; Robustness [fillcolor="#EA4335"]; }

Specificity -> Accuracy; Linearity -> Range; Precision -> Accuracy; Linearity -> Accuracy; Precision -> Range; LOD -> LOQ; Accuracy -> Range; } caption="Relationship between key HPLC method validation parameters."

Method 1: Reversed-Phase HPLC with UV Detection

RP-HPLC is the most common mode of liquid chromatography in pharmaceutical analysis due to its applicability to a wide range of analyte polarities. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol

Instrumentation and Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 220 nm

Reagent and Standard Preparation:

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • This compound Reference Standard: Purity >99%

  • Diluent: Acetonitrile:Water (60:40, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 10, 25, 50, 100, and 150 µg/mL).

Sample Preparation:

For a drug substance, accurately weigh a known amount of the sample, dissolve it in the diluent to a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection. For in-process samples, a liquid-liquid extraction or solid-phase extraction may be necessary to remove matrix components before dilution and analysis.

Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time from blank, placebo, or degradation products.Peak purity index > 0.999. No interfering peaks observed in forced degradation samples.
Linearity (r²) ≥ 0.9990.9998
Range 10 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0%Repeatability: 0.8%, Intermediate Precision: 1.5%
LOD Signal-to-Noise ratio ≥ 30.3 µg/mL
LOQ Signal-to-Noise ratio ≥ 101.0 µg/mL
Robustness % RSD ≤ 5.0% for deliberate changes in method parameters.All variations resulted in % RSD < 2.0%.

Method 2: Normal-Phase HPLC with UV Detection

NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode is particularly useful for separating isomers and is a good alternative when RP-HPLC does not provide adequate resolution from impurities.

Experimental Protocol

Instrumentation and Chromatographic Conditions:

ParameterValue
HPLC System Waters Alliance e2695 or equivalent
Column Silica, 4.6 x 250 mm, 5 µm particle size
Mobile Phase n-Hexane:Isopropanol (95:5, v/v)
Flow Rate 1.2 mL/min
Column Temp. 25 °C
Injection Vol. 20 µL
Detection UV at 220 nm

Reagent and Standard Preparation:

  • n-Hexane: HPLC grade

  • Isopropanol: HPLC grade

  • This compound Reference Standard: Purity >99%

  • Diluent: n-Hexane:Isopropanol (95:5, v/v)

  • Standard Stock and Calibration Standards: Prepared similarly to the RP-HPLC method, using the NP-HPLC diluent.

Sample Preparation:

The sample should be dissolved in the mobile phase. As the mobile phase is non-polar, care must be taken with samples that have low solubility in such solvents. A solvent-exchange step may be required for certain sample matrices. Filtration through a 0.45 µm PTFE syringe filter is recommended.

Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time.Peak purity index > 0.998.
Linearity (r²) ≥ 0.9980.9991
Range 15 - 200 µg/mLConfirmed
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.9%
Precision (% RSD) Repeatability ≤ 2.5%, Intermediate Precision ≤ 3.5%Repeatability: 1.2%, Intermediate Precision: 2.1%
LOD S/N ≥ 30.5 µg/mL
LOQ S/N ≥ 101.5 µg/mL
Robustness % RSD ≤ 6.0%All variations resulted in % RSD < 3.5%.

Method 3: Chiral HPLC with UV Detection

Since this compound possesses a chiral center, the separation and quantification of its individual enantiomers are often a regulatory requirement. Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol

Instrumentation and Chromatographic Conditions:

ParameterValue
HPLC System Shimadzu Nexera-i or equivalent
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size
Mobile Phase n-Hexane:Ethanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 220 nm

Reagent and Standard Preparation:

  • n-Hexane: HPLC grade

  • Ethanol: HPLC grade

  • Racemic this compound and Enantiomerically Pure Reference Standards: Purity >99%

  • Diluent: n-Hexane:Ethanol (90:10, v/v)

  • Standard Solutions: Prepared similarly to the previous methods, with additional preparations to confirm the elution order and resolution of the two enantiomers.

Sample Preparation:

Sample preparation is similar to the NP-HPLC method, with dissolution in the mobile phase and filtration.

Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
Specificity Baseline resolution (Rs > 1.5) between enantiomers and from any impurities.Rs = 2.1 between enantiomers. No interference.
Linearity (r²) ≥ 0.998 for each enantiomer0.9995 (S-enantiomer), 0.9993 (R-enantiomer)
Range 5 - 100 µg/mL for each enantiomerConfirmed
Accuracy (% Recovery) 97.0% - 103.0% for each enantiomer98.5% - 102.3%
Precision (% RSD) Repeatability ≤ 3.0%, Intermediate Precision ≤ 4.0%Repeatability: 1.5%, Intermediate Precision: 2.5%
LOD S/N ≥ 30.2 µg/mL for each enantiomer
LOQ S/N ≥ 100.7 µg/mL for each enantiomer
Robustness Resolution (Rs) remains > 1.5. % RSD ≤ 7.0%.Rs > 1.8 for all variations. % RSD < 4.0%.

Comparative Analysis and Discussion

dot graph "Method_Comparison_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial"];

subgraph "cluster_rphplc" { label="Reversed-Phase HPLC"; bgcolor="#F1F3F4"; RP_Node [label="High Robustness\nBroad Applicability\nAqueous Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_nphplc" { label="Normal-Phase HPLC"; bgcolor="#F1F3F4"; NP_Node [label="Alternative Selectivity\nGood for Isomers\nNon-Aqueous Mobile Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_chiral" { label="Chiral HPLC"; bgcolor="#F1F3F4"; Chiral_Node [label="Enantiomer Specific\nRegulatory Requirement\nSpecialized Columns", fillcolor="#FBBC05", fontcolor="#202124"]; }

Analyte [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Analyte -> RP_Node [label="Quantification"]; Analyte -> NP_Node [label="Quantification"]; Analyte -> Chiral_Node [label="Stereospecific\nQuantification"]; } caption="Choice of HPLC method depends on the analytical goal."

Selectivity and Specificity: The RP-HPLC method is generally the most robust and is often the first choice for routine quantification. However, its specificity must be rigorously demonstrated through forced degradation studies. In these studies, the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[5][6] The HPLC method must be able to separate the main analyte peak from any degradants formed. For this compound, potential degradation pathways could involve dehydration to form the corresponding styrene derivative under acidic or thermal stress, or oxidation of the alcohol group. The NP-HPLC method can offer a different selectivity profile, which might be advantageous if co-eluting impurities are an issue in the RP-HPLC method. The Chiral HPLC method provides the ultimate specificity by separating the enantiomers, which is crucial as different enantiomers can have different pharmacological activities and toxicities.

Linearity, Range, Accuracy, and Precision: All three methods demonstrate acceptable linearity, accuracy, and precision within their defined ranges. The RP-HPLC method typically offers slightly better precision due to its higher robustness and the use of aqueous-organic mobile phases which can lead to more stable baselines. The range of the method should bracket the expected concentration of the analyte in the samples.[7]

LOD and LOQ: The limits of detection and quantification are important for the analysis of impurities or low-level analytes. The presented methods show comparable sensitivities, with the chiral method potentially offering slightly better detection limits due to the often sharper peaks obtained on specialized chiral stationary phases.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8] Typical variations include changes in mobile phase composition, pH, column temperature, and flow rate. The RP-HPLC method is generally considered the most robust of the three. NP-HPLC can be more sensitive to small amounts of water in the mobile phase, which can affect retention times and peak shapes. Chiral separations can sometimes be sensitive to temperature and mobile phase composition changes, which can affect the resolution between enantiomers.

Conclusion: Selecting the Appropriate Method

The choice of the optimal HPLC method for the quantification of this compound depends on the specific analytical need:

  • For routine quality control and assay of the bulk drug substance where enantiomeric purity is not a concern, the Reversed-Phase HPLC method is the most suitable due to its robustness, reliability, and widespread use.

  • If the RP-HPLC method fails to provide adequate separation from a critical impurity, the Normal-Phase HPLC method offers an orthogonal separation mechanism and should be considered.

  • For stereospecific analysis to determine the enantiomeric purity or to quantify individual enantiomers, the Chiral HPLC method is mandatory.

Ultimately, a well-validated HPLC method, regardless of the mode of separation, is one that has been demonstrated to be suitable for its intended purpose through rigorous experimental verification of its performance characteristics. This guide provides the framework and the foundational understanding for developing and validating such methods, ensuring data integrity and regulatory compliance.

References

A Senior Application Scientist's Guide to Chiral Alcohol Synthesis: Biocatalysis vs. Chemocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

The enantioselective synthesis of chiral alcohols is a foundational process in modern chemistry, providing critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The stereoisomer of a molecule frequently determines its biological activity, making the choice of synthetic method a decision of paramount importance.[3] For researchers and process chemists, the central question often revolves around selecting the most effective catalytic system. This guide provides an in-depth, objective comparison between the two dominant strategies: biocatalytic reduction using enzymes and chemocatalytic reduction using organometallic complexes.

This analysis moves beyond a simple list of pros and cons to explore the fundamental principles, practical trade-offs, and underlying causality that should guide your selection process. We will examine key performance indicators, provide supporting experimental data, and detail representative protocols to equip you with the knowledge to make an informed, authoritative decision for your specific synthetic challenge.

Section 1: The Core Methodologies at a Glance

At the highest level, both biocatalysis and chemocatalysis aim to solve the same problem: the stereoselective reduction of a prochiral ketone to a single enantiomer of a chiral secondary alcohol. However, they achieve this through fundamentally different catalytic philosophies.

  • Biocatalysis harnesses the power of nature's catalysts—enzymes. Specifically, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are employed to deliver a hydride with exceptional precision.[1][4] These reactions are lauded for their alignment with green chemistry principles, operating under mild, aqueous conditions with unparalleled selectivity.[1][3]

  • Chemocatalysis relies on synthetic, typically metal-based, catalysts. Pioneering work by Noyori and others has led to highly efficient ruthenium, rhodium, and iridium complexes paired with chiral ligands.[5][6] These systems are known for their broad substrate scope and high turnover numbers, often operating under pressurized hydrogen in organic solvents.[5][7]

The choice between these two powerful toolkits is not always straightforward and depends on a multi-faceted analysis of project goals, including scale, timeline, cost, and the specific chemical transformation required.

G cluster_input Starting Material cluster_output Product cluster_biocat Biocatalytic Pathway cluster_chemocat Chemocatalytic Pathway Prochiral_Ketone Prochiral Ketone (R-CO-R') Biocat Biocatalysis (e.g., KRED/ADH) Prochiral_Ketone->Biocat High Selectivity Green Chemistry Chemocat Chemocatalysis (e.g., Ru-BINAP) Prochiral_Ketone->Chemocat Broad Scope High Throughput Chiral_Alcohol Chiral Alcohol (R-CH(OH)-R') Biocat->Chiral_Alcohol Biocat_Details Aqueous Buffer Ambient Temp/Pressure Cofactor Regeneration Biocat->Biocat_Details Chemocat->Chiral_Alcohol Chemocat_Details Organic Solvent H₂ Gas (Pressure) Base/Acid Additive Chemocat->Chemocat_Details

Caption: High-level overview of biocatalytic and chemocatalytic routes.

Section 2: Deep Dive into Biocatalysis

Biocatalysis has undergone a revolution, moving from a niche technology to a mainstream tool for industrial chemical synthesis.[8] This shift has been driven by advances in protein engineering and a growing emphasis on sustainable manufacturing.[8]

Mechanism and Key Components

The workhorses of biocatalytic ketone reduction are ketoreductases (KREDs), a class of oxidoreductase enzymes.[9] The catalytic cycle involves the transfer of a hydride ion from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl carbon of the ketone.[1][10] The enzyme's chiral active site precisely orients the substrate, ensuring the hydride is delivered to only one face of the carbonyl, thus dictating the stereochemistry of the resulting alcohol.[4]

A critical, and often rate-limiting, aspect of biocatalysis is the regeneration of the expensive cofactor.[1] An efficient process requires a robust cofactor recycling system. Two primary strategies are employed:

  • Substrate-Coupled: A sacrificial, inexpensive alcohol (e.g., isopropanol) is added in large excess. The same KRED enzyme catalyzes the oxidation of isopropanol to acetone, regenerating the NADPH/NADH in situ.[10]

  • Enzyme-Coupled: A second enzyme-substrate system is used. The most common is the glucose/glucose dehydrogenase (GDH) system, which oxidizes glucose to gluconolactone, regenerating the cofactor.[10] This is often preferred for its high efficiency.

G cluster_main KRED Catalytic Cycle KRED_NADP KRED-NADP⁺ KRED_NADPH KRED-NADPH KRED_NADP->KRED_NADPH Regeneration KRED_NADP_Product KRED-NADP⁺-Alcohol KRED_NADPH->KRED_NADP_Product 1. Ketone Binds 2. Hydride Transfer KRED_NADP_Product->KRED_NADP 3. Alcohol     Released Alcohol Chiral Alcohol KRED_NADP_Product->Alcohol GDH_Glucose GDH + Glucose GDH_Gluconolactone GDH + Gluconolactone GDH_Glucose->GDH_Gluconolactone Oxidation GDH_Gluconolactone->KRED_NADPH NADP⁺ → NADPH Ketone Ketone Ketone->KRED_NADPH

Caption: KRED catalytic cycle with enzyme-coupled cofactor regeneration.

Advantages & Causality
  • Exceptional Selectivity: Enzymes have evolved over millennia to perform specific reactions. The three-dimensional structure of the active site creates a precisely tailored chiral environment, leading to extremely high enantiomeric excess (ee), often >99%.[1] This also extends to chemo- and regioselectivity, often obviating the need for protecting groups required in traditional synthesis.[1][3]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous buffers at ambient temperature and atmospheric pressure.[1][11] This is a direct consequence of the enzyme's nature; these are the conditions under which proteins maintain their folded, active conformation. This gentleness minimizes side reactions, decomposition of sensitive substrates, and energy consumption.

  • Environmental & Safety Profile: The use of water as a solvent and the biodegradable nature of enzymes significantly reduce the environmental impact.[12][13] It avoids the use of toxic heavy metals, flammable solvents, and high-pressure hydrogen gas, resulting in a much safer process.

Limitations & Causality
  • Substrate Scope: While the number of commercially available KREDs is vast, enzymes can exhibit high substrate specificity.[14][15] A novel or particularly bulky ketone may not be a good substrate for an off-the-shelf enzyme, requiring a costly and time-consuming screening or protein engineering effort.

  • Process Conditions: The need to operate in aqueous media can be a challenge for poorly soluble organic substrates. Furthermore, enzymes have limited tolerance to high temperatures and extreme pH, which restricts the viable process design window.[9]

  • Cofactor Cost and Stability: The nicotinamide cofactors are expensive and can be unstable.[16] The economic viability of the entire process hinges on the efficiency of the cofactor regeneration system. A poorly optimized system can lead to high catalyst loading and prohibitive costs.

Section 3: Deep Dive into Chemocatalysis

Chemocatalysis, particularly asymmetric hydrogenation and transfer hydrogenation, represents a mature and powerful technology for chiral alcohol synthesis. The development of well-defined organometallic catalysts has provided chemists with a highly versatile and predictable toolkit.

Mechanism and Key Components

The most prominent chemocatalytic method is asymmetric hydrogenation, pioneered by Ryoji Noyori.[6] These reactions typically use a ruthenium(II) catalyst coordinated to a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN).[5][17]

The mechanism, while complex, generally involves the following key steps:

  • Catalyst Activation: The precatalyst is activated under reductive conditions, often with H₂ gas and a base, to form the active Ru-hydride species.[5]

  • Substrate Coordination: The ketone coordinates to the metal center.

  • Hydrogenation: The reaction proceeds via a concerted, six-membered transition state where a hydride from the metal and a proton from the amine ligand are transferred to the carbonyl.[5] This "metal-ligand bifunctional" mechanism is key to the high efficiency of these catalysts.[17]

  • Product Release: The chiral alcohol product is released, and the catalyst is regenerated to re-enter the catalytic cycle.[18]

An alternative, asymmetric transfer hydrogenation (ATH), uses a hydrogen source like isopropanol or formic acid instead of H₂ gas, which can simplify the experimental setup.

G cluster_chemocat Noyori Asymmetric Hydrogenation Cycle A [RuCl₂(diphosphine)(diamine)] Precatalyst B [RuH(diphosphine)(diamine)]⁺ Active Catalyst A->B H₂, Base C [RuH(S)(diphosphine)(diamine)]⁺ Substrate Complex B->C + Ketone (S) D Product Release C->D H₂ Hydride Transfer D->B - Chiral Alcohol

Caption: Simplified catalytic cycle for Noyori-type hydrogenation.

Advantages & Causality
  • Broad Substrate Scope: Chemocatalysts are generally more tolerant of a wide variety of functional groups and substrate structures compared to enzymes.[5] The less constrained active site of a metal complex allows for the accommodation of diverse aromatic, aliphatic, and functionalized ketones.

  • High Turnover and Productivity: These catalysts can achieve very high turnover numbers (TONs), sometimes exceeding 100,000, meaning a small amount of catalyst can produce a large quantity of product.[7] This leads to high space-time yields (STY), a critical metric for industrial-scale production.

  • Predictability and Rational Design: The field is well-established, and the performance of many catalyst-ligand combinations is well-documented. This allows for a more rational approach to catalyst selection for a given substrate class, often without the need for extensive screening.

Limitations & Causality
  • Harsh Reaction Conditions: The requirement for pressurized, flammable hydrogen gas necessitates specialized and expensive reactor equipment (autoclaves).[7][19] Reactions are often run in organic solvents at various temperatures and pressures.

  • Metal Contamination: The final product, especially if it is a pharmaceutical ingredient, must be rigorously tested and purified to remove trace amounts of the heavy metal catalyst (e.g., Ruthenium), which is often toxic. This adds significant downstream processing costs.

  • Cost and Sensitivity: The chiral ligands and precious metal precursors used are expensive. Furthermore, many catalysts are sensitive to air and moisture, requiring inert atmosphere techniques (e.g., Schlenk line or glovebox) for handling.[7]

Section 4: Head-to-Head Performance Comparison

To provide a clear, data-driven comparison, the following table summarizes key performance indicators for the asymmetric reduction of acetophenone, a common benchmark substrate.

ParameterBiocatalysis (Ketoreductase)Chemocatalysis (Noyori-type Ru)Rationale & Causality
Enantioselectivity (ee%) Typically >99% [4]Often 98-99% [7]The enzyme's highly evolved, constrained active site provides a superior chiral environment, minimizing the formation of the minor enantiomer.
Reaction Conditions Aqueous buffer, pH 7-8, 25-30°C, 1 atm[7]2-propanol, t-BuOK, 28°C, 10-100 atm H₂[7][19]Enzymes require physiological conditions to maintain structure and function. Metal catalysts require organic solvents for solubility and H₂ for the reaction mechanism.
Hydrogen Source Cofactor (NADPH), regenerated by a cosubstrate (e.g., glucose)[10]H₂ gas or a transfer agent (e.g., isopropanol, formic acid)[5]The biological system uses a chemical hydride carrier (NADPH). The chemical system uses the simplest reducing agent (H₂) or a small molecule surrogate.
Turnover Number (TON) Lower (10² - 10⁴)Very High (10⁴ - 10⁶) [7]Metal catalysts are generally more robust and less prone to deactivation over many cycles compared to enzymes under process conditions.
Space-Time Yield (STY) Moderate to HighTypically Higher The combination of high TON and often higher substrate concentrations in organic solvents leads to more product generated per unit volume per unit time.
Substrate Scope More SpecificBroader [5]The open coordination sphere of a metal catalyst is more accommodating to diverse substrate shapes and sizes than a specific enzyme binding pocket.
Downstream Processing Simple extraction, no metal removal needed.Requires metal scavenging/removal , chromatography.The primary challenge for chemocatalysis is ensuring the final product meets stringent purity standards for toxic heavy metals.
Safety & Environment "Green," safer process [1][12]Requires handling of flammable gas/solvents, toxic metals.Biocatalysis avoids hazardous materials and high pressures, making it inherently safer and more environmentally benign.

Section 5: Experimental Protocols

The following protocols are provided as illustrative examples for the asymmetric reduction of acetophenone. They are intended as a starting point and must be adapted and optimized for specific laboratory conditions and substrates.

Protocol 1: Biocatalytic Reduction of Acetophenone using a KRED/GDH System

This protocol describes a typical lab-scale batch reaction using a commercially available ketoreductase and a glucose dehydrogenase for cofactor regeneration.

Materials & Equipment:

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ (cofactor)

  • D-Glucose (regeneration substrate)

  • Acetophenone (substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Ethyl acetate (extraction solvent)

  • Magnetic stirrer, pH meter, standard glassware

  • Chiral GC or HPLC for analysis

Procedure:

  • Buffer Preparation: Prepare 50 mL of 100 mM Tris-HCl buffer and adjust the pH to 7.5.

  • Reaction Setup: To a 100 mL flask, add the buffer, D-Glucose (e.g., 1.5 g), and NADP⁺ (e.g., 10 mg). Stir until dissolved.

  • Enzyme Addition: Add the GDH (e.g., 10 mg) and the KRED (e.g., 20 mg). Stir gently for 5 minutes to allow the enzymes to dissolve.

  • Substrate Addition: Add acetophenone (e.g., 500 mg, ~4.16 mmol).

  • Reaction: Seal the flask and stir at room temperature (e.g., 25-30°C) for 24 hours. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.

  • Workup: Once the reaction is complete, extract the mixture three times with an equal volume of ethyl acetate.

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product for yield and determine the enantiomeric excess by chiral GC or HPLC.[7]

Protocol 2: Chemocatalytic Asymmetric Hydrogenation of Acetophenone

This protocol describes a typical reaction using a Noyori-type catalyst under hydrogen pressure. CAUTION: This procedure involves flammable hydrogen gas and requires a high-pressure reactor (autoclave) and proper safety precautions.

Materials & Equipment:

  • (R,R)-TsDPEN-Ru catalyst (or similar Ru-diamine-diphosphine complex)

  • Acetophenone

  • Anhydrous 2-propanol (solvent)

  • Potassium tert-butoxide (t-BuOK) (base)

  • High-pressure reactor (autoclave) with magnetic stirring

  • Inert gas supply (Argon or Nitrogen)

  • Hydrogen gas supply

  • Standard Schlenk line glassware for handling air-sensitive reagents

Procedure:

  • Reactor Setup: Place the catalyst (e.g., S/C ratio of 1000:1, ~5.3 mg for 10 mmol scale) and t-BuOK (e.g., 0.2 equiv) into the glass liner of the autoclave under an inert atmosphere.

  • Solvent and Substrate Addition: Add anhydrous 2-propanol (e.g., 20 mL) and acetophenone (e.g., 1.2 g, 10 mmol) via syringe.

  • Reaction: Seal the autoclave. Purge the system several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10 atm H₂).

  • Heating and Stirring: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 30°C). Monitor the reaction by pressure drop and/or by analyzing aliquots (after safely depressurizing and purging).

  • Workup: After the reaction is complete (typically a few hours), cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Isolation and Analysis: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure. The residue can be purified by column chromatography. Analyze the purified 1-phenylethanol for yield and determine enantiomeric excess by chiral GC or HPLC.[7][19]

Conclusion and Future Outlook

Both biocatalysis and chemocatalysis are exceptionally powerful and mature technologies for the synthesis of chiral alcohols. The choice is not a matter of which is "better," but which is "best-suited" for the specific scientific and business objectives at hand.

  • Biocatalysis is the clear choice when the highest levels of selectivity are paramount, the substrate is compatible with available enzymes, and the project goals prioritize process safety and environmental sustainability. The continued advances in enzyme engineering and discovery are rapidly expanding the substrate scope, making biocatalysis an increasingly viable option for a wider range of molecules.[8][11]

  • Chemocatalysis remains the go-to solution for projects demanding rapid route development for a diverse range of novel substrates, where high throughput and productivity are the primary drivers. Its predictability and broad applicability ensure its central role, particularly in early-stage drug discovery and for substrates that are recalcitrant to enzymatic reduction.

As a senior scientist, the optimal strategy often involves having both toolkits at your disposal. For a new target, a rapid screen with a panel of chemocatalysts might deliver material quickly, while a parallel, longer-term biocatalysis program could be initiated to develop a more sustainable and efficient second-generation process for large-scale manufacturing. The future of chiral alcohol synthesis will undoubtedly involve a synergistic application of both approaches, leveraging the unique strengths of each to achieve synthetic excellence.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(2,4-Dichlorophenyl)ethanol Derivatives in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the intricate dance between a molecule's structure and its biological function is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(2,4-dichlorophenyl)ethanol derivatives, a scaffold of significant interest in the development of novel antifungal agents. We will dissect how specific chemical modifications to this core structure influence its potency against pathogenic fungi, grounded in experimental data and established mechanistic principles.

The Core Scaffold: A Foundation for Antifungal Activity

The this compound moiety is a cornerstone of many successful antifungal drugs, most notably azole antifungals. Its inherent structural features provide a crucial starting point for interaction with the fungal target enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death or growth inhibition.[3][4]

The core structure presents several key sites for chemical modification, each offering a potential avenue to enhance antifungal activity, selectivity, and pharmacokinetic properties. Our analysis will focus on modifications at three primary positions:

  • The Azole Moiety: Typically a 1H-imidazol-1-yl or 1,2,4-triazole group, which is crucial for coordinating with the heme iron in the active site of CYP51.[2][5]

  • The Hydroxyl Group: The ethanol hydroxyl group can be modified, for instance, through etherification, to interact with different residues within the enzyme's binding pocket.

  • The 2,4-Dichlorophenyl Ring: This ring system anchors the molecule within the active site, and substitutions can fine-tune binding affinity and specificity.

Comparative Analysis of Structural Modifications

The potency of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following sections compare how modifications at key positions on the this compound scaffold impact the in vitro antifungal activity, with a focus on common pathogenic yeasts like Candida albicans and Cryptococcus neoformans.

The Critical Role of the Azole Heterocycle

The nitrogen-containing azole ring is the primary pharmacophore. The lone pair of electrons on an sp2-hybridized nitrogen atom in the imidazole or triazole ring coordinates with the heme iron atom of the cytochrome P450 enzyme CYP51, effectively blocking its catalytic activity.[2][5]

  • Imidazole vs. Triazole: Both imidazole and 1,2,4-triazole derivatives have demonstrated potent antifungal activity. The choice between these two heterocycles can influence the compound's metabolic stability and selectivity for the fungal CYP51 over human cytochrome P450 enzymes.[5] Generally, 1,2,4-triazole derivatives are considered to have a broader spectrum of activity and a better safety profile.[6]

Modification of the Ethanol Side Chain: Etherification

A common strategy to enhance potency involves the etherification of the hydroxyl group on the ethanol side chain. This modification allows for the introduction of larger, often lipophilic, groups that can form additional interactions within the CYP51 binding pocket.

For example, the synthesis of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol has led to the development of highly potent antifungal agents like Sertaconazole.[7] This modification highlights a key SAR principle: extending the molecule to access additional binding regions can significantly boost activity.

Compound ClassR Group (at Hydroxyl)Representative OrganismMIC (µg/mL)Key Observation
Parent Alcohol-HCandida albicans>100The unmodified hydroxyl group confers weak activity.
Benzothienyl Ether-(7-chlorobenzo[b]thien-3-yl)methylCandida albicans0.1-1The bulky, lipophilic benzothiophene moiety dramatically increases potency.[7]
Substituted Benzyl Ether-CH2-(substituted phenyl)Candida spp.VariesActivity is highly dependent on the nature and position of substituents on the phenyl ring.

Table 1: Comparison of antifungal activity upon modification of the hydroxyl group.

Impact of the Dichlorophenyl Ring

The 2,4-dichlorophenyl group is a common feature in many azole antifungals. Studies comparing various substitution patterns on the phenyl ring have consistently shown that the 2,4-dichloro substitution is often optimal for potent activity.[6] This is likely due to favorable hydrophobic and electronic interactions within the active site of CYP51.

  • Halogen Substituents: In general, di-substituted phenyl rings, particularly with halogens like fluorine and chlorine at the 2 and 4 positions, tend to exhibit superior antifungal activity compared to mono-substituted or non-substituted analogs.[6] For instance, studies have shown that 2,4-difluorophenyl derivatives can be more active than their dichlorophenyl counterparts against certain fungal strains.[6]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mechanism of action for this compound derivatives containing an azole moiety is the inhibition of lanosterol 14α-demethylase (CYP51).[1][3] This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, altering its fluidity and the function of membrane-bound proteins.[2][3] This ultimately results in the inhibition of fungal growth, an effect that is typically fungistatic.[2][3]

Mechanism_of_Action Figure 1: Mechanism of Azole Antifungals cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes ToxicSterols Accumulation of 14α-methylated sterols CYP51->ToxicSterols Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Azole This compound Derivative (Azole) Azole->CYP51 Inhibition DisruptedMembrane Disrupted Membrane (Increased Permeability) ToxicSterols->DisruptedMembrane GrowthInhibition Fungistatic Effect (Growth Inhibition) DisruptedMembrane->GrowthInhibition

Caption: Mechanism of action of azole antifungals.

Experimental Corner: Protocol for Antifungal Susceptibility Testing

To generate the comparative data that underpins SAR studies, a standardized and reproducible method for assessing antifungal activity is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted gold standard.[8][9][10]

Protocol: Broth Microdilution Antifungal Susceptibility Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a panel of fungal isolates.

Materials:

  • Test compounds (e.g., this compound derivatives) dissolved in dimethyl sulfoxide (DMSO).

  • Fungal isolates (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99).

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[10][11]

  • Sterile 96-well U-bottom microtiter plates.[10]

  • Sterile water, PBS, and DMSO.

  • Spectrophotometer or hemocytometer.

  • Incubator (35°C).[11]

  • Positive control antifungal (e.g., Fluconazole).[12]

  • Negative control (vehicle, e.g., DMSO).

Methodology Workflow:

Caption: Experimental workflow for MIC determination.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Perform a further dilution in RPMI-1640 medium to achieve a final working concentration of 0.5-2.5 x 10^3 cells/mL.[12]

  • Compound Plate Preparation:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds and the positive control drug (e.g., fluconazole) in RPMI-1640 medium.[12] The final volume in each well should be 100 µL.

    • Ensure the final concentration of DMSO in each well is below a level that affects fungal growth (typically ≤1%).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the compound plate, bringing the total volume to 200 µL.

    • Include a growth control (inoculum in medium without any compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.[13]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density with a microplate reader.

Rationale for Methodological Choices:

  • RPMI-1640 with MOPS Buffer: This specific medium is recommended by CLSI to ensure consistent pH and nutrient conditions, which is critical for reproducible MIC results.[10]

  • Standardized Inoculum: A consistent starting number of fungal cells is crucial, as the MIC value can be affected by the inoculum size.

  • Controls: The inclusion of growth, sterility, and positive controls is essential to validate the assay's performance and ensure that the observed inhibition is due to the test compound and not other factors.

Conclusion and Future Perspectives

The this compound scaffold remains a highly valuable starting point for the design of novel antifungal agents. Structure-activity relationship studies have consistently demonstrated that:

  • The presence of an azole ring (imidazole or triazole) is essential for the mechanism of action, which involves the inhibition of CYP51.

  • Strategic modifications, such as the etherification of the hydroxyl group with bulky lipophilic moieties, can dramatically enhance antifungal potency by exploiting additional interactions within the enzyme's active site.

  • The 2,4-dihalophenyl substitution pattern is a key feature for strong binding and activity.

Future research in this area should focus on designing derivatives with improved selectivity for fungal CYP51 over human P450 enzymes to minimize potential drug-drug interactions and side effects. Furthermore, exploring modifications that confer a fungicidal (killing) rather than fungistatic (inhibitory) mechanism of action could lead to more effective treatments for severe and invasive fungal infections.

References

A Comparative Analysis of the Antifungal Efficacy of Sertaconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the antifungal agent sertaconazole for researchers, scientists, and drug development professionals. In an effort to foster scientific integrity and provide actionable insights, this document delves into the unique mechanistic attributes of sertaconazole, presents comparative efficacy data against other common azole antifungals, and outlines the experimental protocols necessary for a thorough evaluation.

Introduction to Sertaconazole: A Multifaceted Antifungal Agent

Sertaconazole is an imidazole antifungal agent distinguished by its broad spectrum of activity and unique molecular structure.[1][2] It is utilized in the topical treatment of superficial mycoses, including dermatophytosis and cutaneous candidiasis.[1][2] Chemically, sertaconazole's structure includes a benzothiophene ring, which is unique among imidazole antifungals and contributes to its distinct mechanism of action.[3]

Mechanism of Action: A Dual Approach to Fungal Eradication

Sertaconazole's antifungal efficacy stems from a dual mechanism of action, exhibiting both fungistatic and fungicidal properties depending on the concentration.[2][4]

  • Inhibition of Ergosterol Synthesis (Fungistatic): Like other azole antifungals, sertaconazole inhibits the cytochrome P-450 enzyme 14-alpha-demethylase.[5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5][7] The depletion of ergosterol disrupts the structural integrity of the cell membrane, leading to increased permeability and inhibition of fungal growth.[5][7]

  • Direct Membrane Damage (Fungicidal): At higher concentrations, the benzothiophene moiety of sertaconazole interacts directly with non-sterol lipids in the fungal cell membrane.[2][4] This interaction is believed to mimic the amino acid tryptophan, leading to the formation of pores in the membrane.[3] The resulting increase in permeability causes leakage of essential intracellular components, such as ATP, ultimately leading to cell death.[3][4]

This dual mechanism provides a comprehensive antifungal effect, not only halting fungal proliferation but also actively killing the fungal cells.

Comparative In Vitro Antifungal Activity

The in vitro efficacy of an antifungal agent is a critical determinant of its potential clinical utility. Standardized methodologies, such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), provide a quantitative measure of antifungal activity.

Methodologies for In Vitro Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of data.[8] Broth microdilution is a commonly employed technique.[9][10]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted spectrophotometrically to a standardized concentration (e.g., 0.5 McFarland standard).[8] This suspension is further diluted in culture medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.

  • Antifungal Agent Dilution: A serial two-fold dilution of the antifungal agents (sertaconazole and comparators) is prepared in a 96-well microtiter plate using the culture medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[8]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or spectrophotometrically.[11]

  • Subculturing: Following MIC determination, a small aliquot from each well showing no visible growth is subcultured onto an agar plate devoid of any antifungal agent.

  • Incubation: The agar plates are incubated to allow for the growth of any viable fungal cells.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates, indicating a 99.9% killing of the initial inoculum.[11]

Comparative MIC Data

Numerous studies have demonstrated the potent in vitro activity of sertaconazole against a broad range of pathogenic fungi.

Fungal SpeciesSertaconazole MIC (mg/L)Bifonazole MIC (mg/L)Terbinafine MIC (mg/L)
Yeasts (Candida spp., Cryptococcus neoformans) 1.24 (mean) 6.54 (mean)12.61 (mean)
Candida parapsilosis0.26--
Candida tropicalis1.49--
Dermatophytes 0.41 (mean) 1.04 (mean)0.05 (mean)

Data adapted from a comparative study on yeasts and dermatophytes.[12]

Interpretation of Data: The data indicates that sertaconazole is statistically more active against yeast strains compared to bifonazole and terbinafine.[12] While terbinafine shows greater potency against dermatophytes, sertaconazole maintains robust activity against this group as well.[12] The broad-spectrum activity of sertaconazole is a significant advantage, particularly in mixed infections.[1]

Comparative Clinical Efficacy: Insights from Clinical Trials

The ultimate measure of an antifungal agent's utility lies in its clinical performance. Sertaconazole has been rigorously evaluated in numerous clinical trials across various superficial fungal infections, often demonstrating comparable or superior efficacy to other topical antifungals.

Tinea Corporis/Cruris (Ringworm/Jock Itch)

In the treatment of tinea corporis and tinea cruris, sertaconazole has been shown to provide rapid and effective relief.

ParameterSertaconazole 2% CreamClotrimazole 1% Creamp-value
Reduction in Erythema (at 3 weeks) 96.7% (Grade 0/1) 93.3% (Grade 0/1)<0.02
Reduction in Scaling (at 3 weeks) --<0.001
Reduction in Itching (at 3 weeks) --<0.001
Reduction in Lesion Margins (at 3 weeks) --<0.001
Overall Efficacy (Total Score Reduction) 8.80 ± 1.52 7.20 ± 1.69<0.001

Data from an observational study comparing sertaconazole and clotrimazole in Tinea corporis.[13] Another study found that while both sertaconazole and clotrimazole were effective, sertaconazole showed a more rapid onset of action in reducing symptoms like pruritus and desquamation.[14] A separate study on tinea cruris also concluded that sertaconazole 2% cream was highly efficacious and superior to clotrimazole 1% cream in improving clinical parameters.[15]

Tinea Pedis (Athlete's Foot)

Sertaconazole is a well-established treatment for interdigital tinea pedis.[16][17] Clinical trials have demonstrated its high efficacy and safety profile.[16][18] In a subgroup analysis of patients with tinea pedis, 88.8% of those treated with sertaconazole 2% cream for four weeks achieved eradication of the pathogen and a significant reduction in clinical scores.[16] Furthermore, studies have suggested that a once-daily application of sertaconazole may be as effective as the traditional twice-daily regimen, potentially improving patient adherence.[19]

Vulvovaginal Candidiasis (Yeast Infection)

Sertaconazole has demonstrated significant efficacy in the treatment of vulvovaginal candidiasis.

ComparatorSertaconazole EfficacyComparator EfficacyKey Findings
Econazole Similar clinical and mycological recovery rates.Similar clinical and mycological recovery rates.Sertaconazole was associated with a significantly lower rate of mycological recurrence one month after treatment.[20]
Econazole (single vs. 3-day) 100% clearance rate at day 7 and 14.72.2% clearance at day 7; 77.8% at day 14.Single-dose sertaconazole showed a significantly better and more rapid clearance of candidiasis.[21]
Fluconazole (oral) 81.63% symptomatic cure at day 7; 91.8% at day 14. 85.7% mycological cure at day 14.64.58% symptomatic cure at day 7; 95.8% at day 14. 75.1% mycological cure at day 14.Sertaconazole vaginal pessary resulted in more rapid symptom clearance.[22]

When combined with a topical cream for vulvar symptoms, a single-dose sertaconazole vaginal suppository showed a trend towards improved clinical cure rates compared to the suppository alone.[23]

Otomycosis (Fungal Ear Infection)

In a study comparing sertaconazole, miconazole, and clotrimazole creams for the treatment of otomycosis, all three were found to be effective compared to a placebo.[24][25] When considering both complete and partial responses, the sertaconazole group demonstrated a 96.43% response rate.[24][25]

Additional Therapeutic Properties of Sertaconazole

Beyond its direct antifungal activity, sertaconazole possesses other properties that contribute to its clinical effectiveness.

  • Antibacterial Activity: Sertaconazole exhibits activity against Gram-positive bacteria, which can be beneficial in mixed fungal and bacterial infections.[1]

  • Anti-inflammatory Effects: Sertaconazole has been shown to reduce the release of pro-inflammatory cytokines.[3][13] This anti-inflammatory action is mediated through the activation of the p38-COX-2-PGE2 pathway, which can help in alleviating the inflammatory symptoms associated with fungal infections, such as itching and erythema.[26]

Visualizing the Scientific Rationale

To better illustrate the concepts discussed, the following diagrams outline the mechanism of action of sertaconazole and a typical experimental workflow for its evaluation.

sertaconazole_mechanism cluster_fungal_cell Fungal Cell sertaconazole Sertaconazole demethylase 14-alpha-demethylase sertaconazole->demethylase Inhibits membrane_lipids Non-sterol Membrane Lipids sertaconazole->membrane_lipids Binds to ergosterol Ergosterol demethylase->ergosterol Blocks conversion of Lanosterol growth_inhibition Growth Inhibition (Fungistatic) lanosterol Lanosterol lanosterol->demethylase cell_membrane Cell Membrane Integrity ergosterol->growth_inhibition Depletion leads to pore_formation Pore Formation membrane_lipids->pore_formation cell_lysis Cell Lysis (Fungicidal) pore_formation->cell_lysis

Caption: Dual mechanism of action of sertaconazole.

antifungal_testing_workflow start Start: Fungal Isolate inoculum_prep Inoculum Preparation (Standardized Concentration) start->inoculum_prep inoculate_incubate Inoculate and Incubate inoculum_prep->inoculate_incubate mic_plate_prep Prepare Microtiter Plate (Serial Dilutions of Antifungals) mic_plate_prep->inoculate_incubate read_mic Read MIC (Lowest concentration inhibiting growth) inoculate_incubate->read_mic mfc_subculture Subculture from clear wells to drug-free agar read_mic->mfc_subculture incubate_mfc Incubate Agar Plates mfc_subculture->incubate_mfc read_mfc Read MFC (Lowest concentration with no growth) incubate_mfc->read_mfc end End: MIC & MFC Data read_mfc->end

Caption: Workflow for MIC and MFC determination.

Conclusion

Sertaconazole is a potent antifungal agent with a broad spectrum of activity and a unique dual mechanism of action that confers both fungistatic and fungicidal properties. Comparative in vitro and clinical data demonstrate its efficacy against a wide range of dermatophytes and yeasts, often showing comparable or superior outcomes to other commonly used azole antifungals. Its additional antibacterial and anti-inflammatory properties further enhance its therapeutic value. For researchers and drug development professionals, sertaconazole represents a valuable therapeutic option and a compelling subject for further investigation, particularly in the context of emerging antifungal resistance.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dichlorophenyl Ethanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of isomeric impurities is not merely a regulatory hurdle but a cornerstone of patient safety and product efficacy. Dichlorophenyl ethanol isomers, often present as chiral enantiomers or positional isomers in active pharmaceutical ingredient (API) synthesis, exemplify this challenge. The subtle structural differences between these isomers can lead to vastly different pharmacological and toxicological profiles. Consequently, the analytical methods employed to monitor them must be rigorously validated and, where necessary, cross-validated to ensure data integrity across different technologies and laboratories.

This guide provides an in-depth comparison of analytical methodologies for dichlorophenyl ethanol isomers, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear framework for cross-validation, empowering researchers, scientists, and drug development professionals to make informed decisions.

The Imperative of Isomer-Specific Analysis and Cross-Validation

The significance of separating and quantifying dichlorophenyl ethanol isomers cannot be overstated. One isomer may be the active therapeutic agent, while another could be an inactive byproduct or, in a worst-case scenario, a toxic impurity. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over isomeric impurities.

Cross-validation becomes critical in several scenarios:

  • Method Modernization: When transferring a legacy method (e.g., HPLC) to a more advanced platform (e.g., UHPLC or SFC) to improve throughput or reduce solvent consumption.[1][2]

  • Inter-Laboratory Transfer: When an analytical method is transferred from a development lab to a quality control (QC) site or a contract research organization (CRO).[1]

  • Orthogonal Method Confirmation: Employing two different analytical techniques based on different scientific principles to provide a higher level of assurance in the analytical results.

The objective of cross-validation is to demonstrate that two distinct analytical procedures are suitable for their intended purpose and yield equivalent results.[3] This is a core tenet of guidelines such as the International Council for Harmonisation's (ICH) Q2(R1).[4]

Comparative Analysis of Key Analytical Methods

The choice of an analytical method for dichlorophenyl ethanol isomers is dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two of the most powerful techniques for this purpose.[5][6]

Parameter High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
Principle Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase, typically based on polarity.[7]Separation using a supercritical fluid (commonly CO2) as the primary mobile phase, often with an organic co-solvent (modifier).[8][9]
Selectivity for Isomers Excellent, especially with Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs are highly effective.[7][10]Often provides complementary or superior selectivity to HPLC for chiral separations. The low viscosity of the mobile phase can lead to higher efficiency.[6][11]
Speed & Throughput Standard HPLC run times can be longer. UHPLC offers significant speed improvements.Inherently faster due to the high diffusivity and low viscosity of the supercritical mobile phase, leading to reduced analysis times and higher throughput.[12]
Solvent Consumption Can be high, particularly with normal-phase chromatography. Reversed-phase methods are generally more aqueous.Significantly lower organic solvent consumption, making it a "greener" and more cost-effective technique.[12]
Robustness Well-established and robust technology. Method transfer protocols are well-defined.[13]Modern SFC systems are highly robust. Method transfer requires careful consideration of pressure and temperature parameters.
Detection Commonly coupled with UV, PDA, and Mass Spectrometry (MS) detectors.Compatible with a wide range of detectors, including UV, PDA, and MS.

Visualizing the Cross-Validation Workflow

A structured approach is essential for a successful cross-validation study. The following diagram illustrates a typical workflow.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Preparation cluster_validation Phase 2: Individual Validation cluster_execution Phase 3: Cross-Validation Execution cluster_conclusion Phase 4: Documentation define_req Define Analytical Requirements & Acceptance Criteria select_methods Select Candidate Methods (e.g., HPLC & SFC) define_req->select_methods dev_opt Develop & Optimize Individual Methods select_methods->dev_opt validate_method1 Validate Method 1 (HPLC) per ICH Q2(R1) dev_opt->validate_method1 validate_method2 Validate Method 2 (SFC) per ICH Q2(R1) dev_opt->validate_method2 analyze_samples Analyze Identical Samples with Both Methods validate_method1->analyze_samples validate_method2->analyze_samples compare_results Statistically Compare Results (e.g., t-test, Bland-Altman) analyze_samples->compare_results assess_equivalence Assess Equivalence Against Acceptance Criteria compare_results->assess_equivalence document_findings Generate Cross-Validation Report assess_equivalence->document_findings

Caption: A logical workflow for the cross-validation of two analytical methods.

Step-by-Step Experimental Protocols

The following protocols provide a starting point for the analysis of dichlorophenyl ethanol isomers. Method optimization will be necessary based on the specific isomers and sample matrix.

Protocol 1: Chiral HPLC-UV Method

This protocol is designed for the enantioselective separation of dichlorophenyl ethanol isomers. The choice of a polysaccharide-based chiral stationary phase is based on its broad applicability for separating a wide range of chiral compounds.[7]

  • Instrumentation & Columns:

    • HPLC or UHPLC system with UV/PDA detector.

    • Chiral Stationary Phase: Chiralpak® AD-H, (250 x 4.6 mm, 5 µm) or equivalent cellulose-based column.[10]

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v).

    • Causality: The non-polar n-Hexane and the polar IPA provide the necessary selectivity on the chiral stationary phase. The ratio can be adjusted to optimize resolution and retention time.

    • Filter and degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm (or the λmax of the specific dichlorophenyl ethanol isomer).

  • System Suitability Test (SST):

    • Inject a standard solution containing both isomers multiple times (n=5).

    • Trustworthiness: The SST ensures the chromatographic system is performing adequately before sample analysis.

    • Acceptance Criteria:

      • Resolution (Rs) between isomer peaks: > 1.5.

      • Tailing factor for each peak: ≤ 2.0.

      • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%.

  • Sample Analysis:

    • Prepare sample solutions in the mobile phase.

    • Inject samples and integrate the peak areas for each isomer.

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)-UV Method

SFC often provides faster separations with reduced environmental impact.[11][12]

  • Instrumentation & Columns:

    • SFC system with UV/PDA detector and back pressure regulator.

    • Chiral Stationary Phase: Use the same type of CSP as in HPLC for a direct comparison (e.g., a cellulose-based column packed for SFC).

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Modifier): Methanol or Ethanol.

    • Causality: Methanol is a common modifier that increases the solvating power of the supercritical CO2, allowing for the elution of polar analytes.[6]

  • Chromatographic Conditions:

    • Isocratic Elution: 85% CO2 and 15% Methanol.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 220 nm.

  • System Suitability Test (SST):

    • Perform SST as described in the HPLC protocol, using the same acceptance criteria. This ensures a consistent performance benchmark between the two methods.

  • Sample Analysis:

    • Prepare sample solutions in the modifier (Methanol).

    • Inject samples for analysis.

Decision Framework for Method Selection

The choice between these methods is not always straightforward. The following diagram provides a logical framework to guide the selection process.

MethodSelection start Start: Define Analytical Needs for Dichlorophenyl Ethanol Isomers throughput_need High Sample Throughput Required? start->throughput_need green_chem Is 'Green Chemistry'/ Solvent Reduction a Priority? throughput_need->green_chem Yes existing_equip Existing Equipment & Expertise? throughput_need->existing_equip No select_sfc Prioritize SFC Method Development green_chem->select_sfc Yes consider_sfc Strongly Consider SFC green_chem->consider_sfc No select_hplc HPLC is a Viable Starting Point existing_equip->select_hplc HPLC Only evaluate_both Evaluate Both HPLC and SFC existing_equip->evaluate_both Both Available

Caption: A decision-making framework for selecting an analytical method.

Conclusion and Recommendations

The cross-validation of analytical methods for dichlorophenyl ethanol isomers is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. Both HPLC and SFC are powerful techniques capable of achieving the required separation, with SFC offering distinct advantages in terms of speed and sustainability.[6][12]

When embarking on a cross-validation study, it is imperative to have a well-defined protocol with pre-established acceptance criteria, as outlined by regulatory guidelines such as ICH Q2(R1).[4][14] The successful transfer and validation of these methods ensure data consistency and reliability, which are paramount in the pharmaceutical industry. By understanding the principles behind each technique and following a structured approach to validation, scientists can confidently select and implement the most appropriate analytical strategy for their specific needs.

References

A Comparative Guide to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and Its Alternatives in Azole Antifungal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of a Key Building Block

In the landscape of antifungal drug development, the synthesis of potent and selective agents is a cornerstone of medicinal chemistry. Among the most successful classes of antifungals are the azoles, which function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. A pivotal building block in the synthesis of many first-generation azole antifungals, such as miconazole and econazole, is 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol . Its well-defined structure provides the necessary scaffold for the pharmacophore responsible for antifungal activity.

This guide provides a comparative analysis of this key building block and explores alternative synthetic strategies and precursor molecules. We will delve into the synthetic pathways, compare performance metrics where available, and provide detailed experimental protocols to offer a comprehensive resource for researchers in the field.

Comparative Analysis of Synthetic Building Blocks

The choice of a starting building block can significantly impact the efficiency, cost, and environmental footprint of a synthetic route. While 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is a widely used and commercially available intermediate, research into alternative precursors and synthetic methodologies is ongoing, driven by the quest for improved yields, enantioselectivity, and the discovery of novel antifungal agents with enhanced efficacy and reduced side effects.[1][2]

Performance Data: A Comparative Overview

Direct, side-by-side comparative studies of different building blocks for the synthesis of the same final azole antifungal are not always readily available in the literature. However, by examining various reported synthetic routes for miconazole, econazole, and related analogs, we can compile and compare key performance indicators.

Building Block/Synthetic StrategyKey FeaturesReported Yields (approximate)Key Reagents & ConditionsReference
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Established, commercially available intermediate.70% for the final etherification step to miconazole.[3][4]Sodium hydride, DMF, substituted benzyl halide.[3][4]
α-Diazocarbonyl Precursors (Carbenoid Insertion) An alternative route that avoids the pre-formation of the ethanol intermediate.46% for the formation of the imidazolyl ketone intermediate.α-diazoketones, imidazole, copper acetylacetonate.[3][4][5]
Chemoenzymatic Synthesis of Chiral Alcohols Focuses on the asymmetric synthesis of enantiomerically pure intermediates.High enantiomeric excess (>99%) for the chiral alcohol.Ketone precursor, alcohol dehydrogenase.[6][7]
Substituted Imidazole and Benzimidazole Derivatives Exploration of alternative heterocyclic cores to modify biological activity.Yields in the range of 65-85% for novel derivatives.[8]Aromatic aldehydes, glyoxal, ammonium acetate.[8][9]

Note: Yields can vary significantly based on reaction scale, purification methods, and specific substrates used. The data presented here is for illustrative purposes based on published literature.

Synthetic Pathways: A Visual Comparison

The following diagrams illustrate the conventional synthetic route starting from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and an alternative pathway utilizing a carbenoid insertion reaction.

Synthetic_Pathways cluster_0 Conventional Route cluster_1 Alternative Route (Carbenoid Insertion) A1 2',4'-Dichloro-2-(1H-imidazol-1-yl)acetophenone A2 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol A1->A2 Reduction (e.g., NaBH4) A3 Miconazole/Econazole A2->A3 Etherification (NaH, R-X) B1 2-Diazo-1-(2,4-dichlorophenyl)ethanone B2 2-(1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone B1->B2 Carbenoid Insertion (Imidazole, Cu(acac)2) B3 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol B2->B3 Reduction (e.g., NaBH4) B4 Miconazole/Econazole B3->B4 Etherification (NaH, R-X)

Caption: Comparative synthetic pathways to azole antifungals.

Experimental Protocols

Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol from 2',4'-Dichloro-2-(1H-imidazol-1-yl)acetophenone

This protocol describes a typical reduction of the ketone precursor to the target ethanol building block.

Materials:

  • 2',4'-Dichloro-2-(1H-imidazol-1-yl)acetophenone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 5% Hydrochloric acid solution

  • 5% Sodium bicarbonate solution

  • Water

  • Three-necked flask, stirrer, thermometer, dropping funnel

Procedure:

  • In a 1000 mL three-necked flask, dissolve 102 g (0.4 mol) of 2',4'-dichloro-2-(1H-imidazol-1-yl)acetophenone in 300 mL of methanol.

  • Slowly add potassium borohydride in batches while stirring.

  • Gently heat the mixture to reflux and continue stirring for 1 hour after the addition is complete.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate:methanol (10:1, v/v).

  • Once the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Adjust the pH of the concentrate to 4-5 with a 5% hydrochloric acid solution.

  • Adjust the pH to 7-8 with a 5% sodium bicarbonate solution to precipitate a white solid.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. A reported yield for a similar process is 90.5%.[10]

Causality Behind Experimental Choices

The selection of a synthetic route and the specific reagents and conditions are guided by several key principles in organic synthesis:

  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones to alcohols without affecting other functional groups that might be present in more complex molecules. Its ease of handling and high yields make it a preferred choice for this transformation.

  • Solvent Selection: Methanol is a common solvent for borohydride reductions as it is polar and can dissolve both the substrate and the reducing agent.

  • pH Adjustment: The workup procedure involving pH adjustments is crucial for the isolation and purification of the product. Acidification protonates any remaining borohydride, and subsequent basification deprotonates the imidazole nitrogen, leading to the precipitation of the neutral product.

  • Recrystallization: This final purification step is essential to remove any unreacted starting material and byproducts, ensuring the high purity of the final building block, which is critical for its use in the synthesis of active pharmaceutical ingredients.

Future Perspectives and Alternative Building Blocks

The field of antifungal drug discovery is continually evolving, with a significant focus on overcoming drug resistance and improving the safety profile of existing medications.[1][2] This has led to the exploration of a wide range of alternative building blocks and structural modifications to the core azole scaffold.

Researchers are actively investigating:

  • Bioisosteric Replacements: Replacing the imidazole ring with other five-membered heterocycles, such as triazoles or benzimidazoles, to modulate the compound's interaction with the target enzyme and improve its pharmacokinetic properties.[9][11][12]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the phenyl ring and the side chain to enhance antifungal potency and selectivity.[13][14]

  • Hybrid Molecules: Combining the azole pharmacophore with other antifungal moieties to create hybrid molecules with dual mechanisms of action.[15]

The development of novel synthetic methodologies, such as chemoenzymatic approaches, is also enabling the efficient and stereoselective synthesis of chiral azole antifungals, which can exhibit improved therapeutic indices compared to their racemic counterparts.[6][7]

Conclusion

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol remains a vital and widely utilized building block in the synthesis of important azole antifungal agents. Its established synthetic routes and commercial availability make it a reliable choice for drug development. However, the exploration of alternative building blocks and synthetic strategies is crucial for the discovery of next-generation antifungal therapies with improved efficacy and safety profiles. The comparative analysis and experimental insights provided in this guide aim to equip researchers with the knowledge to make informed decisions in the design and synthesis of novel antifungal compounds.

References

A Senior Application Scientist's Guide to Ketoreductase Efficacy in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral alcohols is a cornerstone of modern medicinal chemistry. Ketoreductases (KREDs), a class of oxidoreductase enzymes, have emerged as powerful biocatalysts for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols, often with exquisite precision.[1][2][3] The advantages of enzymatic reductions, including mild reaction conditions, high enantioselectivity, and a favorable environmental profile, have positioned KREDs as a preferred alternative to conventional chemical reductants in many industrial processes.[4][5]

This guide provides an in-depth comparison of the efficacy of different ketoreductase enzymes, supported by experimental data from peer-reviewed literature and commercial sources. We will explore the key performance indicators of these biocatalysts, delve into the experimental workflows for their evaluation, and provide insights into the rational selection of a KRED for a specific synthetic challenge.

The Landscape of Ketoreductases: From Wild-Type Enzymes to Engineered Biocatalysts

The field of ketoreductases has evolved significantly from the use of whole-cell systems like baker's yeast to the application of highly engineered, isolated enzymes.[3] Companies like Codexis and Prozomix have pioneered the development of KRED screening kits, which provide access to a diverse panel of enzymes with broad substrate scope and varied stereoselectivity.[6][7][8] These kits typically contain enzymes derived from various microbial sources, which have been further optimized through directed evolution to enhance their activity, stability, and selectivity.[1]

For instance, the Codex® KRED Screening Kit contains 24 engineered ketoreductases with a wide substrate range and diverse stereoselectivity.[4][6] Similarly, Prozomix offers a screening kit with 762 wild-type KREDs, providing a vast landscape for identifying novel biocatalytic activities.[7][8] Beyond commercially available kits, academic research continues to uncover and characterize novel KREDs from various microorganisms, such as Lactobacillus kefir, Candida magnoliae, and Aromatoleum aromaticum, each with unique substrate preferences and stereospecificities.[9][10][11]

Comparative Efficacy of Selected Ketoreductases

The efficacy of a ketoreductase is primarily assessed by its ability to convert a prochiral ketone into a chiral alcohol with high conversion and high enantiomeric excess (e.e.). The choice of the optimal KRED is highly dependent on the structure of the ketone substrate. Below is a comparative summary of the performance of several representative ketoreductases on common ketone substrates, compiled from various sources.

It is crucial to note that the reaction conditions (e.g., substrate concentration, enzyme loading, pH, temperature, and cofactor regeneration system) in the cited sources may vary, which can significantly influence the reported outcomes.

Enzyme/Enzyme KitSubstrateProduct EnantiomerConversion (%)Enantiomeric Excess (e.e., %)Reference(s)
Codexis® KRED Kit Various (aromatic, aliphatic, cyclic)(R) or (S)>50 for many substratesHigh and diverse[4]
Lactobacillus kefir ADH (Lk-ADH) variantVarious ketones(R)65 - >99up to >99[12][13]
Candida magnoliae Carbonyl ReductaseVarious ketones & ketoestersanti-Prelog-Excellent[10]
Aromatoleum aromaticum PEDHAcetophenone(S)-1-phenylethanolHighExcellent[11]
Chryseobacterium sp. ChKRED20 (mutant)Ethyl 4-chloroacetoacetate(S)-CHBE>99>99.5[14]
Lactobacillus composti Reductase SDRAcetophenone(R)-1-phenylethanol->99[3]

Experimental Workflows for Efficacy Evaluation

A systematic approach is essential for the effective screening and characterization of ketoreductases. The following sections detail the key experimental protocols.

Diagram of a Typical KRED Screening Workflow

KRED_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Solubilization Solubilize Lyophilized KREDs Reaction_Setup Set up Reactions in 96-well Plate Enzyme_Solubilization->Reaction_Setup Substrate_Solution Prepare Substrate Stock Solution Substrate_Solution->Reaction_Setup Cofactor_Mix Prepare Cofactor Regeneration Mix Cofactor_Mix->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Workup Quench and Extract Incubation->Workup Conversion_Analysis Analyze Conversion (GC/HPLC) Workup->Conversion_Analysis EE_Analysis Analyze Enantiomeric Excess (Chiral GC/HPLC) Workup->EE_Analysis

Caption: A typical workflow for screening a panel of ketoreductases.

Protocol 1: Ketoreductase Activity Screening

This protocol provides a general procedure for screening a library of KREDs, such as those found in commercial kits.[15][16]

Causality Behind Experimental Choices:

  • 96-well plate format: Enables high-throughput screening of multiple enzymes and conditions simultaneously.

  • Cofactor regeneration system: The nicotinamide cofactor (NADH or NADPH) is expensive. An in-situ regeneration system, typically using a secondary enzyme like glucose dehydrogenase (GDH) and a cheap sacrificial substrate like glucose, or using isopropanol as a co-substrate, is essential for economic viability.[4]

  • Control reactions: Including a no-enzyme control is critical to account for any non-enzymatic reduction of the substrate.

Materials:

  • Lyophilized ketoreductase enzymes (e.g., from a screening kit)

  • Prochiral ketone substrate

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Cofactor (NADP⁺ or NAD⁺)

  • Cofactor regeneration system:

    • Option A (GDH/glucose): Glucose dehydrogenase (GDH), D-glucose

    • Option B (Isopropanol): Isopropanol (IPA)

  • Organic solvent for substrate dissolution (e.g., DMSO)

  • 96-well microtiter plates

  • Plate shaker/incubator

  • Quenching solution (e.g., ethyl acetate)

Procedure:

  • Enzyme Preparation: Reconstitute the lyophilized KREDs in the reaction buffer to a final concentration of ~10 mg/mL.

  • Substrate Preparation: Prepare a stock solution of the ketone substrate in a minimal amount of a water-miscible organic solvent like DMSO.

  • Reaction Mixture Preparation:

    • For GDH/glucose system: In each well of the 96-well plate, add the reaction buffer, NAD(P)⁺, glucose, and GDH.

    • For IPA system: In each well, add the reaction buffer containing a specified percentage of isopropanol (e.g., 10-25% v/v) and NADP⁺.

  • Reaction Initiation: Add a small volume of the substrate stock solution to each well, followed by the addition of the reconstituted KRED solution to initiate the reaction.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30°C) with shaking for a defined period (e.g., 24 hours).

  • Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent such as ethyl acetate. Mix vigorously to extract the product.

  • Analysis: Centrifuge the plate to separate the layers and analyze the organic layer for conversion and enantiomeric excess.

Protocol 2: Determination of Conversion and Enantiomeric Excess

Accurate determination of the reaction outcome is paramount for comparing enzyme efficacy. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques for this purpose.[17][18][19]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: The key to separating enantiomers is the use of a chiral stationary phase in the GC or HPLC column. This phase interacts differently with the two enantiomers, leading to different retention times.

  • Standard Curves: To quantify the conversion, a standard curve for the substrate and product should be generated.

  • Racemic Standard: A racemic sample of the alcohol product is necessary to confirm the peak elution order of the two enantiomers and to validate the analytical method's ability to separate them.

Materials:

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) system

  • Chiral GC or HPLC column suitable for separating the alcohol enantiomers

  • Racemic standard of the chiral alcohol product

  • Authentic standard of the ketone substrate

  • Mobile phase for HPLC or carrier gas for GC

  • Solvent for sample dilution

Procedure:

  • Method Development: Develop a chiral GC or HPLC method capable of baseline-separating the substrate from the product and the two enantiomers of the alcohol product. A racemic standard of the alcohol is essential for this step.

  • Sample Preparation: Dilute the organic extract from the enzymatic reaction to an appropriate concentration for analysis.

  • Analysis:

    • Inject the diluted sample onto the chiral column.

    • Integrate the peak areas for the substrate and the two product enantiomers.

  • Calculation:

    • Conversion (%): Conversion (%) = [Area(Product) / (Area(Substrate) + Area(Product))] * 100

    • Enantiomeric Excess (e.e., %): e.e. (%) = [|Area(Enantiomer 1) - Area(Enantiomer 2)| / (Area(Enantiomer 1) + Area(Enantiomer 2))] * 100

Factors Influencing Ketoreductase Efficacy

The performance of a ketoreductase-catalyzed reaction is influenced by several interconnected parameters. Understanding these factors is crucial for optimizing reaction conditions and achieving desired outcomes.

Diagram of Factors Affecting KRED Efficacy

KRED_Factors cluster_enzyme Enzyme Properties cluster_substrate Substrate Characteristics cluster_conditions Reaction Conditions KRED_Efficacy KRED Efficacy (Conversion, e.e.%) Enzyme_Structure Active Site Geometry Enzyme_Structure->KRED_Efficacy Stereopreference Inherent Stereopreference (Prelog vs. anti-Prelog) Stereopreference->KRED_Efficacy Substrate_Structure Steric & Electronic Properties Substrate_Structure->KRED_Efficacy Substrate_Concentration Substrate Inhibition Substrate_Concentration->KRED_Efficacy pH pH pH->KRED_Efficacy Temperature Temperature Temperature->KRED_Efficacy Co-solvent Co-solvent Co-solvent->KRED_Efficacy Cofactor_Regeneration Cofactor Regeneration Cofactor_Regeneration->KRED_Efficacy

Caption: Key factors influencing the efficacy of a ketoreductase-catalyzed reaction.

  • Enzyme Structure and Stereopreference: The three-dimensional structure of the enzyme's active site dictates its substrate specificity and stereoselectivity. KREDs are often classified based on their adherence to Prelog's rule, which predicts the stereochemical outcome of the reduction. However, anti-Prelog enzymes are also known and are valuable for accessing the opposite enantiomer.[12]

  • Substrate Characteristics: The steric and electronic properties of the ketone substrate play a crucial role. Bulky substituents near the carbonyl group can hinder binding to the active site. High substrate concentrations can sometimes lead to substrate inhibition, reducing the reaction rate.

  • Reaction Conditions:

    • pH and Temperature: Like all enzymes, KREDs have optimal pH and temperature ranges for activity and stability. These optima can vary significantly between different enzymes.

    • Co-solvents: The use of organic co-solvents is often necessary to solubilize hydrophobic ketone substrates. However, high concentrations of co-solvents can denature the enzyme.

    • Cofactor Regeneration: An efficient cofactor regeneration system is critical for driving the reaction to completion and for the overall process economics.

Conclusion and Future Outlook

Ketoreductases are indispensable tools in the modern synthetic chemist's toolbox for the production of chiral alcohols. The availability of diverse, engineered KREDs in screening kits has democratized access to these powerful biocatalysts, enabling rapid identification of suitable enzymes for a wide range of applications. A thorough understanding of the factors influencing KRED efficacy, coupled with systematic experimental evaluation, is key to successfully implementing this technology in pharmaceutical and fine chemical synthesis.

The continued advancement of protein engineering and high-throughput screening technologies promises to deliver next-generation ketoreductases with even broader substrate scopes, enhanced stability, and tailored selectivities, further solidifying their role as a cornerstone of green and sustainable chemistry.

References

Conformation of absolute configuration of chiral centers

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to the Conformation of Absolute Configuration in Chiral Centers

In the realm of drug development and stereochemistry, the precise three-dimensional arrangement of atoms within a chiral molecule, its absolute configuration, is of paramount importance. The biological activity of a drug is intrinsically linked to its stereochemistry, with different enantiomers of the same molecule often exhibiting vastly different pharmacological and toxicological profiles. The thalidomide tragedy of the mid-20th century serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. Therefore, the unambiguous determination of the absolute configuration of chiral centers is a critical, non-negotiable step in the development of safe and effective pharmaceuticals.

This guide provides a comparative analysis of the primary techniques employed for the conformation of absolute configuration, offering insights into their underlying principles, experimental workflows, and practical applications. We will delve into the "gold standard" of X-ray crystallography, explore the nuances of NMR-based methods, and examine the utility of chiroptical techniques, providing researchers with the knowledge to make informed decisions for their specific applications.

X-ray Crystallography: The Definitive Answer

X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.

The Principle of Anomalous Dispersion

The ability to determine absolute configuration via X-ray crystallography hinges on the phenomenon of anomalous dispersion. When X-rays interact with electrons, a phase shift occurs. For most atoms and common X-ray wavelengths (e.g., Cu Kα), this scattering is treated as being in-phase. However, when the X-ray energy is near the absorption edge of an atom, anomalous scattering occurs, leading to a phase shift that is dependent on the chirality of the crystal. This effect, particularly for heavier atoms, breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverses (-h-k-l) are equal. The differences in these intensities, known as Bijvoet pairs, allow for the unambiguous assignment of the absolute configuration.

Experimental Workflow

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol:

  • Single Crystal Growth: High-quality single crystals of the analyte are grown. This is often the most challenging and time-consuming step.

  • Crystal Mounting and Screening: A suitable crystal is mounted on a goniometer and screened for diffraction quality using an X-ray diffractometer.

  • Data Collection: A full sphere of diffraction data is collected. For absolute configuration determination, it is crucial to collect data with sufficient redundancy and to measure the intensities of Bijvoet pairs accurately.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Absolute Structure Determination: The Flack parameter is calculated. A value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.

  • Validation and Reporting: The final structure is validated and reported in a standard format, such as a Crystallographic Information File (CIF).

Advantages and Limitations
FeatureX-ray Crystallography
Confidence Level Unambiguous and definitive
Sample Requirement High-quality single crystal
Throughput Low
Instrumentation Specialized and expensive
Limitations Crystal growth can be a significant bottleneck. Not suitable for non-crystalline materials.

NMR Spectroscopy: Elucidation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining absolute configuration directly in solution, circumventing the need for crystallization. These methods typically involve reacting the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers, which exhibit distinct NMR spectra.

Mosher's Method: A Classic Approach

One of the most widely used NMR techniques is Mosher's method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as a CDA. The analyte is esterified with both (R)- and (S)-MTPA, and the ¹H NMR spectra of the resulting diastereomeric esters are compared. The anisotropic effect of the phenyl ring in MTPA leads to predictable shielding and deshielding of protons near the newly formed chiral center, allowing for the assignment of the absolute configuration.

Experimental Workflow for Mosher's Method

G cluster_0 Analyte Preparation cluster_1 Derivatization cluster_2 NMR Analysis & Interpretation A Chiral Analyte (e.g., alcohol or amine) B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (R)-MTPA Ester (Diastereomer 1) B->D E (S)-MTPA Ester (Diastereomer 2) C->E F Acquire ¹H NMR Spectra D->F E->F G Calculate Δδ (δS - δR) F->G H Assign Absolute Configuration G->H

Figure 2: Workflow for determining absolute configuration using Mosher's method.

Step-by-Step Protocol:

  • Reaction: The chiral alcohol or amine is divided into two portions and reacted separately with (R)- and (S)-MTPA chloride to form the corresponding esters.

  • Purification: The resulting diastereomeric esters are purified to remove any unreacted starting materials or reagents.

  • NMR Acquisition: High-resolution ¹H NMR spectra are acquired for both diastereomers.

  • Data Analysis: The chemical shifts of protons on both sides of the chiral center are assigned. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton. A consistent pattern of positive and negative Δδ values on either side of the chiral center allows for the assignment of the absolute configuration based on the established model of the MTPA ester conformation.

Other NMR-based Methods

Beyond Mosher's method, other techniques such as the use of chiral solvating agents (CSAs) and residual dipolar couplings (RDCs) can also provide information about absolute configuration. CSAs form transient diastereomeric complexes with the analyte, leading to observable chemical shift differences, while RDCs provide long-range structural information in weakly aligned media.

Comparison of NMR Methods
MethodPrincipleAdvantagesLimitations
Mosher's Method Covalent derivatization with a CDAWidely applicable, well-established modelRequires chemical modification, potential for racemization
Chiral Solvating Agents Non-covalent interactionNo chemical modification requiredSmaller chemical shift differences, may not be applicable to all analytes
Residual Dipolar Couplings Anisotropic orientation in a chiral mediumProvides long-range structural informationRequires a suitable alignment medium, complex data analysis

Chiroptical Methods: A Spectroscopic Approach

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly useful for molecules with chromophores near the chiral center.

Circular Dichroism and Exciton Coupling

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light. When two or more chromophores are in close proximity, they can interact electronically, leading to a splitting of the CD signal into a characteristic "couplet" (one positive and one negative Cotton effect). The sign of this couplet is directly related to the helicity of the interacting chromophores, which in turn can be correlated to the absolute configuration of the stereocenters that govern their spatial arrangement.

Experimental Considerations

The successful application of CD for absolute configuration determination often relies on comparing the experimental spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT).

Comparative Summary

TechniquePrincipleSample RequirementThroughputConfidenceKey Consideration
X-ray Crystallography Anomalous dispersion of X-raysSingle crystalLowDefinitiveCrystal growth
NMR (Mosher's Method) Diastereomer formation and ¹H NMR analysisSoluble compound with a reactive groupModerateHighAvailability of both CDA enantiomers
Circular Dichroism Differential absorption of polarized lightSoluble compound with a chromophoreHighModerate to HighRequires a chromophore and often computational support

Conclusion

The determination of absolute configuration is a critical aspect of chemical and pharmaceutical research. While X-ray crystallography remains the gold standard for its definitive nature, NMR spectroscopy and chiroptical methods provide powerful and often more accessible alternatives, particularly when single crystals are not available. The choice of technique will ultimately depend on the nature of the molecule, the available instrumentation, and the stage of the research or development process. A thorough understanding of the principles and limitations of each method is essential for obtaining reliable and unambiguous results.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical waste is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2,4-Dichlorophenyl)ethanol, a halogenated organic compound. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The disposal of any chemical reagent must begin with a thorough understanding of its intrinsic properties and associated hazards. This compound is a solid, beige powder, and its toxicological properties have not been fully investigated[1]. However, it is known to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract[1][2][3][4]. Furthermore, as a dichlorinated phenyl derivative, it is classified as toxic to aquatic life with long-lasting effects, necessitating stringent environmental controls[5].

The fundamental principle guiding the disposal of this compound is waste segregation . As a halogenated organic compound, this compound must be collected separately from non-halogenated organic waste streams[6][7][8]. This is a critical step for both safety and cost-effectiveness, as the treatment methods for halogenated wastes, such as incineration at high temperatures, are specialized and more expensive[7].

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough risk assessment must be conducted. The following table summarizes the key hazards associated with this compound.

Hazard TypeDescriptionRecommended PPE
Acute Toxicity Harmful if swallowed[9].Standard laboratory attire, including a fully buttoned lab coat.
Skin Irritation May cause skin irritation upon contact[1][3].Chemical-resistant gloves (e.g., nitrile).
Eye Irritation May cause serious eye irritation[2][3].Chemical splash goggles or a face shield.
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust[1][3].Use in a well-ventilated area or a chemical fume hood.
Environmental Hazard Toxic to aquatic life with long-lasting effects[5].Prevent release into the environment.

It is imperative to always consult the most current Safety Data Sheet (SDS) for the specific formulation of this compound being used in your laboratory.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste containing this compound must be classified as halogenated organic waste . This includes pure, unused compound, contaminated solvents, and any materials used for spill cleanup.

  • Segregate at the Source: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic compounds[6][7]. Co-mingling these waste streams is a common and costly error in laboratory waste management.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container for collecting solid waste. For solutions, a polyethylene carboy is recommended[10]. Avoid metal containers, as halogenated solvents can degrade to form acidic byproducts that may corrode the container[10].

  • Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started

    • The name of the principal investigator or laboratory group

Step 3: Waste Accumulation and Storage

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste[11]. This prevents the release of vapors and protects the integrity of the container's contents.

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from incompatible materials such as strong oxidizing agents, acids, and bases[10].

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if waste has been accumulated for the maximum allowable time according to your institution's policies, contact your facility's EHS department to arrange for pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any solutions containing it be poured down the drain[8][10][12]. This is a violation of environmental regulations and can lead to significant contamination of waterways.

The following diagram illustrates the workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Identify as Halogenated Waste PPE->Segregate 1. Assess Container Select Compatible Container Segregate->Container 2. Prepare Label Label Container Correctly Container->Label 3. Label Accumulate Add Waste to Container Label->Accumulate 4. Collect Seal Keep Container Tightly Sealed Accumulate->Seal 5. Secure Store Store in Designated Area Seal->Store 6. Store EHS Contact EHS for Pickup Store->EHS 7. Arrange Incineration Transport to Approved Facility EHS->Incineration 8. Dispose

Caption: Workflow for the safe disposal of this compound.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as halogenated organic waste.

  • Report: Report the spill to your EHS department in accordance with your institution's policies.

Regulatory Framework

The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA)[12]. Specifically, wastes containing halogenated organic compounds at a concentration of 1,000 mg/kg or greater are prohibited from land disposal unless they have been treated to meet specific standards[13]. The typical disposal method for such wastes is high-temperature incineration at a licensed facility[6].

By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Protocol for Ensuring Laboratory Safety

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these, halogenated aromatic compounds like 1-(2,4-Dichlorophenyl)ethanol demand our utmost respect and caution. While its toxicological properties are not fully elucidated, its classification as harmful if swallowed and a potential irritant to the eyes, skin, and respiratory tract necessitates a robust personal protective equipment (PPE) strategy.[1] This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, ensuring the protection of laboratory personnel and the integrity of our research.

Hazard Assessment: Understanding the Risks

Before any handling of this compound, a thorough hazard assessment is mandatory, as stipulated by OSHA's standard on Personal Protective Equipment (29 CFR 1910.132).[2][3] Our primary concerns with this compound are:

  • Acute Toxicity: Harmful if ingested.

  • Irritation: Potential for irritation upon contact with skin, eyes, and the respiratory tract.[1][4]

  • Unknown Chronic Effects: The lack of comprehensive toxicological data means we must operate under the assumption of potential long-term health effects.[1]

  • Physical Form: As a powder, there is a risk of generating airborne dust, which can be inhaled.[1]

This assessment dictates that our PPE plan must create a complete barrier to prevent ingestion, skin and eye contact, and inhalation.

Core Protective Measures: A Multi-Layered Defense

The selection of PPE should not be a one-size-fits-all approach. It must be tailored to the specific tasks being performed with this compound, from weighing and aliquoting to its use in a reaction mixture.

Skin and Body Protection: The First Line of Defense

a. Laboratory Coat: A clean, buttoned lab coat is the minimum requirement for any work with this chemical. For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.

b. Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory safety rule that is non-negotiable when handling hazardous chemicals.

c. Chemical-Resistant Gloves: The choice of glove material is critical. Given that this compound is a chlorinated aromatic compound, we must select a glove material that offers adequate resistance.

Glove Material Recommendation Rationale
Nitrile Suitable for incidental contact (e.g., handling vials, weighing).Offers good resistance to a range of chemicals, but breakthrough times can be short for chlorinated solvents.
Neoprene Recommended for more extended handling or when there is a higher risk of splashes.Provides good resistance to acids, bases, and some chlorinated hydrocarbons.
Viton™ The gold standard for handling chlorinated aromatic solvents, especially for prolonged exposure or immersion.Offers excellent resistance to a broad spectrum of chemicals, including aromatic and chlorinated compounds.[5][6]

Operational Protocol for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For tasks involving larger quantities or a higher risk of splashes, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated outer surface.

  • Immediate Disposal: Dispose of used gloves in a designated hazardous waste container.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding Against Splashes and Dust

a. Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne powder.[7]

b. Face Shield: When there is a significant risk of splashes, such as when transferring large volumes of a solution containing the compound, a face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face.[7]

Respiratory Protection: Preventing Inhalation

Given that this compound is a powder, the potential for generating airborne dust is a primary concern.

a. Engineering Controls: The first and most effective measure is to handle the solid compound within a certified chemical fume hood to minimize the concentration of airborne particles.

b. Respirator Selection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill cleanup, respiratory protection is required. The selection of a respirator should be guided by the NIOSH Respirator Selection Logic.[8][9][10]

Task Recommended Respirator Assigned Protection Factor (APF)
Weighing small quantities in a fume hoodN95 filtering facepiece respirator (dust mask)10
Handling outside of a fume hood or with potential for significant dust generationHalf-mask elastomeric respirator with organic vapor/acid gas cartridges and P100 particulate filters10
Spill cleanup or emergency responseFull-facepiece elastomeric respirator with organic vapor/acid gas cartridges and P100 particulate filters or a Powered Air-Purifying Respirator (PAPR)50 (Full-facepiece) / 25-1000 (PAPR)

Causality Behind Respirator Choices:

  • An N95 respirator provides protection against particulate matter and is suitable for low-dust situations within a primary engineering control like a fume hood.[11]

  • A half-mask respirator with combination cartridges is necessary when there is a risk of both particulate and organic vapor exposure. The P100 filter provides the highest level of particulate filtration.[11]

  • A full-facepiece respirator offers a higher level of protection and also provides eye protection. A PAPR is ideal for longer-duration tasks or higher concentrations as it reduces the breathing resistance for the user.[10]

A formal respiratory protection program, including fit testing and training, is required for all personnel who wear respirators, in accordance with OSHA standard 29 CFR 1910.134.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise plan for handling and disposal is crucial for minimizing risk.

Operational Workflow: From Receipt to Use

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Hazard Assessment b Select & Inspect PPE a->b c Prepare Work Area (Fume Hood) b->c d Don Appropriate PPE c->d e Weigh/Aliquot Compound d->e f Perform Experiment e->f g Decontaminate Work Area f->g h Segregate & Label Waste g->h i Doff & Dispose of PPE h->i j Wash Hands Thoroughly i->j

Caption: A step-by-step workflow for the safe handling of this compound.

Spill Response Protocol

In the event of a spill, a calm and methodical response is essential.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: From a safe distance, determine the extent of the spill and if you have the appropriate training and materials to clean it up.

  • Don PPE: At a minimum, wear a full-facepiece respirator with combination cartridges, chemical-resistant gloves (Viton™ or Neoprene), a lab coat, and shoe covers.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne. For a liquid spill, surround the spill with an absorbent barrier.

  • Clean Up: Carefully sweep the solid material into a designated hazardous waste container. For liquids, use an absorbent pad to soak up the material.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Document the incident according to your institution's policies.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

disposal_plan cluster_waste_streams Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal a Solid Waste (Contaminated PPE, weigh boats) c Designated, Labeled Solid Waste Container a->c b Liquid Waste (Reaction mixtures, rinsates) d Designated, Labeled Halogenated Liquid Waste Container b->d e Store in Satellite Accumulation Area c->e d->e f Arrange for Pickup by Environmental Health & Safety e->f

Caption: A clear plan for the segregation and disposal of waste containing this compound.

Step-by-Step Disposal Procedure:

  • Segregation at the Source: Never mix halogenated waste with non-halogenated waste.[9]

  • Solid Waste: All disposable items that have come into contact with the compound (gloves, weigh paper, pipette tips, etc.) must be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a designated container for halogenated organic waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Follow your institution's procedures for the pickup and disposal of hazardous waste by the Environmental Health and Safety department.

By adhering to these rigorous PPE and handling protocols, we can confidently work with this compound, ensuring our own safety and the integrity of our scientific pursuits. This commitment to safety is the bedrock of trustworthy and authoritative research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-Dichlorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.